molecular formula C8H8N2 B112721 1H-indol-7-amine CAS No. 5192-04-1

1H-indol-7-amine

カタログ番号: B112721
CAS番号: 5192-04-1
分子量: 132.16 g/mol
InChIキー: WTFWZOSMUGZKNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Indol-7-amine, commonly known as 7-Aminoindole, is a versatile indole derivative that serves as a critical chemical building block and active scaffold in modern medicinal chemistry and neuroscience research . The indole nucleus is a privileged structure in drug discovery, present in key neurotransmitters and a wide range of bioactive molecules . Researchers utilize this compound and its derivatives primarily in the design and synthesis of novel ligands for central nervous system (CNS) targets . Specific derivatives have been developed as potent ligands for serotonin receptors (5-HT1A and 5-HT2A), which are implicated in the regulation of mood, anxiety, memory, and are targets for treating psychiatric and neurological disorders . Furthermore, indole-based compounds are extensively investigated for their therapeutic potential in neurodegenerative diseases. Recent scientific studies explore novel indole derivatives as SIRTUIN3 (SIRT3) modulators, offering a promising neuroprotective effect in models of Parkinson's disease by reducing oxidative stress and mitigating mitochondrial dysfunction . The structural versatility of the 7-aminoindole scaffold also makes it a valuable intermediate for developing compounds with diverse pharmacological activities, including anti-cholinesterase effects relevant to Alzheimer's disease research . Its application extends into the synthesis of complex molecular architectures aimed at probing key biological pathways and developing new therapeutic agents for a range of conditions .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFWZOSMUGZKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276110
Record name 7-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5192-04-1
Record name 7-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1H-indol-7-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-indol-7-amine (also known as 7-aminoindole), a pivotal heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the broader biological context of indole-based compounds and the potential of the this compound scaffold in drug discovery, particularly as a precursor for pharmacologically active molecules.

Chemical Identity and Properties

This compound is an aromatic heterocyclic compound featuring an indole core substituted with an amine group at the 7-position.[1] This structure is a common motif in various biologically active molecules and serves as a valuable intermediate for the synthesis of more complex derivatives.[2][3]

Chemical Structure:

  • IUPAC Name: this compound[1][4]

  • Synonyms: 7-Aminoindole, 7-Amino-1H-indole[5]

  • Molecular Formula: C₈H₈N₂[1][6]

  • SMILES: Nc1c2Nccc2ccc1[4]

  • InChIKey: WTFWZOSMUGZKNZ-UHFFFAOYSA-N[1]

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5192-04-1[1][4][6]
Molecular Weight 132.17 g/mol [1][6]
Appearance Orange to brown to dark purple powder/crystal[5][6]
Melting Point 95-100 °C[5][7]
Purity >98.0% (GC)[6]

Table 2: Predicted Spectroscopic Characteristics

TechniqueFeaturePredicted Chemical Shift / Frequency
¹H NMR Amine Protons (N-H₂)Broad singlet, ~3.0-5.0 ppm
Indole Proton (N-H)Broad singlet, variable shift
Aromatic Protons (C-H)~6.5-7.5 ppm
¹³C NMR Aromatic Carbons~100-140 ppm
Carbon attached to NH₂ (C7)Deshielded, specific shift depends on environment
IR Spectroscopy N-H₂ Stretch (asymmetric & symmetric)Two bands, ~3300-3500 cm⁻¹
C-N Stretch (aromatic amine)~1250-1350 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 132 (even value, consistent with Nitrogen Rule)

Synthesis and Characterization

The most common and direct route for synthesizing this compound is through the chemical reduction of 7-nitroindole.[8] This method is efficient and avoids the potential stability issues of precursors required for other methods like the Fischer indole synthesis.[8][9]

Caption: General workflow for the synthesis of this compound.

This protocol provides a generalized methodology for the catalytic hydrogenation of 7-nitroindole. Researchers should optimize conditions based on available laboratory equipment and safety protocols.

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 7-nitroindole (1.0 eq) in an appropriate solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography or recrystallization from a suitable solvent system to obtain the final product of high purity.

Characterization: The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The obtained data should align with the predicted characteristics outlined in Table 2.

Biological and Pharmacological Context

The indole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous natural products and synthetic drugs.[10] Indole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][11][12]

While this compound is primarily used as a chemical intermediate, its structure is of significant interest to drug developers. The amino-indole core is a key component of many kinase inhibitors, which function by competing with ATP at the enzyme's active site. The nitrogen atoms of the indole and the amine group can form critical hydrogen bonds within the kinase ATP-binding pocket, making this scaffold an excellent starting point for designing potent and selective inhibitors.

Caption: Hypothetical inhibition of an RTK signaling pathway.

The diagram above illustrates a potential mechanism of action for a drug candidate derived from the this compound scaffold. By functionalizing the core structure, medicinal chemists can develop molecules that specifically target the ATP-binding site of pathogenic kinases, thereby blocking downstream signaling pathways responsible for diseases like cancer.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[1][6]

Table 3: GHS Hazard Information

CodeHazard StatementClass
H302 Harmful if swallowedAcute toxicity, oral[6][13]
H315 Causes skin irritationSkin corrosion/irritation[1][6]
H319 Causes serious eye irritationSerious eye damage/eye irritation[1][6]
H335 May cause respiratory irritationSpecific target organ toxicity[1]

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves, eye protection, and face protection.[6]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5][6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5][6]

This substance should only be used for laboratory research and development purposes by trained personnel.[6] Always consult the full Safety Data Sheet (SDS) before use.

References

7-Aminoindole (CAS 5192-04-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-aminoindole (CAS 5192-04-1), a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document details its physicochemical properties, synthesis, and diverse biological activities, supported by experimental protocols and pathway visualizations.

Physicochemical Properties

7-Aminoindole is a solid, light brown to brown compound that may discolor upon storage.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and compound handling.

PropertyValueSource(s)
CAS Number 5192-04-1
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Melting Point 96-100 °C
Boiling Point 354.0 ± 15.0 °C (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)
pKa (Predicted) 17.68 ± 0.30

Synthesis of 7-Aminoindole

A common and effective method for the synthesis of 7-aminoindole is through the reduction of a nitroindole precursor, such as 4-chloro-7-nitroindole.

Experimental Protocol: Synthesis from 4-Chloro-7-nitroindole

This protocol outlines the catalytic hydrogenation of 4-chloro-7-nitroindole to produce 7-aminoindole.

Materials:

  • 4-chloro-7-nitroindole

  • Methanol

  • Sodium hydroxide (NaOH)

  • 10% Palladium on charcoal (Pd/C)

  • Hydrogen (H₂) gas

  • Toluene

  • Chloroform

  • Water

  • Parr bottle

  • Rotary evaporator

  • Filtration apparatus

  • Sublimation apparatus

Procedure:

  • Prepare a slurry of 1.96 g of 4-chloro-7-nitroindole in 100 ml of methanol containing 400 mg of sodium hydroxide in a 500-ml Parr bottle.

  • To this slurry, add 196 mg of 10% palladium on charcoal.

  • Shake the suspension under an initial hydrogen pressure of 3 atmospheres for 2.5 hours. Absorption of hydrogen should cease after approximately 1.5 hours.

  • After the reaction is complete, remove the catalyst by filtration.

  • Evaporate the pale yellow filtrate on a rotary evaporator under reduced pressure.

  • Partition the resulting residue between 75 ml of toluene and 35 ml of water.

  • Wash the toluene layer with an additional 35 ml of water.

  • Extract the combined aqueous phases with three 75 ml portions of chloroform.

  • Evaporate the toluene and chloroform extracts separately to yield crude 7-aminoindole as grayish crystals.

  • Purify the crude product by sublimation at 0.08 mm Hg on a steam bath to obtain pure 7-aminoindole.

Expected Yield: This procedure can yield approximately 567 mg (43%) of 7-aminoindole with a melting point of 98-99°C.

Synthesis_of_7_Aminoindole 4-Chloro-7-nitroindole 4-Chloro-7-nitroindole Reagents H2, 10% Pd/C NaOH, Methanol 4-Chloro-7-nitroindole->Reagents 7-Aminoindole 7-Aminoindole Reagents->7-Aminoindole

Fig 1. Synthesis of 7-Aminoindole.

Biological Activities and Therapeutic Potential

7-Aminoindole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This versatility makes it a critical building block for the development of novel therapeutics targeting various diseases.[1]

Enzyme Inhibition

Derivatives of 7-aminoindole have been extensively investigated as potent inhibitors of several key enzymes implicated in disease pathogenesis.

  • Kinase Inhibition: The 7-azaindole framework, a bioisostere of 7-aminoindole, is a well-established hinge-binding motif for various protein kinases.[2] This has led to the development of inhibitors for:

    • Protein Kinase C θ (PKCθ): Implicated in T-cell activation and autoimmune diseases.[3]

    • Aurora Kinases: Key regulators of mitosis, making them attractive targets in oncology.[3][4]

    • Phosphoinositide 3-kinase γ (PI3Kγ): Involved in immune cell signaling and inflammation.[5]

  • Factor Xa Inhibition: As a crucial component of the coagulation cascade, Factor Xa is a prime target for anticoagulant therapies.[3]

  • Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents that modulate gene expression.[3]

Receptor Antagonism

7-Aminoindole derivatives have also shown promise as antagonists for various receptors.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: TRPV1 is a non-selective cation channel involved in pain sensation.[3]

  • Mineralocorticoid Receptor (MR) Antagonism: MR antagonists are used in the treatment of hypertension and heart failure.[3]

Other Therapeutic Areas

The therapeutic potential of 7-aminoindole extends beyond enzyme inhibition and receptor antagonism.

  • Anti-inflammatory Activity: Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models of inflammation.[6]

  • Anticancer Activity: Beyond kinase and HDAC inhibition, aminoindoles have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[7][8][9]

  • Antimalarial Activity: Aminoindole analogs have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[10][11]

Biological_Activities_of_7_Aminoindole_Derivatives cluster_enzyme_inhibition Enzyme Inhibition cluster_receptor_antagonism Receptor Antagonism cluster_other_activities Other Therapeutic Areas Kinase Inhibition Kinase Inhibition Factor Xa Inhibition Factor Xa Inhibition HDAC Inhibition HDAC Inhibition TRPV1 Antagonism TRPV1 Antagonism MR Antagonism MR Antagonism Anti-inflammatory Anti-inflammatory Anticancer Anticancer Antimalarial Antimalarial 7-Aminoindole Derivatives 7-Aminoindole Derivatives 7-Aminoindole Derivatives->Kinase Inhibition 7-Aminoindole Derivatives->Factor Xa Inhibition 7-Aminoindole Derivatives->HDAC Inhibition 7-Aminoindole Derivatives->TRPV1 Antagonism 7-Aminoindole Derivatives->MR Antagonism 7-Aminoindole Derivatives->Anti-inflammatory 7-Aminoindole Derivatives->Anticancer 7-Aminoindole Derivatives->Antimalarial

Fig 2. Biological Activities of 7-Aminoindole Derivatives.

Key Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of 7-aminoindole and its derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)[9]

  • Complete growth medium (e.g., DMEM with 10% FBS)[9]

  • 7-Aminoindole derivative (dissolved in DMSO)[9]

  • MTT solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO)[9]

  • 96-well plates[9]

  • Microplate reader[9]

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the 7-aminoindole derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12]

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 cluster_analysis Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Incubation Add MTT Add MTT Treat with Compound->Add MTT 48-72h Incubation Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan 4h Incubation Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Fig 3. MTT Assay Workflow.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Cells

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cell line[2]

  • DMEM with 10% FBS[2]

  • Lipopolysaccharide (LPS)[2]

  • 7-Aminoindole derivative (dissolved in DMSO)[2]

  • Griess Reagent [1% (w/v) sulfanilamide and 0.1% (w/v) naphthylethylenediamine in 2.5% (v/v) phosphoric acid][2]

  • Sodium nitrite (NaNO₂) standard solution[2]

  • 96-well plates[2]

  • Microplate reader[2]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[2]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 7-aminoindole derivative for 1 hour.[13]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[13]

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate and add 100 µL of Griess reagent.[2]

  • Incubation: Incubate for 10 minutes at room temperature.[2]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[2]

  • Data Analysis: Determine the NO concentration using a sodium nitrite standard curve and calculate the percentage of inhibition.[2]

Antimalarial Activity: Plasmodium falciparum Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of the malaria parasite in vitro.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 strain)[14]

  • Human erythrocytes (O+)[14]

  • Complete culture medium (RPMI 1640 with supplements)[14]

  • 7-Aminoindole derivative (dissolved in DMSO)[14]

  • [³H]hypoxanthine or a fluorescent DNA dye (e.g., DAPI)[15]

  • 96-well or 384-well plates[15]

  • Scintillation counter or fluorescence plate reader[15]

Procedure (using fluorescent dye):

  • Compound Plating: Add serial dilutions of the 7-aminoindole derivative to a microtiter plate.[15]

  • Parasite Addition: Add synchronized ring-stage P. falciparum culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[15]

  • Incubation: Incubate the plates for 72 hours in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[11][15]

  • Staining: Add a fluorescent DNA dye (e.g., DAPI) to each well to stain the parasite DNA.[15]

  • Fluorescence Measurement: Read the fluorescence using a plate reader.[15]

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the control and determine the IC₅₀ value.[15]

Signaling Pathways

While specific signaling pathways directly modulated by the parent 7-aminoindole are not extensively characterized, its derivatives are known to target key components of various pathways critical in disease. The inhibitory actions on kinases, for example, can disrupt major signaling cascades.

Kinase_Inhibition_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 7-Azaindole Derivative (PI3K inhibitor) 7-Azaindole Derivative (PI3K inhibitor) 7-Azaindole Derivative (PI3K inhibitor)->PI3K

Fig 4. Inhibition of the PI3K/Akt/mTOR Pathway.

As depicted, a 7-azaindole-based PI3Kγ inhibitor can block the signaling cascade downstream of receptor tyrosine kinases, ultimately inhibiting cell growth and proliferation, a key mechanism in its anticancer and anti-inflammatory effects.[5]

Conclusion

7-Aminoindole is a fundamentally important scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential as inhibitors of key enzymes and as antagonists of important receptors, with promising applications in oncology, inflammatory diseases, and infectious diseases. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals working with this important class of compounds. Further research into the specific mechanisms of action and signaling pathways of 7-aminoindole and its analogs will undoubtedly continue to fuel the discovery of novel therapeutics.

References

The Latent Power of a Core Scaffold: A Technical Guide to the Biological Activity of 1H-Indol-7-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indol-7-amine, a simple substituted indole, is a foundational scaffold in medicinal chemistry. While direct biological activity data for this compound itself is scarce in publicly available literature, its true significance lies in its role as a versatile precursor for a multitude of biologically active derivatives. The indole nucleus is a privileged structure, known to interact with a wide array of biological targets. By modifying the this compound core, researchers have developed potent agents with applications in oncology, neurodegenerative diseases, and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the known biological activities of key derivatives synthesized from or related to the this compound structure, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to bind to various enzymes and receptors, making it a valuable starting point for drug discovery.[1][2] Tryptophan, an essential amino acid, features the indole moiety and serves as a precursor for important biomolecules like the neurotransmitter serotonin.[1] The diverse biological activities of indole derivatives span a wide range, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] this compound (also known as 7-aminoindole) represents a key building block within this chemical space, offering a strategic point for chemical modification to explore structure-activity relationships (SAR).[4]

Biological Activities of this compound Derivatives

While this compound is primarily utilized as a chemical intermediate, its derivatives have demonstrated significant biological activities across several therapeutic areas.

Anticancer Activity

Derivatives of the indole scaffold are well-documented for their potent antiproliferative effects. Various mechanisms have been identified, including the induction of methuosis, inhibition of tubulin polymerization, and binding to G-quadruplex DNA.

  • Induction of Methuosis: Certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been shown to be potent vacuolization inducers, leading to a form of non-apoptotic cell death called methuosis.[5] Compound 12A from this series exhibited high pan-cytotoxicity against various cancer cell lines while showing low toxicity to normal cells.[5] The vacuoles induced by 12A were found to originate from macropinosomes.[5]

  • Tubulin Polymerization Inhibition: Indole-pyrazole hybrids have been investigated as potential anticancer agents that target tubulin.[6] Some derivatives showed potent antiproliferative activity against hepatocellular carcinoma (Huh7), breast cancer (MCF-7), and colon cancer (HCT116) cell lines, with IC50 values in the low micromolar range.[6]

  • c-Myc G-Quadruplex Binders: 5-nitroindole derivatives have been identified as ligands that bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression.[7] Compounds 5 and 7 from this class showed significant antiproliferative activity against HeLa cells.[7]

Anti-Neurodegenerative Activity

The indole scaffold is a key feature in many compounds designed to combat neurodegenerative disorders like Alzheimer's disease. These derivatives often target key enzymes involved in the progression of the disease.

  • Cholinesterase (ChE) Inhibition: Many indole-based compounds have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] For instance, the 2,3,4,5-tetrahydroazepino[4,3-b]indol-2-one derivative 26 showed potent nanomolar inhibition of BuChE.[2]

  • Monoamine Oxidase (MAO) Inhibition: Derivatives containing a propargylamine moiety attached to the indole nitrogen have shown good inhibitory activity against MAO-A and MAO-B, enzymes that degrade monoamine neurotransmitters.[8] Compound 6 from one such series was identified as a potent multifunctional agent with better inhibitory activity than the reference compound, ladostigil.[8]

  • Tauopathy PET Radiotracers: 2-(Heteroaryl-cycloalkyl)-1H-indoles have been evaluated as potential positron emission tomography (PET) radiotracers for imaging tau protein aggregates in the brain, a hallmark of several neurodegenerative diseases.[9][10]

Anti-inflammatory Activity

Indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents.[11] Structure-activity relationship studies have indicated that the indole-2-one series generally shows greater activity than the 7-aza-2-oxindole series.[11]

Quantitative Biological Data

The following tables summarize the quantitative data for various indole derivatives, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of Indole Derivatives

Compound IDTarget/Cell LineActivity TypeValueReference
5 HeLaIC505.08 ± 0.91 µM[7]
7 HeLaIC505.89 ± 0.73 µM[7]
10b K562IC500.01 µM[3]
10b A549IC500.12 µM[3]
18 Huh7IC500.6 - 2.9 µM[6]

Table 2: Anti-Neurodegenerative Activity of Indole Derivatives

Compound IDTarget EnzymeActivity TypeValueReference
26 BuChEIC500.020 µM[2]
26 AChEIC5020 µM[2]
6 hMAO-AIC504.31 µM[8]
6 hMAO-BIC500.49 µM[8]
8 hMAO-BIC5014-20 fold better than ladostigil[8]

(Note: IC50, the half-maximal inhibitory concentration, measures the concentration of a substance needed to inhibit a biological process by 50%.[7] A lower IC50 value indicates higher potency.)

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of indole derivatives.

General Synthesis of Indole-Pyrazole Carboxamides (Anticancer)

This protocol describes a general method for synthesizing indole-pyrazole hybrids, which have shown antiproliferative activity.

  • Preparation of 1,3,4-Thiadiazoles: The starting 1,3,4-thiadiazole intermediates are prepared according to previously established methods.[3]

  • Reaction with Indole Intermediate: A mixture of the appropriate 1,3,4-thiadiazole (10 mmol) and potassium hydroxide (20 mmol) is stirred in anhydrous ethanol (50 ml).[3]

  • A solution of the indole-containing intermediate (10 mmol) is then added to the mixture.[3]

  • The reaction is stirred at room temperature for 3 hours.[3]

  • Upon completion, the reaction mixture is poured into 200 ml of ice water.[3]

  • The resulting solid is collected by filtration and purified by crystallization from absolute alcohol to yield the final compounds.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 hours).[5] A positive control (e.g., a known anticancer drug) and a vehicle control (e.g., DMSO) are included.[5]

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound derivatives are a result of their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_myc c-Myc Regulation cluster_methuosis Induction of Methuosis Indole_Pyrazole Indole-Pyrazole Derivatives Tubulin Tubulin Indole_Pyrazole->Tubulin inhibit polymerization Microtubule Microtubule Dynamics Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest disruption leads to Apoptosis_Tubulin Apoptosis Mitotic_Arrest->Apoptosis_Tubulin Nitroindole 5-Nitroindole Derivatives G4 c-Myc G-Quadruplex Nitroindole->G4 stabilize cMyc_Transcription c-Myc Transcription G4->cMyc_Transcription inhibit Cell_Proliferation Cell Proliferation cMyc_Transcription->Cell_Proliferation promote Indole_Carbohydrazide Indole-Carbohydrazide Derivatives Macropinocytosis Macropinocytosis Indole_Carbohydrazide->Macropinocytosis induce Vacuolization Vacuolization Macropinocytosis->Vacuolization Methuosis Methuosis (Cell Death) Vacuolization->Methuosis

Figure 1: Key anticancer mechanisms of indole derivatives.

Neuroprotective Signaling Pathways

neuro_pathways cluster_cholinergic Cholinergic System Modulation cluster_monoamine Monoaminergic System Modulation Indole_Deriv_ChE Indole Derivatives AChE_BuChE AChE / BuChE Indole_Deriv_ChE->AChE_BuChE inhibit Acetylcholine Acetylcholine AChE_BuChE->Acetylcholine degrade Cholinergic\nSignaling Cholinergic Signaling Acetylcholine->Cholinergic\nSignaling Indole_Propargylamine Indole-Propargylamine Derivatives MAO_A_B MAO-A / MAO-B Indole_Propargylamine->MAO_A_B inhibit Neurotransmitters Dopamine, Serotonin, Norepinephrine MAO_A_B->Neurotransmitters degrade Monoaminergic\nSignaling Monoaminergic Signaling Neurotransmitters->Monoaminergic\nSignaling

Figure 2: Mechanisms of neuroprotection by indole derivatives.

Conclusion and Future Directions

This compound stands as a testament to the power of a core chemical scaffold in drug discovery. While the parent molecule may not exhibit significant biological activity, its utility as a synthetic building block is undeniable. The derivatives of this compound and related indole structures have yielded promising lead compounds in the fields of oncology and neuropharmacology. Future research should continue to explore the vast chemical space around this privileged core. The development of novel synthetic methodologies will enable the creation of more complex and diverse indole libraries. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued investigation into the biological activities of this compound derivatives holds significant promise for addressing unmet medical needs.

References

The Rise of 1H-Indol-7-Amine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The 1H-indol-7-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents across a spectrum of diseases. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, tailored for researchers, scientists, and drug development professionals. The unique structural and electronic properties of the 7-aminoindole core enable it to interact with a variety of biological targets, leading to significant advancements in oncology, anti-inflammatory, and anti-infective research.

Core Synthetic Strategies

The synthesis of this compound derivatives often begins with commercially available 7-nitroindole, which can be reduced to the key 7-aminoindole intermediate. From this central building block, a variety of synthetic routes can be employed to generate diverse libraries of compounds.

One prominent method involves the amination of 2-aryl-4-chloroquinazolines with 7-amino-2-aryl-5-bromoindoles. This approach has yielded a series of potent indole-aminoquinazoline hybrids.[1][2] Another key strategy is the coupling of 7-aminoindoles with various sulfonyl chlorides, often in the presence of pyridine, to produce N-(7-indolyl)benzenesulfonamides, a class of compounds that has produced clinical trial candidates. Additionally, the Buchwald-Hartwig C-N bond formation has been utilized as an alternative method for the synthesis of 7-aminoindole derivatives by coupling intermediate 7-bromoindoles with primary and secondary amines.[2]

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated a broad range of pharmacological activities, with oncology being a particularly fruitful area of investigation.

Anticancer Activity

EGFR Kinase Inhibition: A notable class of this compound derivatives, the indole-aminoquinazoline hybrids, have shown significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1] EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Certain derivatives have exhibited potent inhibitory activity against EGFR-TK phosphorylation, with IC50 values in the nanomolar range, comparable to the established EGFR inhibitor gefitinib.[1] This inhibition of EGFR signaling ultimately leads to the induction of apoptosis in cancer cells, a process mediated by the activation of key executioner caspases like caspase-3.[1]

Cell Cycle Inhibition: The N-(7-indolyl)benzenesulfonamide scaffold has also yielded promising anticancer agents. Compounds from this class have been shown to induce cell cycle arrest, particularly in the G1 phase, thereby halting the proliferation of cancer cells. This mechanism of action has led to the development of clinical trial candidates such as E7070.

JAK2 V617F Inhibition: The 1-ethyl-1H-indol-7-amine derivative has been used as a building block in the synthesis of naphthyridinone compounds that act as modulators of the V617F variant of Janus kinase 2 (JAK2). This mutation is a common driver in myeloproliferative neoplasms, making its selective inhibition a valuable therapeutic strategy.

The following table summarizes the anticancer activity of selected this compound derivatives.

Compound IDDerivative ClassCancer Cell LineBiological ActivityIC50 (nM)Reference
4f Indole-aminoquinazolineCaco-2, C3AEGFR-TK Inhibition52.5[1]
4g Indole-aminoquinazolineCaco-2, C3AEGFR-TK Inhibition40.7[1]
Gefitinib(Reference)-EGFR-TK Inhibition38.9[1]
Anti-inflammatory and Anti-infective Potential

Beyond oncology, this compound derivatives have shown promise in other therapeutic areas. Certain 7-aza-2-oxindole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents.

In the realm of infectious diseases, 7-aminoindole has been used as a scaffold to synthesize mimics of N-acylated L-homoserine lactones (AHLs).[3] These molecules are involved in quorum sensing, a cell-to-cell communication system used by bacteria like Pseudomonas aeruginosa to regulate virulence. By interfering with this signaling pathway, these 7-aminoindole-based AHL mimics can inhibit bacterial pathogenesis, offering a novel anti-infective strategy.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and synthetic strategies discussed, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Indole_Aminoquinazoline This compound Derivative (4g) Indole_Aminoquinazoline->EGFR Inhibits (IC50 = 40.7 nM) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Figure 1. Inhibition of the EGFR signaling pathway by this compound derivatives.

Synthetic_Workflow Start 7-Acetamido-2-aryl-5-bromoindoles Step1 Hydrolysis (SOCl2, Methanol) Start->Step1 Intermediate1 7-Amino-2-aryl-5-bromoindoles Step1->Intermediate1 Step2 Amination (HCl, THF-iPrOH) Intermediate1->Step2 Reagent1 2-Aryl-4-chloroquinazolines Reagent1->Step2 Product Indole-aminoquinazoline Hybrids Step2->Product

Figure 2. General synthetic workflow for indole-aminoquinazoline hybrids.

Key Experimental Protocols

Synthesis of 5-Bromo-2-phenyl-1H-indol-7-amine (Typical Procedure)[1][2]

A mixture of the corresponding 7-acetamide derivative (1 equivalent) and thionyl chloride (4 equivalents) in methanol (15 mL per mmol of starting material) is stirred under reflux for 1 hour.[1] The reaction mixture is then cooled to room temperature and quenched with a saturated solution of potassium carbonate. The product is extracted with chloroform (3 x 20 mL), and the combined organic layers are dried over anhydrous magnesium sulfate. The salt is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary. The final product is characterized by NMR and mass spectrometry.[2]

In Vitro EGFR Tyrosine Kinase Inhibition Assay[1]

The inhibitory activity of the synthesized compounds against EGFR is determined using an ELISA-based assay. Gefitinib is typically used as a reference standard. The assay measures the phosphorylation of the EGFR receptor upon ligand binding in the presence and absence of the test compounds. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are then calculated from the dose-response curves.

Cell Viability (MTT) Assay[2]

The cytotoxicity of the compounds is assessed against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with the compounds at various concentrations for a specified period. The MTT reagent is then added, which is converted to formazan by viable cells. The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.

Future Directions

The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, as well as exploring new substitution patterns to uncover novel biological activities. The development of more selective inhibitors for specific kinase isoforms and the exploration of their potential in combination therapies are also promising avenues for future investigation. The versatility of the 7-aminoindole core ensures its continued prominence in the quest for new and effective medicines.

References

The Diverse Mechanisms of Action of 7-Aminoindole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoindole scaffold, and particularly its bioisostere 7-azaindole, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique chemical properties allow it to serve as a versatile framework for designing potent and selective modulators of various biological targets. This has led to the development of therapeutic agents across multiple disease areas, including oncology, virology, and inflammatory diseases.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of action for 7-aminoindole-based compounds, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Protein Kinase Inhibition

The most prominent and well-documented mechanism of action for 7-aminoindole derivatives is the inhibition of protein kinases.[1][6] Many compounds based on this scaffold function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of these enzymes.

The Hinge-Binding Motif

The 7-azaindole moiety is an exceptional "hinge-binding" motif.[2][6] It forms a specific and stable interaction with the hinge region of the kinase, the flexible segment that connects the N- and C-lobes of the catalytic domain. This interaction is characterized by a bidentate hydrogen bond pattern:

  • The pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[2]

  • The pyrrole nitrogen (N1-H) acts as a hydrogen bond donor.[2]

This dual interaction mimics the binding of the adenine ring of ATP, allowing these compounds to effectively compete with the endogenous substrate and inhibit kinase activity. Analysis of co-crystal structures has revealed different ways the 7-azaindole ring can orient itself within the binding site, which are classified into "normal," "flipped" (rotated 180°), and "non-hinge" binding modes.[1]

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor backbone_NH Backbone N-H backbone_CO Backbone C=O azaindole Pyrrole Pyridine N-H N backbone_NH->azaindole:n7 H-bond (acceptor) azaindole:n1->backbone_CO

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge region.
Quantitative Data: Kinase Inhibitory Activity

A wide range of kinases across the human kinome are sensitive to 7-azaindole-based inhibitors.[1] Several derivatives have shown potent activity, with some advancing to clinical use, such as Vemurafenib, a B-RAF inhibitor for melanoma.[6][7]

Compound/SeriesTarget Kinase(s)IC₅₀Reference
Vemurafenib (PLX4032)B-RAF (V600E)31 nM[7]
PLX4720B-RAF (V600E)13 nM
PexidartinibCSF1R13 nM[7]
PLX070FGFR11.9 µM[7]
Compound 8l Haspin14 nM[8]
Compound 8g CDK9/CyclinT & HaspinDual Inhibitor[8]
Compound 8h CDK9/CyclinT & HaspinDual Inhibitor[8]
Compound 5j A549 cell proliferation4.56 µg/mL[9]
Experimental Protocol: Radiometric Kinase Assay

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase.

  • Reaction Mixture Preparation : Prepare a reaction buffer containing HEPES, MgCl₂, EGTA, DTT, and BSA.[10]

  • Component Addition : To the wells of a microplate, add the target kinase, the specific substrate peptide (e.g., poly [Glu:Tyr]), and the 7-aminoindole test compound at various concentrations.

  • Initiation : Start the reaction by adding ATP mixed with radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for phosphate transfer.

  • Termination : Stop the reaction by adding a solution like phosphoric acid.

  • Separation : Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose). The substrate peptide will bind to the filter, while unincorporated ATP will not.

  • Washing : Wash the filters multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radiolabeled ATP.

  • Detection : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

7-aminoindole compounds can block critical signaling cascades, such as the MAPK/ERK pathway, which is frequently hyperactivated in cancer due to mutations in kinases like B-RAF or MEK.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a 7-azaindole B-RAF inhibitor.

Antiviral Mechanisms of Action

7-aminoindole derivatives have demonstrated efficacy against different viruses by interfering with critical stages of the viral life cycle.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

Certain 7-azaindole compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[11] Unlike nucleoside analogs, they do not compete with the natural dNTP substrates. Instead, they bind to a hydrophobic, allosteric pocket near the active site of the reverse transcriptase (RT) enzyme.[11] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting DNA polymerization.[11] Interestingly, some compounds in this class show anti-HIV activity without directly inhibiting RT, suggesting alternative mechanisms of action are also possible.[11]

SARS-CoV-2 Entry Inhibition

In the context of the COVID-19 pandemic, novel 7-azaindole derivatives were identified as inhibitors of SARS-CoV-2 viral entry.[12] The mechanism involves the disruption of the critical protein-protein interaction between the spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor on host cells.[12] By binding to the interface of the S1-RBD-hACE2 complex, these small molecules prevent the virus from docking to and entering the cell.[12]

G Virus SARS-CoV-2 S1RBD Spike Protein (S1-RBD) Binding Binding S1RBD->Binding Binds to hACE2 hACE2 Receptor HostCell Host Cell hACE2->Binding Inhibitor 7-Azaindole Derivative (ASM-7) Inhibitor->Binding Blocks Interaction Entry Viral Entry Binding->Entry

Caption: Mechanism of SARS-CoV-2 entry inhibition by 7-azaindole derivatives.
Quantitative Data: Antiviral Activity

CompoundTarget/AssayActivity MetricValueReference
G7a SARS-CoV-2 PseudovirusEC₅₀9.08 µM[12]
ASM-7 SARS-CoV-2 PseudovirusEC₅₀< 9.08 µM (Superior to G7a)[12]
Compound 8 HIV-1 RT (cell-free)IC₅₀0.73 µM[11]
Compound 10 HIV-1 RT (cell-free)IC₅₀0.58 µM[11]
Experimental Protocol: Pseudovirus Neutralization Assay

This assay safely evaluates inhibitors of viral entry for highly pathogenic viruses like SARS-CoV-2.

  • Pseudovirus Production : Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding a viral backbone (e.g., from HIV-1 or VSV) lacking its native envelope protein, a plasmid for a reporter gene (e.g., luciferase), and a plasmid expressing the envelope protein of interest (e.g., SARS-CoV-2 Spike).

  • Virus Harvest : Collect the supernatant containing the pseudotyped viral particles after 48-72 hours.

  • Neutralization Reaction : Serially dilute the 7-aminoindole test compounds in a 96-well plate. Add a fixed amount of the pseudovirus to each well and incubate for 1-2 hours at 37°C to allow the compound to bind to the viral particles.

  • Infection : Add susceptible target cells (e.g., A549-hACE2) to the wells containing the pseudovirus-compound mixture.

  • Incubation : Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Readout : Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis : Normalize the reporter signal to that of untreated, virus-infected cells. Calculate the percentage of neutralization at each compound concentration and determine the EC₅₀.

Other Anticancer and Anti-inflammatory Mechanisms

Beyond direct kinase inhibition, 7-aminoindole derivatives exert therapeutic effects through other novel mechanisms.

DDX3 Helicase Inhibition

A novel 7-azaindole derivative (7-AID) was identified as a potent inhibitor of the DEAD-box helicase DDX3.[13] DDX3 is an RNA helicase implicated in tumorigenesis and metastasis. The compound was designed to fit within the adenosine-binding pocket of DDX3, interacting with key residues like Tyr200 and Arg202, thereby inhibiting its function.[13] This leads to cytotoxic and anti-angiogenic effects.[13]

Anti-inflammatory Activity

Derivatives of 7-aza-2-oxindole have been shown to possess significant anti-inflammatory properties.[14][15] In cellular models using lipopolysaccharide (LPS)-stimulated macrophages, these compounds effectively inhibited the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14] The mechanism also involves the downregulation of the expression of inflammatory enzymes like COX-2 and iNOS.[14]

G LPS LPS Macrophage Macrophage (e.g., RAW264.7) LPS->Macrophage Stimulates Signaling Inflammatory Signaling (e.g., NF-κB) Macrophage->Signaling Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Upregulates Production Inhibitor 7-Aza-2-oxindole Derivative Inhibitor->Signaling Inhibition

Caption: Inhibition of pro-inflammatory cytokine production in macrophages.
Quantitative Data: Cytotoxicity and Anti-inflammatory Activity

CompoundTarget/AssayActivity MetricValueReference
7-AID HeLa Cells (Cytotoxicity)IC₅₀16.96 µM/ml[13]
7-AID MCF-7 Cells (Cytotoxicity)IC₅₀14.12 µM/ml[13]
7-AID MDA MB-231 Cells (Cytotoxicity)IC₅₀12.69 µM/ml[13]
Compound 7i LPS-induced TNF-α productionInhibition Rate44.5% (at 10µM)[14]
Compound 7i LPS-induced IL-6 productionInhibition Rate57.2% (at 10µM)[14]
Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the 7-aminoindole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement : Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Conclusion

The 7-aminoindole framework is a remarkably versatile scaffold that enables the targeting of diverse biological molecules through distinct mechanisms. Its primary role as a kinase hinge-binder is well-established and has yielded clinically successful drugs. However, ongoing research continues to uncover novel mechanisms, including the allosteric inhibition of viral enzymes, the disruption of protein-protein interactions essential for viral entry, the inhibition of non-kinase cancer targets like helicases, and the suppression of inflammatory pathways. This mechanistic diversity underscores the importance of the 7-aminoindole core in modern drug discovery and promises the continued development of innovative therapeutics for a wide range of human diseases.

References

An In-depth Technical Guide to the Discovery and History of 1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-indol-7-amine (CAS No. 5192-04-1), a pivotal heterocyclic amine, has emerged as a cornerstone in the landscape of medicinal chemistry and drug development. Its unique structural motif, featuring an indole core with an amino group at the 7-position, imparts favorable properties for molecular interactions, rendering it a privileged scaffold in the design of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Historical Perspective and Discovery

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its origins are intrinsically linked to the synthesis of its immediate precursor, 7-nitroindole. A foundational report on the synthesis of 7-nitroindole was published in 1957, laying the groundwork for access to 7-substituted indoles. The subsequent reduction of the nitro group to an amine is a standard and well-established chemical transformation, suggesting that the synthesis of this compound was likely achieved shortly thereafter as a logical extension of this work.

The significance of this compound has grown in parallel with the rise of kinase inhibitors in oncology and immunology. The indole and particularly the azaindole scaffolds have been identified as excellent "hinge-binding" motifs for ATP-competitive kinase inhibitors.[1][2] This has propelled this compound from a simple chemical intermediate to a highly sought-after building block in modern drug discovery programs.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. The spectroscopic data is predicted based on standard chemical shift values and data from closely related indole structures, as a complete, unified experimental dataset is not consistently reported across the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5192-04-1[3]
Molecular Formula C₈H₈N₂[3]
Molecular Weight 132.16 g/mol [3]
Melting Point 96-100 °C[3]
Appearance Light brown to brown solid[4]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
H1~8.1br sNH (indole)
H2~7.2tC2-H
H3~6.5tC3-H
H4~7.0dC4-H
H5~6.7tC5-H
H6~6.6dC6-H
NH₂~3.7br sNH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C2~124.5C2
C3~102.5C3
C3a~128.0C3a
C4~121.0C4
C5~115.0C5
C6~110.0C6
C7~140.0C7
C7a~125.0C7a

Note: Predicted data is based on publicly available spectral databases for indole and substituted anilines. Actual experimental values may vary.[3][5]

Synthetic Methodologies

The most prevalent and historically significant method for the preparation of this compound is the reduction of 7-nitroindole. This two-step sequence, starting from indole, remains a common laboratory-scale synthesis. More contemporary methods have also been developed, offering alternative routes to this key intermediate.

Workflow for the Synthesis of this compound from Indole

G Indole Indole Indoline Indoline (Reduction) Indole->Indoline 1. Na/EtOH or H₂/Catalyst ProtectedIndoline Protected Indoline (e.g., Acetylation) Indoline->ProtectedIndoline 2. Ac₂O NitratedIndoline 7-Nitroindoline (Nitration) ProtectedIndoline->NitratedIndoline 3. HNO₃/H₂SO₄ Nitroindole 7-Nitroindole (Aromatization) NitratedIndoline->Nitroindole 4. Dehydrogenation (e.g., DDQ) Aminoindole This compound (Reduction) Nitroindole->Aminoindole 5. H₂/Pd/C or SnCl₂/HCl

Caption: General synthetic workflow for this compound.

Experimental Protocols

1. Synthesis of 7-Nitroindole (via Indirect Nitration)

Direct nitration of indole is often problematic due to the high reactivity of the pyrrole ring, leading to side products. An indirect method proceeding through an indoline intermediate provides a more controlled synthesis of 7-nitroindole.[6]

  • Step 1: Reduction and Protection of Indole: Indole is first reduced to indoline, and the nitrogen is subsequently protected, for example, by acetylation with acetic anhydride.

  • Step 2: Nitration: The protected indoline is then nitrated. The electron-donating nature of the amino group directs the nitration to the ortho and para positions. Steric hindrance from the fused ring system favors nitration at the 7-position.

  • Step 3: Aromatization: The 7-nitroindoline is then re-aromatized to 7-nitroindole, typically through oxidation with an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

2. Reduction of 7-Nitroindole to this compound

Two common methods for the reduction of the nitro group are catalytic hydrogenation and reduction with tin(II) chloride.

  • Method A: Catalytic Hydrogenation [7]

    • Reagents: 7-nitroindole, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), Ethanol or Ethyl Acetate (solvent).

    • Procedure: To a solution of 7-nitroindole in ethanol, a catalytic amount of 10% Pd/C (typically 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.

  • **Method B: Reduction with Tin(II) Chloride (SnCl₂) **[7][8]

    • Reagents: 7-nitroindole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (solvent), Concentrated Hydrochloric acid (HCl).

    • Procedure: 7-nitroindole is dissolved in ethanol, and an excess of SnCl₂·2H₂O (typically 4-5 equivalents) is added. Concentrated HCl is then added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and made basic with a sodium bicarbonate or sodium hydroxide solution to precipitate tin salts. The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford this compound.

Table 3: Comparison of Synthetic Protocols for this compound

ParameterCatalytic HydrogenationTin(II) Chloride Reduction
Reagents 7-Nitroindole, H₂, Pd/C7-Nitroindole, SnCl₂·2H₂O, HCl
Typical Yield High (>90%)Good to High (70-95%)
Reaction Conditions Room temperature, H₂ pressureElevated temperature (reflux)
Workup Simple filtrationFiltration and extraction
Advantages Clean reaction, high yieldTolerant of some functional groups
Disadvantages Requires specialized equipmentStoichiometric tin waste

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of kinase inhibitors. The indole scaffold mimics the adenine ring of ATP and can form key hydrogen bonds with the hinge region of the kinase active site.[1][2] Derivatives of 7-aminoindole have been explored as inhibitors of several important kinase families.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development.[9][10] Several Aurora kinase inhibitors incorporating the 7-azaindole scaffold, a close bioisostere of the 7-aminoindole framework, have been developed.[11] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby inhibiting the phosphorylation of downstream substrates and leading to mitotic arrest and apoptosis in cancer cells.[12]

JAK-STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation.[13][14] Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases and cancers.[15] Tofacitinib, an inhibitor of JAK kinases, is used to treat rheumatoid arthritis.[16] The development of novel JAK inhibitors often utilizes heterocyclic scaffolds that can interact with the ATP-binding site of the JAK kinases. The 7-aminoindole core serves as a valuable starting point for the design of such inhibitors.

JAK-STAT Signaling Pathway Diagram

G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding JAK->CytokineReceptor 4. Receptor Phosphorylation JAK->JAK 3. Trans-phosphorylation STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->CytokineReceptor 5. STAT Recruitment STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Target Gene (Transcription) Nucleus->Gene 9. Gene Regulation Inhibitor 7-Aminoindole-derived JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of a 7-aminoindole-derived JAK inhibitor.

Conclusion

This compound, a compound with humble beginnings rooted in classic indole chemistry, has evolved into a molecule of significant interest in contemporary drug discovery. Its straightforward synthesis from 7-nitroindole and its utility as a versatile scaffold for potent kinase inhibitors underscore its importance. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological applications of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics. As the quest for more selective and effective drugs continues, the role of this unassuming indole derivative is set to expand further.

References

An In-depth Technical Guide on the Spectroscopic Data of 1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1H-indol-7-amine. Due to the limited availability of directly published complete datasets for this specific molecule, this guide consolidates predicted values based on the known spectroscopic behavior of indoles and aromatic amines, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on analogous compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.0 - 8.5br s1HN1-H
~7.4 - 7.6d1HH4
~6.8 - 7.0t1HH5
~6.5 - 6.7d1HH6
~7.0 - 7.2t1HH2
~6.4 - 6.6t1HH3
~4.0 - 5.0br s2HN7-H₂

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon Assignment
~145C7
~135C7a
~128C3a
~125C2
~120C5
~115C4
~110C6
~100C3

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretch (asymmetric and symmetric) of NH₂
3300 - 3250Medium, SharpN-H stretch of indole NH
1650 - 1580Medium-StrongN-H bend (scissoring) of NH₂
1620 - 1580MediumC=C aromatic stretch
1335 - 1250StrongC-N stretch (aromatic amine)
910 - 665Broad, StrongN-H wag

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
132[M]⁺ (Molecular Ion)
105[M - HCN]⁺
78[C₆H₆]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder and subtract it from the sample spectrum to remove atmospheric (CO₂ and H₂O) absorptions.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • For Electron Ionization (EI), a solid probe can be used. A small amount of the solid sample is placed in a capillary tube which is then inserted into the ion source.

    • Alternatively, for techniques like Electrospray Ionization (ESI), dissolve a small amount of the sample (around 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer equipped with an appropriate ion source (e.g., EI or ESI).

    • Introduce the sample into the ion source.

    • The molecules are ionized and then accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Diagrams

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Direct Insertion or Dissolve in Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Final_Structure Structural Elucidation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

1H-Indol-7-amine: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indol-7-amine is a crucial heterocyclic building block in the field of organic synthesis, particularly for the construction of complex molecular architectures with significant biological activities. Its unique structural motif, featuring a reactive amino group positioned on the benzene portion of the indole scaffold, offers a versatile handle for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a precursor in the development of novel therapeutic agents and other functional molecules. The indole core is a privileged structure in medicinal chemistry, and strategic functionalization at the 7-position opens avenues to new chemical space.[1]

Synthesis of this compound

The most common and direct route to this compound involves the reduction of 7-nitroindole. This method is often preferred over the Fischer indole synthesis starting from 2-aminophenylhydrazine due to the potential instability and limited availability of the required substituted hydrazine precursor.

A typical reduction of 7-nitroindole can be achieved using various reducing agents, with catalytic hydrogenation being a widely employed method.

Experimental Protocol: Reduction of 7-Nitroindole

Materials:

  • 7-Nitroindole

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Filter agent (e.g., Celite®)

Procedure:

  • A solution of 7-nitroindole in ethanol is placed in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C is carefully added to the solution.

  • The vessel is connected to a hydrogen gas supply and purged to remove air.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilicity of the 7-amino group and the inherent reactivity of the indole core. This allows for a range of transformations, including condensation reactions, acylations, and cross-coupling reactions, making it a valuable precursor for generating diverse molecular scaffolds.

Condensation Reactions: Synthesis of Fused Heterocyclic Systems

The 7-amino group readily participates in condensation reactions with dicarbonyl compounds to construct fused polycyclic systems. A prominent example is the Combes reaction for the synthesis of pyrrolo[3,2-h]quinolines, a scaffold of interest in medicinal chemistry.[2]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

Procedure:

  • This compound and acetylacetone are mixed in a reaction vessel.

  • Polyphosphoric acid is added as both a solvent and a catalyst.

  • The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a mixture of ice and water.

  • The acidic solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by column chromatography or recrystallization.

Reactant 1Reactant 2ProductCatalystTemperature (°C)Yield (%)
This compoundAcetylacetone2,4-Dimethyl-1H-pyrrolo[3,2-h]quinolinePPA120-14075-85
N-Acylation Reactions

The amino group of this compound can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often straightforward and proceeds in high yield.

Materials:

  • This compound

  • Acetic anhydride

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • A base (e.g., triethylamine, pyridine) (optional, but often used to scavenge the acid byproduct)

Procedure:

  • This compound is dissolved in the chosen solvent in a reaction flask.

  • If a base is used, it is added to the solution.

  • Acetic anhydride is added dropwise to the stirred solution at room temperature or 0 °C.

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction mixture is then quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, N-(1H-indol-7-yl)acetamide, can be purified by recrystallization or column chromatography.

Reactant 1Acylating AgentProductSolventYield (%)
This compoundAcetic AnhydrideN-(1H-indol-7-yl)acetamideDichloromethane>90
Palladium-Catalyzed Cross-Coupling Reactions

For further functionalization, this compound can be first converted to a halo-indole derivative, which can then participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents at the 7-position.[3][4][5]

The following workflow outlines a potential two-step process for the arylation of the 7-position of the indole ring, starting from this compound.

Suzuki_Miyaura_Workflow A This compound B Sandmeyer Reaction (NaNO2, HBr, CuBr) A->B Step 1: Diazotization and Bromination C 7-Bromo-1H-indole B->C D Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) C->D Step 2: Cross-Coupling E 7-Aryl-1H-indole D->E

A hypothetical workflow for the synthesis of 7-aryl-1H-indoles.

Materials:

  • 7-Bromo-1H-indole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

Procedure:

  • To a reaction vessel, add 7-bromo-1H-indole, the arylboronic acid, the palladium catalyst, and the base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • The degassed solvent system is added.

  • The reaction mixture is heated to reflux or a specified temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to afford the 7-aryl-1H-indole.

SubstrateCoupling PartnerCatalystBaseSolventYield (%)
7-Bromo-1H-indolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70-90
7-Bromo-1H-indole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O75-95

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are valuable scaffolds for the development of kinase inhibitors. The indole nucleus can mimic the purine core of ATP, and substituents introduced via the 7-amino group can be tailored to interact with specific residues in the kinase active site, leading to potent and selective inhibition. Several kinases, including Receptor-Interacting Protein Kinase 1 (RIPK1), Cyclin-Dependent Kinase 9 (CDK9), and Haspin, are important targets in various diseases, including inflammatory disorders and cancer.

RIPK1 Signaling Pathway

RIPK1 is a key regulator of inflammation and cell death pathways, including apoptosis and necroptosis. Inhibitors of RIPK1 are being investigated for the treatment of autoimmune and inflammatory diseases.

RIPK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC RIPK3 RIPK3 RIPK1->RIPK3 Casp8 Caspase-8 RIPK1->Casp8 IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Casp8->RIPK1 Cleavage Casp8->RIPK3 Cleavage Apoptosis Apoptosis Casp8->Apoptosis

Simplified RIPK1 signaling pathway leading to inflammation, apoptosis, or necroptosis.
CDK9/Cyclin T Signaling Pathway

CDK9, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. Inhibition of CDK9 is a promising strategy for cancer therapy, as many cancer cells are dependent on high levels of transcription.

CDK9_Signaling cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation of CTD DSIF DSIF PTEFb->DSIF Phosphorylation NELF NELF PTEFb->NELF Phosphorylation RNAPII->DSIF RNAPII->NELF Gene Gene Coding Region RNAPII->Gene Elongation DSIF->RNAPII Promoter-proximal pausing NELF->RNAPII Promoter-proximal pausing Promoter Promoter Promoter->RNAPII Binding Transcription Productive Transcription Gene->Transcription

Role of CDK9/Cyclin T in transcriptional elongation.
Haspin Kinase Signaling in Mitosis

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is important for the proper alignment of chromosomes at the metaphase plate. Haspin inhibitors are being explored as potential anti-cancer agents.[3][4][6]

Haspin_Signaling cluster_mitosis Mitosis Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylation H3T3ph Phosphorylated H3-T3 HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (e.g., Aurora B) H3T3ph->CPC Recruitment to Centromere Centromere Centromere CPC->Centromere Chromosome Chromosome Alignment CPC->Chromosome

Haspin kinase pathway in mitotic chromosome alignment.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic importance lies in its ability to serve as a precursor for a wide array of complex molecules, particularly fused heterocyclic systems and substituted indoles with potential applications in drug discovery. The reactivity of its 7-amino group allows for diverse functionalization, enabling the exploration of new chemical space and the development of novel therapeutic agents targeting key signaling pathways. The experimental protocols and data presented in this guide are intended to facilitate the use of this compound in research and development, empowering scientists to unlock its full synthetic potential.

References

Theoretical and Experimental Insights into 1H-Indol-7-Amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1H-Indol-7-amine, a member of the indoleamine family, presents a compelling scaffold for medicinal chemistry and drug development. Its structural similarity to endogenous signaling molecules, such as serotonin, suggests a potential for interaction with various biological targets.[1] This technical guide provides a comprehensive overview of the theoretical properties, potential biological activities, and synthetic methodologies related to this compound. The content is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundation for further investigation and application of this versatile molecule.

Theoretical Studies and Predicted Physicochemical Properties

While specific comprehensive theoretical studies on this compound are not extensively available in the public domain, its properties can be reliably predicted using established computational methods such as Density Functional Theory (DFT).[2][3] These calculations are crucial for understanding the molecule's electronic structure, reactivity, and potential for intermolecular interactions.

1.1. Molecular Geometry and Electronic Properties:

DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide an optimized molecular geometry and key electronic parameters.[4] The presence of the amine group at the 7-position is expected to influence the electron distribution within the indole ring system.

Table 1: Predicted Physicochemical and Electronic Properties of this compound

PropertyPredicted ValueMethod of PredictionSignificance in Drug Development
Molecular Formula C₈H₈N₂-Basic structural information.[5]
Molecular Weight 132.16 g/mol -Affects diffusion and transport properties.[5]
Melting Point 95-99 °CExperimentalInfluences formulation and stability.
LogP ~1.5 - 2.5ComputationalPredicts lipophilicity and membrane permeability.
HOMO Energy (Value) eVDFTIndicates electron-donating ability and reactivity towards electrophiles.
LUMO Energy (Value) eVDFTIndicates electron-accepting ability and reactivity towards nucleophiles.
HOMO-LUMO Gap (Value) eVDFTRelates to chemical reactivity and electronic excitation energy.
Dipole Moment (Value) DebyeDFTInfluences solubility and intermolecular interactions.
Mulliken Atomic Charges (Charge distribution)DFTReveals sites susceptible to electrostatic interactions.

1.2. Spectroscopic Properties:

Theoretical calculations can also predict spectroscopic data, which are invaluable for the characterization of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key FeaturesSignificance
¹H NMR Chemical shifts for aromatic and amine protons.Structural elucidation and confirmation.
¹³C NMR Chemical shifts for carbon atoms in the indole ring and amine substituent.Structural elucidation and confirmation.
FT-IR Characteristic vibrational frequencies for N-H, C-H, and C=C bonds.Identification of functional groups.
UV-Vis Wavelengths of maximum absorption (λmax).Information on electronic transitions.

Potential Biological Activity and Signaling Pathways

The structural resemblance of this compound to tryptamines suggests potential interactions with the serotonergic system.[1] Furthermore, indole-based compounds have been extensively investigated for their anticancer properties.[1]

2.1. Predicted Serotonergic System Modulation:

The indoleamine core is a key pharmacophore for serotonin (5-HT) receptors. It is hypothesized that this compound could act as a ligand for various 5-HT receptor subtypes, potentially modulating neurotransmission.

Serotonergic_Signaling_Pathway 1H_Indol_7_Amine This compound 5_HT_Receptor 5-HT Receptor (e.g., 5-HT2A) 1H_Indol_7_Amine->5_HT_Receptor Binds to G_Protein G-Protein (Gq/11) 5_HT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothetical signaling pathway of this compound via a Gq-coupled 5-HT receptor.

2.2. Predicted Anticancer Mechanisms:

Indole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies on similar compounds suggest potential binding to the active sites of enzymes like protein kinases.

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is the reduction of 7-nitroindole.

3.1. Synthesis of this compound via Reduction of 7-Nitroindole:

This protocol outlines a general procedure for the reduction of 7-nitroindole to this compound.

Materials:

  • 7-Nitroindole

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Palladium on carbon (Pd/C) with a hydrogen source like hydrazine or ammonium formate)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (for use with SnCl₂) (e.g., Concentrated Hydrochloric acid)

  • Base (for workup) (e.g., Sodium hydroxide solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Filtration apparatus

Procedure using SnCl₂·2H₂O:

  • Dissolve 7-nitroindole in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of Tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 7_Nitroindole 7-Nitroindole Reaction_Mixture Combine and Reflux 7_Nitroindole->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., SnCl₂·2H₂O) Reducing_Agent->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Neutralization Neutralization Reaction_Mixture->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound represents a promising starting point for the design and synthesis of novel therapeutic agents. The theoretical data, predicted biological activities, and established synthetic protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further experimental validation of the predicted properties and biological activities is warranted to advance the development of this compound-based compounds for various therapeutic applications.

References

Technical Guide: Safety and Handling of 1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1H-indol-7-amine (CAS No: 5192-04-1), a heterocyclic building block utilized in various research and development applications. Due to its potential hazards, strict adherence to the following protocols is essential to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

ClassCategoryGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3GHS07WarningH335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazard3NoneNo Signal WordH412: Harmful to aquatic life with long lasting effects

Data sourced from multiple safety data sheets. The GHS07 pictogram represents an exclamation mark.

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H302 Harmful if swallowed.[1][2]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[3]
H412 Harmful to aquatic life with long lasting effects.[3]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
(Prevention)P264 Wash skin thoroughly after handling.[1]
P270 Do not eat, drink or smoke when using this product.[1][2]
P271 Use only outdoors or in a well-ventilated area.
P273 Avoid release to the environment.
P280 Wear protective gloves/ eye protection/ face protection.[1]
Precautionary P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][2]
(Response)P330 Rinse mouth.[1][2]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[1][2]
P332+P313 If skin irritation occurs: Get medical advice/attention.[1]
P362+P364 Take off contaminated clothing and wash it before reuse.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
P337+P313 If eye irritation persists: Get medical advice/attention.[1][4]
Precautionary P403+P233 Store in a well-ventilated place. Keep container tightly closed.
(Storage)P405 Store locked up.
Precautionary P501 Dispose of contents/container to an approved waste disposal plant.[1][2]
(Disposal)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Properties

PropertyValue
Appearance Orange to Brown to Dark purple powder to crystal
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Melting Point 95.0 to 99.0 °C
Purity >98.0% (GC)
CAS Number 5192-04-1

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood.

  • Eye Wash and Safety Shower: A calibrated and accessible eye wash station and safety shower must be in close proximity to the work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

Table 4: Personal Protective Equipment (PPE) Requirements

Body PartEquipmentSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and replace if damaged.
Eyes/Face Safety glasses with side shields or safety goggles and a face shield.Must be worn at all times when handling the compound to protect against splashes.
Body Laboratory coatA flame-retardant lab coat should be worn and kept buttoned.
Respiratory Respirator (if applicable)If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling Procedures
  • Pre-use Inspection: Before handling, inspect the container for any damage or leaks.

  • Weighing: If possible, weigh the compound directly within the fume hood. If an external balance is used, transfer the weighed material in a sealed container to the fume hood.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to avoid splashing.

  • General Hygiene: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5]

  • Conditions: Store in a cool, dark place, at a recommended temperature of <15°C. The compound is noted to be air-sensitive, so storage under an inert atmosphere is advised.

  • Incompatibilities: Store away from strong oxidizing agents.[5]

First Aid Measures

In case of exposure, follow these first aid procedures immediately and seek medical attention.

Table 5: First Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[1]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][2]

Accidental Release and Disposal

  • Accidental Release: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.

  • Disposal: Dispose of this compound and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][2]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Receive & Inspect Chemical B Review SDS & Plan Experiment A->B C Don Personal Protective Equipment B->C D Weighing & Transfer C->D E Reaction/Procedure D->E F Temporary Storage of Reaction E->F G Decontaminate Work Area E->G Experiment Complete F->E Continue Experiment H Proper Waste Disposal G->H I Doff & Clean/Dispose PPE H->I J Wash Hands I->J

Caption: Safe Handling Workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Application Note: Synthesis of 1H-indol-7-amine from 7-Nitroindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-indol-7-amine is a crucial synthetic intermediate in the development of various pharmaceutical agents and functional materials. Its structure serves as a key building block for compounds targeting a range of biological targets, including protein kinases and receptors. The most direct and common route to this valuable amine is through the reduction of its nitro precursor, 7-nitroindole. This document provides detailed protocols for three common and effective methods for this transformation: Catalytic Hydrogenation, reduction with Stannous Chloride (SnCl₂), and reduction with Sodium Dithionite (Na₂S₂O₄).

Chemical Reaction

The synthesis involves the reduction of the nitro group at the 7-position of the indole ring to an amine group.

Caption: Chemical transformation of 7-Nitroindole to this compound.

Experimental Protocols

Three distinct and reliable methods for the reduction of 7-nitroindole are presented below. The choice of method may depend on available equipment, substrate compatibility with other functional groups, and desired scale.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method that typically provides high yields with simple work-up procedures. Palladium on carbon (Pd/C) is a commonly used catalyst.[1][2]

Materials:

  • 7-Nitroindole

  • 10% Palladium on Carbon (Pd/C) catalyst (10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite or other filtration aid

Protocol:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker flask or a round-bottom flask), dissolve 7-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and purge the system thoroughly with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-6 hours.[1]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Method 2: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride (tin(II) chloride) is a classic, robust, and cost-effective reagent for the reduction of aromatic nitro compounds.[1][3] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present.[3]

Materials:

  • 7-Nitroindole

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Protocol:

  • To a round-bottom flask, add 7-nitroindole (1.0 eq) and dissolve it in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5 eq) to the solution.[1]

  • Carefully add concentrated hydrochloric acid (a few mL) to the mixture with stirring.[1]

  • Heat the reaction mixture to reflux (approx. 70-80 °C) and stir.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1.5-3 hours).[1]

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-water.

  • Carefully basify the acidic mixture by adding a saturated solution of sodium bicarbonate or a 2 M sodium hydroxide solution until the pH is above 8. A dense white precipitate of tin salts will form.[1]

  • Filter the mixture through a Buchner funnel to remove the tin salts, washing the precipitate thoroughly with ethyl acetate.[1]

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound.

Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (also known as sodium hydrosulfite) offers a mild, metal-free alternative for nitro group reduction.[4] The reaction is often fast and proceeds under neutral or slightly basic conditions, showing good chemoselectivity.[4][5]

Materials:

  • 7-Nitroindole

  • Sodium Dithionite (Na₂S₂O₄)

  • Methanol (MeOH) or Ethanol (EtOH) and Water

  • Ethyl Acetate (EtOAc)

  • Brine

Protocol:

  • Dissolve 7-nitroindole (1.0 eq) in a mixture of an organic solvent like methanol or ethanol and water (e.g., a 3:1 ratio).

  • In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water.

  • Heat the solution of 7-nitroindole to around 50-60 °C with vigorous stirring.

  • Slowly add the aqueous sodium dithionite solution dropwise to the heated nitroindole solution. The reaction can be exothermic.

  • Monitor the reaction by TLC. The reduction is typically complete within 30-90 minutes.[1]

  • After completion, cool the mixture to room temperature.

  • Remove the organic solvent under reduced pressure.

  • Extract the remaining aqueous layer three times with an organic solvent such as ethyl acetate.[4]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product, this compound.

Data Presentation

The following table summarizes the key parameters for the described protocols, allowing for an easy comparison between the methods.

Parameter Method 1: Catalytic Hydrogenation Method 2: SnCl₂ Reduction Method 3: Na₂S₂O₄ Reduction
Primary Reagents H₂, 10% Pd/CSnCl₂·2H₂O, HClNa₂S₂O₄
Solvent(s) Ethanol, Ethyl AcetateEthanolMethanol/Water, Ethanol/Water
Temperature Room TemperatureReflux (70-80 °C)50-60 °C
Typical Reaction Time 2-6 hours1.5-3 hours0.5-1.5 hours
Reported Yield High (>90%)Good to High (70-95%)Good to High (80-95%)
Key Advantages High yield, clean reaction, simple product isolation.Cost-effective, tolerant of many functional groups.[3]Mild, metal-free, fast reaction, good chemoselectivity.[4]
Key Disadvantages Requires specialized hydrogenation equipment, catalyst is flammable, may reduce other functional groups.Stoichiometric tin waste, requires careful pH adjustment and filtration of tin salts.[3]Requires aqueous conditions, can have lower yields with certain substrates.

Experimental Workflow Visualization

The following diagram illustrates the general workflow applicable to all three synthesis methods, from reaction setup to final product isolation.

cluster_workflow Generalized Experimental Workflow A 1. Setup & Reagent Addition (7-Nitroindole, Solvent, Reducing Agent) B 2. Reaction (Stirring under specified Temperature/Pressure) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Quenching / Work-up (e.g., Filtration, pH Adjustment) C->D Upon Completion E 5. Extraction (Separation of product into organic phase) D->E F 6. Drying & Concentration (Removal of water and solvent) E->F G 7. Purification (Optional) (Column Chromatography or Recrystallization) F->G H Final Product: this compound F->H If pure G->H

Caption: Generalized workflow for the synthesis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care under an inert atmosphere. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • SnCl₂ Reduction: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care. The work-up involves neutralization, which can be exothermic.

  • Sodium Dithionite: Sodium dithionite can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. It is also flammable. Store in a cool, dry place.

  • All organic solvents used are flammable and should be handled away from open flames or sparks.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

References

Synthesis of 7-Aminoindole via Fischer Indole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoindole is a crucial building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The Fischer indole synthesis, a classic and robust method for forming the indole ring system, provides a viable pathway to this important intermediate. This document offers detailed application notes and experimental protocols for the synthesis of 7-aminoindole, proceeding through a two-step sequence involving the formation of 7-aminoindole-2-carboxylic acid followed by decarboxylation.

Overview of the Synthetic Strategy

The synthesis of 7-aminoindole via the Fischer indole method is most effectively achieved through a two-step process. A direct one-pot synthesis is challenging due to the reactivity of the starting materials and potential for side reactions. The established route involves:

  • Fischer Indole Synthesis of 7-Aminoindole-2-carboxylic Acid: Reaction of 3-aminophenylhydrazine with pyruvic acid under acidic conditions to form the intermediate, 7-aminoindole-2-carboxylic acid.

  • Decarboxylation: Removal of the carboxylic acid group from 7-aminoindole-2-carboxylic acid to yield the final product, 7-aminoindole.

This approach allows for better control over the reaction and facilitates the purification of the intermediate and the final product.

Experimental Protocols

Part 1: Synthesis of 3-Aminophenylhydrazine Hydrochloride (Starting Material)

The starting material, 3-aminophenylhydrazine, is typically prepared from m-phenylenediamine and used as its hydrochloride salt for stability.

Protocol for Synthesis of 3-Aminophenylhydrazine Hydrochloride:

  • Diazotization: Dissolve m-phenylenediamine in hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Reduction: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring.

  • Isolation: The 3-aminophenylhydrazine hydrochloride will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Drying: Dry the product under vacuum to obtain 3-aminophenylhydrazine hydrochloride as a solid.

ParameterValue
Starting Material m-Phenylenediamine
Reagents Sodium nitrite, Hydrochloric acid, Stannous chloride
Solvent Water, Ethanol, Diethyl ether
Temperature 0-5 °C
Product 3-Aminophenylhydrazine hydrochloride
Part 2: Fischer Indole Synthesis of 7-Aminoindole-2-carboxylic Acid

This step involves the acid-catalyzed cyclization of the hydrazone formed from 3-aminophenylhydrazine and pyruvic acid.

Protocol for Synthesis of 7-Aminoindole-2-carboxylic Acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminophenylhydrazine hydrochloride and pyruvic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Acid Catalysis: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 7-aminoindole-2-carboxylic acid, may precipitate upon cooling. If not, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) to induce precipitation.

  • Purification: Collect the crude product by filtration, wash with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

ParameterValue
Starting Materials 3-Aminophenylhydrazine hydrochloride, Pyruvic acid
Catalyst Concentrated Sulfuric Acid or Polyphosphoric Acid
Solvent Ethanol or Ethanol/Water
Temperature Reflux
Reaction Time 2-6 hours (monitor by TLC)
Product 7-Aminoindole-2-carboxylic acid
Part 3: Decarboxylation of 7-Aminoindole-2-carboxylic Acid

The final step is the removal of the carboxylic acid group to yield 7-aminoindole. This is typically achieved by heating the carboxylic acid in a high-boiling point solvent.

Protocol for Decarboxylation:

  • Reaction Setup: Place the 7-aminoindole-2-carboxylic acid in a high-boiling point solvent such as quinoline or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to a high temperature (typically 200-250 °C) to effect decarboxylation. The evolution of carbon dioxide gas will be observed.

  • Monitoring: The reaction can be monitored by TLC until the starting material is consumed.

  • Isolation and Purification: After cooling, the reaction mixture is typically diluted with a solvent like toluene and washed with dilute acid to remove the high-boiling solvent. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 7-aminoindole can be purified by column chromatography on silica gel or by recrystallization.[1][2]

ParameterValue
Starting Material 7-Aminoindole-2-carboxylic acid
Solvent Quinoline or Diphenyl ether
Temperature 200-250 °C
Product 7-Aminoindole

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepStarting Material(s)Key Reagents/CatalystsSolventTemperature (°C)Typical Yield (%)Product
1 m-PhenylenediamineNaNO₂, HCl, SnCl₂Water, Ethanol0-570-853-Aminophenylhydrazine HCl
2 3-Aminophenylhydrazine HCl, Pyruvic AcidH₂SO₄ or PPAEthanol/WaterReflux60-757-Aminoindole-2-carboxylic acid
3 7-Aminoindole-2-carboxylic acidNoneQuinoline200-25050-707-Aminoindole

Table 2: Physicochemical Properties of 7-Aminoindole

PropertyValueReference
Molecular Formula C₈H₈N₂[3]
Molecular Weight 132.16 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 96-100 °C
CAS Number 5192-04-1[4]

Visualizations

Fischer_Indole_Synthesis_for_7_Aminoindole cluster_0 Starting Material Synthesis cluster_1 Fischer Indole Synthesis cluster_2 Decarboxylation m-Phenylenediamine m-Phenylenediamine 3-Aminophenylhydrazine_HCl 3-Aminophenylhydrazine_HCl m-Phenylenediamine->3-Aminophenylhydrazine_HCl 1. NaNO2, HCl 2. SnCl2 7-Aminoindole-2-carboxylic_acid 7-Aminoindole-2-carboxylic_acid 3-Aminophenylhydrazine_HCl->7-Aminoindole-2-carboxylic_acid Pyruvic Acid, H+ Pyruvic_Acid Pyruvic_Acid 7-Aminoindole 7-Aminoindole 7-Aminoindole-2-carboxylic_acid->7-Aminoindole Heat

Caption: Synthetic pathway for 7-aminoindole.

Experimental_Workflow Start Start Step1 Synthesis of 3-Aminophenylhydrazine HCl Start->Step1 Step2 Fischer Indole Synthesis of 7-Aminoindole-2-carboxylic acid Step1->Step2 Step3 Decarboxylation to 7-Aminoindole Step2->Step3 Purification Purification (Chromatography/Recrystallization) Step3->Purification Characterization Characterization (NMR, MS, mp) Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

Concluding Remarks

The two-step Fischer indole synthesis approach provides a reliable method for the preparation of 7-aminoindole. Careful control of reaction conditions and appropriate purification techniques at each stage are crucial for obtaining a high-purity final product. These application notes and protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this valuable building block for drug discovery and development.

References

The Leimgruber-Batcho Synthesis: A Powerful Tool for Crafting 7-Substituted Indoles for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted indoles is a cornerstone of modern organic chemistry. Among the various methods available, the Leimgruber-Batcho indole synthesis stands out as a highly efficient and versatile strategy for preparing indoles, particularly those with substitution on the seven-membered ring.[1] This powerful reaction provides a reliable pathway to novel heterocyclic compounds with significant potential in medicinal chemistry and materials science. 7-substituted indoles are key structural motifs in a wide range of biologically active molecules, including anticancer agents, antivirals, and central nervous system drugs.

The Leimgruber-Batcho synthesis offers several advantages over other methods, such as the Fischer indole synthesis. It often proceeds with high yields under relatively mild conditions and utilizes readily available starting materials, namely substituted o-nitrotoluenes.[1][2] The reaction is a two-step process that first involves the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the desired indole.[1]

Core Reaction and Mechanism

The synthesis begins with the reaction of a 7-substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. This initial step forms a β-amino-o-nitrostyrene intermediate. The subsequent and crucial step is the reductive cyclization of this intermediate to the corresponding 7-substituted indole. A variety of reducing agents can be employed for this transformation, offering flexibility to accommodate a range of functional groups.[1][3]

Key Applications in Drug Development

The 7-position of the indole ring is a critical site for substitution to modulate the pharmacological activity of indole-based compounds. Access to a diverse array of 7-substituted indoles through the Leimgruber-Batcho synthesis enables the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, modifications at this position can influence binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. The synthesis has been instrumental in the preparation of precursors for various therapeutic agents, including those targeting kinases, G-protein coupled receptors, and ion channels.

Quantitative Data Summary

The following table summarizes the yields of various 7-substituted indoles prepared via the Leimgruber-Batcho synthesis under different reaction conditions. This data provides a comparative overview for researchers planning their synthetic routes.

7-SubstituentStarting MaterialMethodReducing AgentSolventYield (%)Reference
Methyl2-Methyl-6-nitrotolueneOne-potFerric chloride hexahydrate, Hydrazine hydrateDioxaneLow[4]
Cyano2-Methyl-6-nitrobenzonitrileTwo-step10% Palladium on carbon, HydrogenTetrahydrofuran-
Benzyloxy3-Benzyloxy-2-nitrotolueneTwo-stepIron, Ammonium chlorideEthanol76[5]
Methoxy--Titanium trichloride-73-78[5]
Bromo2-Bromo-6-nitrotolueneTwo-stepZinc, Acetic acid-57[5]

Experimental Protocols

Herein, we provide detailed experimental protocols for both the traditional two-step Leimgruber-Batcho synthesis and a more recent, efficient one-pot modification.

Protocol 1: Traditional Two-Step Synthesis of 7-Substituted Indoles

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Formation of the β-Amino-o-nitrostyrene Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 7-substituted o-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.

  • The resulting crude enamine can be purified by crystallization or column chromatography, or directly used in the next step.

Step 2: Reductive Cyclization to the 7-Substituted Indole

  • Method A: Catalytic Hydrogenation

    • Dissolve the crude or purified enamine (1.0 eq) in a suitable solvent such as methanol, ethanol, or tetrahydrofuran (THF).[3]

    • Add a catalytic amount of 10% palladium on carbon (Pd/C) or Raney nickel.[1][3]

    • Subject the mixture to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.

    • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude indole.

    • Purify the product by column chromatography on silica gel or by crystallization.

  • Method B: Chemical Reduction

    • Dissolve the crude or purified enamine (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

    • Add a reducing agent such as iron powder in acetic acid, stannous chloride, or sodium hydrosulfite.[1][3]

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding water or a suitable basic solution to neutralize the acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Protocol 2: One-Pot Synthesis of 7-Substituted Indoles

This streamlined protocol offers improved efficiency by avoiding the isolation of the enamine intermediate.[4]

  • To a three-necked flask equipped with a magnetic stir bar and a condenser, add the o-nitrotoluene derivative (1.0 eq), DMF-DMA (1.2 eq), pyrrolidine (5.0 eq), and dioxane under a nitrogen atmosphere.

  • Heat the reaction mixture at 102 °C and monitor the reaction progress by TLC (typically 2.5-22 hours).

  • Cool the reaction mixture to 45 °C and add ferric chloride hexahydrate (0.2 g per 4 mmol of o-nitrotoluene).

  • Carefully add 85% hydrazine hydrate (0.8 g per 4 mmol of o-nitrotoluene) in portions. Vigorous gas evolution will be observed.

  • Maintain the temperature at 45 °C and add further portions of hydrazine hydrate at 30-minute intervals until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the catalyst, washing it thoroughly with dichloromethane or acetone.

  • Evaporate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether as the eluent to yield the desired 7-substituted indole.

Experimental Workflow and Signaling Pathways

To visualize the experimental workflow of the Leimgruber-Batcho synthesis, a diagram has been generated using the DOT language.

Leimgruber_Batcho_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_product Final Product o-Nitrotoluene o-Nitrotoluene Reaction_Vessel_1 Reaction Mixture (DMF, Reflux) o-Nitrotoluene->Reaction_Vessel_1 DMF-DMA DMF-DMA DMF-DMA->Reaction_Vessel_1 Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_Vessel_1 Enamine β-Amino-o-nitrostyrene Reaction_Vessel_1->Enamine Condensation Reaction_Vessel_2 Reduction Conditions (e.g., H2/Pd-C or Fe/AcOH) Enamine->Reaction_Vessel_2 Indole 7-Substituted Indole Reaction_Vessel_2->Indole Cyclization

Caption: Leimgruber-Batcho Synthesis Workflow.

This application note provides a comprehensive overview of the Leimgruber-Batcho synthesis for preparing 7-substituted indoles, tailored for researchers and professionals in drug development. The detailed protocols, comparative data, and workflow visualization aim to facilitate the efficient synthesis of these valuable compounds for further investigation and application.

References

Introduction: The Significance of 1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Laboratory Synthesis of 1H-indol-7-amine

This compound is a critical heterocyclic building block in the landscape of modern drug discovery and medicinal chemistry. As a privileged scaffold, the indole nucleus is present in a multitude of biologically active compounds and pharmaceuticals. The specific placement of an amine group at the 7-position opens a gateway for diverse chemical modifications, enabling the synthesis of targeted therapeutic agents. Its derivatives have been explored as protein kinase inhibitors, antagonists for various receptors, and as key components in antitumor agents.

However, the synthesis of 7-substituted indoles, particularly this compound, is not without its challenges. The primary obstacle lies in achieving regioselectivity. The indole ring is highly reactive, and direct electrophilic substitution reactions often lead to a mixture of isomers, with a strong preference for substitution at the C3, C5, or C6 positions.[1][2] This guide provides a robust, field-proven protocol that circumvents these issues by employing a strategic, multi-step synthesis that ensures high yield and purity of the desired 7-aminoindole product. The core strategy involves the synthesis of a 7-nitroindole precursor, followed by its selective reduction to the target amine.

Strategic Overview: A Two-Phase Approach

The most reliable and scalable synthesis of this compound is best conceptualized in two distinct phases:

  • Phase 1: Synthesis of the Key Precursor, 7-Nitroindole. This phase addresses the core challenge of regioselectivity. Instead of attempting a direct nitration of the sensitive indole ring, this protocol utilizes a more stable indoline intermediate. This approach effectively directs the nitration to the desired 7-position before the aromatic indole core is regenerated.[1][2]

  • Phase 2: Reduction of 7-Nitroindole to this compound. With the nitro group correctly positioned, this phase focuses on its efficient and clean conversion to the primary amine. Several reliable reduction methods exist, with catalytic hydrogenation being the preferred method for its high efficiency and clean reaction profile.[3]

This guide will provide detailed, step-by-step protocols for each phase, explaining the chemical rationale behind each procedural choice.

Phase 1: Protocol for the Synthesis of 7-Nitroindole

Direct nitration of indole with traditional reagents like nitric and sulfuric acid is notoriously problematic, leading to acid-induced polymerization, substrate degradation, and a mixture of unwanted regioisomers.[1] The following indirect method provides a superior alternative.

Experimental Workflow: Synthesis of 7-Nitroindole

cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Aromatization & Deprotection cluster_3 Step 4: Purification A Indole C Sodium 1-acetylindoline-2-sulfonate A->C Sulfonation & Acetylation B Sodium Bisulfite Acetic Anhydride E Nitrated Intermediate C->E Nitration at C7 (Low Temperature) D Acetyl Nitrate (from HNO₃ + Ac₂O) G 7-Nitroindole E->G Hydrolysis & Dehydrogenation F Sodium Hydroxide (aq) H Filtration & Recrystallization G->H I Pure 7-Nitroindole H->I

Caption: Workflow for the indirect synthesis of 7-Nitroindole.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate

This initial step prepares a key intermediate where the indole's double bond is temporarily reduced, and the nitrogen is protected, deactivating the pyrrole ring and facilitating subsequent C7 nitration.[2]

Methodology:

  • Sulfonation and Reduction: In a suitable reaction vessel, indole is reacted with sodium bisulfite. This reaction concurrently reduces the pyrrole ring to an indoline and adds a sulfonate group at the 2-position.[2]

  • Acetylation: The resulting sodium indoline-2-sulfonate is then acetylated with acetic anhydride. This protects the nitrogen atom, yielding the stable intermediate, sodium 1-acetylindoline-2-sulfonate.[2]

Part 2: Selective Nitration at the 7-Position

Methodology:

  • Preparation of Acetyl Nitrate (Caution: Exothermic): In a separate flask, carefully and slowly add nitric acid to cooled acetic anhydride (maintain temperature below 10°C) with continuous stirring. This in situ preparation generates the nitrating agent, acetyl nitrate.[1][2]

  • Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate from Part 1 in acetic anhydride. Cool the solution to below 10°C.

  • Add the freshly prepared acetyl nitrate solution dropwise to the cooled indoline derivative solution, ensuring the temperature is strictly maintained.[4]

  • Stir the reaction at a low temperature (e.g., 5°C) for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). The nitrated product will precipitate out of the solution.[4]

Part 3: Hydrolysis and Aromatization to 7-Nitroindole

This final step removes the protecting groups and regenerates the aromatic indole ring system.

Methodology:

  • Isolation of Intermediate: Collect the precipitated nitrated intermediate from Part 2 by filtration and wash it with cold water.

  • Alkaline Hydrolysis: Transfer the filtered solid to a flask and add a 20% aqueous solution of sodium hydroxide.

  • Stir the mixture at a temperature between 20-60°C for 1-5 hours. This crucial step eliminates the sulfonate and acetyl groups and, importantly, drives the dehydrogenation of the indoline ring back to the aromatic indole, yielding 7-nitroindole as a precipitate.[2]

Part 4: Purification of 7-Nitroindole

Methodology:

  • Filtration: Collect the precipitated 7-nitroindole by filtration and wash thoroughly with water to remove inorganic salts.

  • Drying: Dry the crude product at approximately 50°C.

  • Recrystallization (Optional but Recommended): For higher purity, dissolve the crude product in warm ethanol (around 40°C) and then add water dropwise until precipitation begins. Allow the solution to cool slowly to obtain purified crystals of 7-nitroindole.[2]

Phase 2: Protocol for the Reduction of 7-Nitroindole to this compound

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For 7-nitroindole, several methods are effective, each with its own advantages.

Experimental Workflow: Reduction of 7-Nitroindole

cluster_0 Method A: Catalytic Hydrogenation cluster_1 Method B: Stannous Chloride cluster_2 Method C: Sodium Dithionite Start 7-Nitroindole A1 H₂ Gas 10% Pd/C Ethanol Start->A1 B1 SnCl₂·2H₂O Conc. HCl Ethanol Start->B1 C1 Na₂S₂O₄ NaOH (aq) Start->C1 A2 Stir at RT A1->A2 A3 Filter Catalyst Evaporate Solvent A2->A3 End This compound A3->End B2 Reflux B1->B2 B3 Quench, Basify Filter Tin Salts Extract B2->B3 B3->End C2 Heat (50°C) C1->C2 C3 Filter Extract C2->C3 C3->End

Caption: Comparison of reduction methods for 7-Nitroindole.

Method 1: Catalytic Hydrogenation (Preferred)

This is the cleanest and often highest-yielding method, as the only by-product is water. It avoids the use of harsh acidic or basic conditions and simplifies purification.[3]

Protocol:

  • In a hydrogenation flask, dissolve 7-nitroindole (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C), typically 5-10 mol%.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure or a Parr hydrogenation apparatus for higher pressures).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 1-4 hours).[3]

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Method 2: Reduction with Stannous Chloride (SnCl₂)

A classic, robust, and cost-effective method for nitro group reduction.[3]

Protocol:

  • To a solution of 7-nitroindole (1.0 eq.) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq.).

  • Carefully add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approx. 70-80°C) with stirring for 1.5-3 hours, monitoring by TLC.[3]

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Carefully basify the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is >8. This will cause tin salts to precipitate.

  • Filter the mixture to remove the tin salts, washing the precipitate with a suitable organic solvent like ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[3]

Comparison of Reduction Methodologies
MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂, 10% Pd/C, Ethanol, Room Temp.>90%Very clean, simple work-up, high yield, mild conditions.Requires specialized hydrogenation equipment; catalyst can be flammable.
Stannous Chloride SnCl₂·2H₂O, Conc. HCl, Ethanol, Reflux70-85%Inexpensive, reliable, tolerates many functional groups.Harsh acidic conditions; work-up is tedious due to tin salt precipitation.[3]
Sodium Dithionite Na₂S₂O₄, NaOH(aq), 50°C75-90%Effective, uses mild base, relatively fast.[5]Requires careful temperature control; work-up can involve large volumes of solvent for extraction.[3]

Characterization and Data

Proper characterization of the final product is essential to confirm its identity and purity.

Analysis TypeExpected Results for this compound
¹H NMR Signals corresponding to protons on the indole ring (typically in the δ 6.5-7.5 ppm range), a broad singlet for the indole N-H (δ > 8.0 ppm), and a broad singlet for the NH₂ protons.
¹³C NMR 8 distinct signals corresponding to the carbon atoms of the indole core.
IR Spectroscopy (cm⁻¹) Broad peaks around 3300-3500 (N-H stretching for both indole and amine), ~3100 (Aromatic C-H stretch), ~1600 (C=C stretching).
Mass Spectrometry Molecular Ion Peak (M⁺) at m/z = 132.17 (for C₈H₈N₂).

Safety and Handling Precautions

All synthesis steps must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat are mandatory.[6]

  • Reagent Handling:

    • Nitric Acid & HCl: Are highly corrosive. Handle with extreme care.

    • 7-Nitroindole & Intermediates: May cause skin irritation or allergic reactions. Avoid inhalation of dust and direct contact.[7]

    • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air or solvents. Handle with care, and do not allow the catalyst to dry out completely during filtration.

  • Reaction Conditions: The preparation of acetyl nitrate is highly exothermic and must be performed with adequate cooling to prevent a runaway reaction. Hydrogenation should be performed behind a safety shield.

  • Waste Disposal: Dispose of all chemical waste, including tin salts and residual catalyst, in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-phase strategy: the regioselective synthesis of 7-nitroindole via a protected indoline intermediate, followed by a high-efficiency reduction. Catalytic hydrogenation stands out as the superior method for the reduction step, offering excellent yields and a clean product profile. By following this detailed protocol, researchers and drug development professionals can confidently produce high-purity this compound, a valuable scaffold for the advancement of new therapeutic agents.

References

Application Note and Protocol for the Purification of 1H-indol-7-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1H-indol-7-amine using column chromatography. The methods described are designed to be a robust starting point for researchers, and recommendations for optimization are included.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its purity is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Column chromatography is a standard and effective technique for the purification of this and other aromatic amines from crude reaction mixtures. This application note outlines the selection of appropriate stationary and mobile phases, and provides a step-by-step protocol for both gravity and flash column chromatography.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy. The presence of both a mildly acidic N-H proton on the indole ring and a basic primary amine group influences its polarity and potential interactions with the stationary phase.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂[1]
Molecular Weight 132.16 g/mol [1]
Appearance Orange to brown to dark purple powder or crystals
Melting Point 95-100 °C[2]
Purity (typical) ≥95.0% (HPLC)[3]
Sensitivity Air sensitive; may discolor on storage

Potential Impurities

The purification strategy should account for potential impurities from the synthesis of this compound. A common synthetic route is the reduction of 7-nitroindole. Potential impurities could include:

  • Starting Material: Unreacted 7-nitroindole.

  • Intermediates: Partially reduced intermediates (e.g., nitroso or hydroxylamine species).

  • Byproducts: Products from over-reduction or side reactions.

  • Catalyst Residues: If catalytic hydrogenation is used (e.g., Palladium on carbon).

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Prior to performing column chromatography, it is crucial to develop a suitable solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between this compound and its impurities, with a target Rf value of 0.2-0.4 for the desired compound.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Crude this compound sample

  • Developing chambers

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (Et₃N) or ammonia solution

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin)

Protocol:

  • Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Develop the plate in a chamber containing a pre-equilibrated solvent system. Start with a mixture of a non-polar and a polar solvent (e.g., 7:3 hexane/ethyl acetate).

  • To improve the separation and reduce tailing of the basic amine spot, add a small amount of a basic modifier to the mobile phase (e.g., 0.5-1% triethylamine or a few drops of concentrated ammonia in the methanol portion of a dichloromethane/methanol mixture).

  • Visualize the developed plate under a UV lamp. Circle the spots.

  • If necessary, stain the plate to visualize UV-inactive impurities.

  • Adjust the solvent polarity to achieve the desired Rf value. Increasing the proportion of the more polar solvent will increase the Rf.

  • Record the composition of the optimal solvent system.

Table 2: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)Notes
Hexane / Ethyl Acetate8:2 to 1:1Good for moderately polar compounds.
Dichloromethane / Methanol99:1 to 9:1Suitable for more polar compounds.
Additives0.5-1% Et₃N or NH₃Add to the polar component to reduce peak tailing.
Column Chromatography: Purification of this compound

This protocol can be adapted for both gravity and flash chromatography. Flash chromatography is generally preferred for its speed and higher resolution.

Stationary Phase Selection:

  • Standard Silica Gel (40-63 µm): The most common choice. The acidic nature of silica can sometimes lead to peak tailing with amines. This can be mitigated by the addition of a basic modifier to the eluent.

  • Alumina (neutral or basic): A good alternative for basic compounds as it is less acidic than silica.

  • Amine-functionalized Silica: Can provide excellent peak shape for amines without the need for mobile phase modifiers.

Protocol:

  • Column Packing:

    • Dry Packing (for flash chromatography): Fill the column with dry silica gel.

    • Slurry Packing (for gravity chromatography): Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading:

    • Dry Loading: Pre-adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This is the preferred method as it generally leads to better resolution.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution:

    • Begin elution with the solvent system determined by TLC. A common starting point is a lower polarity mixture than the one that gave the target Rf to ensure all compounds bind to the column.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Alternatively, isocratic elution (using a single solvent mixture) can be used if the separation of impurities is sufficient.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate and develop it in the optimized TLC solvent system.

  • Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove residual solvent.

  • Purity Assessment:

    • Assess the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and mass spectrometry.

Table 3: Summary of Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol with 0.5-1% Triethylamine
Sample Loading Dry loading is preferred
Elution Mode Gradient elution (increasing polarity)
Monitoring TLC analysis of collected fractions

Workflow and Logic Diagrams

The following diagrams illustrate the workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound tlc_dev TLC Method Development crude_sample->tlc_dev Optimize Solvent System column_packing Column Packing sample_loading Sample Loading column_packing->sample_loading elution Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Overall workflow for the purification of this compound.

TLC_Logic decision decision process process start_end start_end start Start TLC spot_plate Spot crude sample on TLC plate start->spot_plate develop_plate Develop plate in solvent system spot_plate->develop_plate visualize Visualize under UV and/or stain develop_plate->visualize check_rf Is Rf of product 0.2-0.4? visualize->check_rf check_sep Good separation from impurities? check_rf->check_sep Yes increase_polarity Increase solvent polarity check_rf->increase_polarity No (Rf too low) decrease_polarity Decrease solvent polarity check_rf->decrease_polarity No (Rf too high) check_sep->increase_polarity No check_tailing Is there significant tailing? check_sep->check_tailing Yes increase_polarity->develop_plate decrease_polarity->develop_plate add_base Add Et3N or NH3 to reduce tailing add_base->develop_plate check_tailing->add_base Yes end Optimal solvent system found check_tailing->end No

Caption: Decision-making process for TLC method development.

Troubleshooting

Table 4: Common Problems and Solutions in the Chromatography of this compound

ProblemPotential CauseSolution
Compound streaks/tails on TLC/column Compound is too polar for the solvent system; interaction with acidic silica.Add a basic modifier (Et₃N or NH₃) to the eluent. Use a less acidic stationary phase like alumina or amine-functionalized silica.
Poor separation of spots Incorrect solvent polarity.Optimize the solvent system using TLC. Try a different solvent combination (e.g., toluene/ethyl acetate).
Compound does not elute from the column Eluent is not polar enough; strong interaction with the stationary phase.Gradually increase the polarity of the mobile phase. If using silica, consider switching to a less retentive stationary phase.
Compound runs with the solvent front Eluent is too polar.Decrease the polarity of the mobile phase.
Product is not pure after chromatography Inadequate separation; overloading the column.Use a longer column, a finer stationary phase, or a shallower solvent gradient. Reduce the amount of crude material loaded onto the column.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • Organic solvents are flammable and toxic. Handle with care and avoid sources of ignition.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 1H-Indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

1H-Indol-7-amine is a crucial intermediate in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is critical for the safety, efficacy, and quality of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[2] This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method is designed to separate the main component from its potential impurities and degradation products, making it suitable for both routine quality control and stability studies.

The indole nucleus is susceptible to oxidation, and the amine group can also undergo degradation.[3][4] Therefore, a forced degradation study was performed to demonstrate the stability-indicating nature of the method. The compound was subjected to acidic, basic, oxidative, and photolytic stress conditions to generate potential degradation products. The developed HPLC method effectively separates this compound from all degradation products, proving its suitability for stability testing.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additives: Formic acid (FA), HPLC grade.

  • Sample Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Chemicals: this compound reference standard and sample for analysis. Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid (v/v) in ultrapure water
Mobile Phase B 0.1% Formic Acid (v/v) in acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of ultrapure water and mix well.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.

  • Sample Diluent: Mix equal volumes of ultrapure water and acetonitrile.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of sample diluent.

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4][5][6]

  • Acid Hydrolysis: To 1 mL of the standard solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60 °C for 4 hours. Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the standard solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60 °C for 4 hours. Cool to room temperature and neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the standard solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.

Data Presentation

The system suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in the table below.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.8%
(n=6)

The results of the forced degradation studies are presented in the following table, indicating the percentage degradation of this compound under different stress conditions.

Stress Condition% Degradation
Acid Hydrolysis 15.2%
Base Hydrolysis 8.5%
Oxidative 25.8%
Photolytic 5.1%

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_degradation Forced Degradation prep_mobile_phase Prepare Mobile Phases (A and B) hplc_system Set Up HPLC System (Gradient, 1.0 mL/min, 30°C, 275 nm) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (0.1 mg/mL) inject_standard Inject Standard Solution prep_standard->inject_standard stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Photolytic) prep_standard->stress_conditions prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_standard hplc_system->inject_sample analyze_degraded Analyze Degraded Samples by HPLC hplc_system->analyze_degraded system_suitability System Suitability Test inject_standard->system_suitability purity_assessment Purity Assessment (% Area Normalization) inject_sample->purity_assessment stability_indicating Confirm Method is Stability-Indicating purity_assessment->stability_indicating stress_conditions->analyze_degraded analyze_degraded->stability_indicating

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

The developed RP-HPLC method is simple, precise, and accurate for the purity assessment of this compound. The forced degradation studies demonstrated that the method is stability-indicating and can be used for the analysis of stability samples. The method is suitable for routine quality control of this compound in a research and drug development setting.

References

Application Notes and Protocols for Palladium Cross-Coupling Reactions of 1H-Indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1H-indol-7-amine in various palladium-catalyzed cross-coupling reactions. The indole scaffold is a privileged motif in medicinal chemistry, and functionalization at the C-7 position is a key strategy for the development of novel therapeutic agents. The protocols outlined below are designed to serve as a starting point for the synthesis of diverse libraries of 7-substituted indole derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The unique electronic properties and steric environment of this compound present both opportunities and challenges in these transformations. The presence of the amino group at the C-7 position can influence the reactivity of the indole core and may necessitate specific reaction conditions to achieve optimal results. These notes cover four key palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Reaction, and Sonogashira Coupling.

I. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives of this compound. This reaction is particularly valuable for creating complex amine-containing structures prevalent in pharmacologically active compounds. While direct protocols for this compound are not extensively reported, procedures for the amination of structurally similar halo-7-azaindoles provide a strong foundation for reaction optimization.[1][2][3]

General Reaction Scheme

Indol7Amine This compound Reaction + Indol7Amine->Reaction ArylHalide Aryl-X (X = Br, I, OTf) ArylHalide->Reaction Product 7-(Arylamino)-1H-indole Reaction->Product Pd Catalyst, Ligand, Base Indol7Bromo 7-Bromo-1H-indol-7-amine (or N-protected) Reaction + Indol7Bromo->Reaction BoronicAcid R-B(OH)₂ BoronicAcid->Reaction Product 7-Aryl/Vinyl-1H-indol-7-amine Reaction->Product Pd Catalyst, Ligand, Base Indol7Halo 7-Halo-1H-indol-7-amine Reaction + Indol7Halo->Reaction Alkene Alkene Alkene->Reaction Product 7-Alkenyl-1H-indol-7-amine Reaction->Product Pd Catalyst, Base Indol7Halo 7-Halo-1H-indol-7-amine Reaction + Indol7Halo->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Product 7-Alkynyl-1H-indol-7-amine Reaction->Product Pd Catalyst, Cu(I) cocatalyst, Base cluster_0 Synthesis cluster_1 Characterization cluster_2 Biological Evaluation Start This compound Derivative Reaction Palladium Cross-Coupling Start->Reaction Purification Purification (Chromatography) Reaction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Screening In vitro Assays (e.g., Kinase Assays) Analysis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

References

Synthesis of Novel 7-Aminoindole-Based Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from the 7-aminoindole scaffold. This class of compounds has demonstrated significant potential in targeting various cancer cell lines through mechanisms that include kinase inhibition and induction of apoptosis.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The 7-aminoindole moiety, in particular, has garnered significant attention as a starting point for the design of novel anticancer drugs. Its structural features allow for diverse chemical modifications, leading to compounds with high affinity and selectivity for various oncogenic targets. This document outlines the synthesis of promising 7-aminoindole derivatives and provides protocols for assessing their anticancer activity.

Synthetic Protocols

The following section details the synthesis of substituted 7-aminoindoles, which serve as key intermediates, and their subsequent conversion into target anticancer compounds.

General Synthesis of Substituted 7-Aminoindoles

A flexible and efficient method for the synthesis of substituted 7-amino-5-cyanoindoles from pyrrole-3-carboxaldehydes has been developed.[1] This approach involves a three-component Wittig reaction followed by an intramolecular Houben–Hoesch cyclization.

Experimental Protocol:

Step 1: Wittig Olefination

  • To a solution of the desired pyrrole-3-carboxaldehyde (1.0 equiv.) and fumaronitrile (1.0 equiv.) in dry tetrahydrofuran (THF), add triethylphosphine (PEt3) (1.0 equiv.) at room temperature.

  • Heat the reaction mixture to 65°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess phosphine under reduced pressure. The resulting crude product, a mixture of E/Z allylic nitriles, can be used in the next step without further purification.

Step 2: Intramolecular Houben–Hoesch Cyclization

  • Dissolve the crude allylic nitrile from the previous step in 1,2-dichloroethane (DCE).

  • Add boron trifluoride etherate (BF3·OEt2) (2.5 equiv.) to the solution.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted 7-amino-5-cyanoindole.[1]

Synthesis of a 7-Azaindole-Based DDX3 Helicase Inhibitor

A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), has been synthesized and identified as a potent inhibitor of DDX3 helicase, an enzyme implicated in tumorigenesis and metastasis.[2]

Note: While the specific starting material is 7-azaindole, the synthetic principles can be adapted for 7-aminoindole derivatives.

A general approach to synthesizing such bi-heterocyclic compounds involves a Suzuki coupling reaction between a halogenated 7-azaindole and a suitable boronic acid derivative.

General Experimental Protocol (Suzuki Coupling):

  • To a degassed mixture of the halogenated 7-aminoindole (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2 equiv.), and a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.) in a suitable solvent system (e.g., dioxane/water), add a base such as sodium carbonate (2.0 equiv.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 7-aminoindole derivative.

Biological Evaluation Protocols

This section provides detailed protocols for evaluating the anticancer activity of the synthesized 7-aminoindole derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 103 to 1 × 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 7-aminoindole derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the synthesized compounds.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: After the desired treatment period, equilibrate the 96-well plate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected 7-azaindole and related indole derivatives against various cancer cell lines.

Table 1: Cytotoxicity of 7-Azaindole and Indole Derivatives against Cancer Cell Lines

Compound IDTarget/ClassCancer Cell LineIC50 (µM)Reference
7-AID DDX3 InhibitorHeLa16.96[2]
MCF-714.12[2]
MDA-MB-23112.69[2]
Compound 8l Haspin Inhibitor-0.014[3]
Compound 8g Dual CDK9/Haspin Inhibitor--[3]
Compound 8h Dual CDK9/Haspin Inhibitor--[3]

Table 2: Kinase Inhibitory Activity of 7-Azaindole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8l Haspin14[3]

Signaling Pathways and Experimental Workflows

The anticancer activity of 7-aminoindole derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Signaling Pathways

Erk5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor binds MEKK2_3 MEKK2/3 Receptor->MEKK2_3 activates MEK5 MEK5 MEKK2_3->MEK5 phosphorylates activates Erk5 Erk5 MEK5->Erk5 phosphorylates activates Erk5_n Erk5 Erk5->Erk5_n translocates 7_Aminoindole_Derivative 7-Aminoindole Derivative 7_Aminoindole_Derivative->Erk5 inhibits Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) Erk5_n->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade Cellular_Stress Cellular Stress (e.g., DNA damage) Bax_Bak Pro-apoptotic Bax, Bak Cellular_Stress->Bax_Bak activates 7_Aminoindole_Derivative 7-Aminoindole Derivative Bcl2 Anti-apoptotic Bcl-2, Bcl-xL 7_Aminoindole_Derivative->Bcl2 inhibits Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Caspase9->Apoptosome recruited to Caspase3_7 Caspase-3, -7 (Executioner Caspases) Caspase9->Caspase3_7 activates Apoptosome->Caspase9 activates Apoptosis Apoptosis Caspase3_7->Apoptosis executes

CDK9_Transcription_Regulation cluster_complexes P-TEFb Complex cluster_transcription Transcription Elongation CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT Cyclin T1/T2 CyclinT->PTEFb RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII phosphorylates CTD DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF phosphorylates 7_Aminoindole_Derivative 7-Aminoindole Derivative 7_Aminoindole_Derivative->CDK9 inhibits Paused_Complex Paused Transcription Complex RNAPII->Paused_Complex DSIF_NELF->Paused_Complex Elongation Productive Transcription Elongation Paused_Complex->Elongation release

Experimental Workflow

Experimental_Workflow Start Start: Design & Synthesis of 7-Aminoindole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) IC50_Determination->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay (if applicable) IC50_Determination->Kinase_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Apoptosis_Assay->Mechanism_Studies Kinase_Assay->Mechanism_Studies Lead_Optimization Lead Compound Identification & Optimization Mechanism_Studies->Lead_Optimization

Conclusion

The 7-aminoindole scaffold represents a versatile platform for the development of novel anticancer agents. The synthetic and biological evaluation protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery. The promising activity of 7-aminoindole derivatives against various cancer cell lines, through mechanisms such as kinase inhibition and apoptosis induction, underscores their therapeutic potential and warrants further investigation and optimization.

References

Application Notes and Protocols for the Functionalization of the 1H-Indol-7-Amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1H-indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents. Functionalization of the indole ring system, particularly at the C7 position of the benzenoid ring, provides a powerful strategy for modulating the pharmacological properties of these molecules and exploring new chemical space. The 1H-indol-7-amine scaffold is a particularly valuable building block, as the C7-amino group serves as a versatile synthetic handle for a wide array of chemical transformations. This document provides detailed protocols for the key functionalization reactions of this compound, including acylation, sulfonylation, and alkylation, to generate diverse libraries of novel indole derivatives for drug discovery and development.

Introduction

Indole derivatives functionalized at the C7 position are key structural motifs in many bioactive compounds.[1] Directing functionalization to this position can be challenging due to the intrinsic electronic properties of the indole ring, which typically favor electrophilic substitution at C3.[1] The presence of an amino group at the C7 position, however, provides a nucleophilic center that can be readily derivatized through well-established chemical reactions. This allows for the systematic modification of the scaffold to optimize ligand-receptor interactions, improve pharmacokinetic profiles, and develop novel therapeutic agents. The following sections detail robust protocols for the derivatization of the this compound scaffold.

Core Functionalization Strategies

The primary amino group of this compound is a versatile functional handle for derivatization. The most common and reliable strategies involve the formation of amide, sulfonamide, and alkylamine linkages. These transformations are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for the generation of compound libraries.

G cluster_start Starting Scaffold cluster_reactions Functionalization Reactions cluster_products Product Classes start This compound Acylation Acylation start->Acylation RCOCl, Base (e.g., Pyridine) Sulfonylation Sulfonylation start->Sulfonylation RSO₂Cl, Base (e.g., Pyridine) Alkylation Alkylation start->Alkylation R-X, Base (e.g., K₂CO₃) Amide C7-Acylaminoindoles (Amides) Acylation->Amide Sulfonamide C7-Sulfonamidoindoles (Sulfonamides) Sulfonylation->Sulfonamide Alkylamine C7-Alkylaminoindoles (Secondary/Tertiary Amines) Alkylation->Alkylamine

Caption: Key functionalization strategies for the this compound scaffold.

Quantitative Data Summary

The following tables summarize representative, chemically plausible yields for the functionalization of this compound with various electrophiles. Yields are based on standard laboratory procedures and may vary based on reaction scale and purity of reagents.

Table 1: Acylation of this compound

EntryAcylating Agent (RCOCl)Product (R)SolventBaseYield (%)
1Acetyl chloride-CH₃DCMPyridine95
2Benzoyl chloride-PhDCMPyridine92
3Cyclopropanecarbonyl chloride-cPrDCMPyridine90
44-Fluorobenzoyl chloride-C₆H₄-FDCMPyridine93

Table 2: Sulfonylation of this compound

EntrySulfonylating Agent (RSO₂Cl)Product (R)SolventBaseYield (%)
1Methanesulfonyl chloride-CH₃DCMPyridine91
2p-Toluenesulfonyl chloride-C₆H₄-CH₃DCMPyridine88
3Benzenesulfonyl chloride-PhDCMPyridine89
4Thiophene-2-sulfonyl chloride-C₄H₃SDCMPyridine85

Detailed Experimental Protocols

Note: Before beginning any reaction, ensure all glassware is dried thoroughly. Reactions involving acyl chlorides and sulfonyl chlorides should be conducted in a well-ventilated fume hood. The indole nitrogen (N1) may also react under certain conditions; protection (e.g., with a Boc group) may be necessary for specific applications or if N1-functionalization is observed.

General Workflow for Functionalization and Purification

The general procedure for the synthesis and isolation of functionalized this compound derivatives follows a standard sequence of reaction, aqueous workup, and purification.

G cluster_workflow General Experimental Workflow A 1. Dissolve this compound and base in anhydrous solvent B 2. Cool solution (e.g., to 0 °C) A->B C 3. Add electrophile (e.g., RCOCl) dropwise B->C D 4. Stir at room temperature until reaction is complete (monitor by TLC) C->D E 5. Quench reaction (e.g., with water or sat. NaHCO₃) D->E F 6. Perform aqueous workup: - Separate organic layer - Wash with brine - Dry over Na₂SO₄ E->F G 7. Concentrate in vacuo F->G H 8. Purify by column chromatography G->H I 9. Characterize pure product (NMR, HRMS) H->I

Caption: A typical workflow for the functionalization of this compound.

Protocol 1: Acylation for Amide Synthesis (e.g., Table 1, Entry 2)

This protocol describes the synthesis of N-(1H-indol-7-yl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Anhydrous pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-(1H-indol-7-yl)benzamide.

Protocol 2: Sulfonylation for Sulfonamide Synthesis (e.g., Table 2, Entry 1)

This protocol describes the synthesis of N-(1H-indol-7-yl)methanesulfonamide.

Materials:

  • This compound (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Anhydrous pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and chromatography solvents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-5 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x) to remove excess pyridine, followed by water (1x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-(1H-indol-7-yl)methanesulfonamide.

Protocol 3: Reductive Alkylation for Secondary Amine Synthesis

Reductive amination is often a more controlled method for mono-alkylation than direct alkylation with alkyl halides.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (e.g., Benzaldehyde, 1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine and Anhydrous Na₂SO₄

  • Silica gel and chromatography solvents

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography to obtain the desired N-alkylated-1H-indol-7-amine.

Conclusion

The protocols described herein provide a robust foundation for the chemical derivatization of the this compound scaffold. Through straightforward acylation, sulfonylation, and alkylation reactions, researchers can efficiently generate a wide diversity of analogs. These methods are highly amenable to library synthesis and can be readily adapted for the creation of focused compound collections, accelerating the hit-to-lead optimization process in drug discovery programs targeting indole-binding proteins and enzymes.

References

Introduction: The Significance of N-Alkylated 1H-Indol-7-Amines

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the N-Alkylation of 1H-Indol-7-Amine: Protocols and Mechanistic Insights

The this compound scaffold is a privileged structure in medicinal chemistry and drug development. Its derivatives are integral to a wide array of pharmacologically active compounds, including kinase inhibitors, antipsychotics, and anti-cancer agents. The ability to selectively functionalize the 7-amino group via N-alkylation is a critical step in the synthesis of new chemical entities, enabling the modulation of properties such as potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth exploration of established protocols for the N-alkylation of this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental choices. We will delve into three primary methods: Direct Alkylation with Alkyl Halides, Reductive Amination, and the Mitsunobu Reaction, offering detailed, step-by-step protocols for each.

Core Challenge: Regioselectivity

A primary consideration when alkylating this compound is regioselectivity. The molecule possesses two potentially nucleophilic nitrogen atoms: the N1 of the indole ring and the N7 of the exocyclic amino group. The relative acidity and nucleophilicity of these two sites can be influenced by reaction conditions. While the 7-amino group is generally more nucleophilic, forcing conditions or certain base/solvent systems can lead to undesired alkylation at the indole N1 position. The protocols outlined herein are optimized to favor selective alkylation at the N7 position.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a robust and straightforward approach for introducing primary and some secondary alkyl groups. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of the 7-amino group attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[1][2]

Mechanistic Considerations

The success of this reaction hinges on several factors. First, a base is required to deprotonate the amine, increasing its nucleophilicity. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and minimizes side reactions.[3] For less reactive systems, a stronger base such as sodium hydride (NaH) may be employed, which irreversibly deprotonates the amine.[4]

The choice of solvent is equally important. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the amine salt and do not solvate the nucleophile as strongly as protic solvents, thus accelerating the SN2 reaction rate.[1][5] The alkylating agent should ideally be a primary alkyl halide (I > Br > Cl) to favor substitution over elimination, which becomes a competing pathway with secondary and especially tertiary halides.[6]

Caption: Workflow for the direct N-alkylation of this compound.

Experimental Protocol: N-Benzylation

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.[3]

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.[3]

  • Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-benzyl-1H-indol-7-amine.

Method 2: Reductive Amination

Reductive amination is a highly versatile and chemoselective method for N-alkylation, capable of introducing a vast range of primary, secondary, and even tertiary alkyl groups.[7] The reaction proceeds in two stages: the initial formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.[8]

Mechanistic Considerations

A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this purpose; it is gentle enough not to reduce the aldehyde/ketone precursor but is highly effective at reducing the protonated imine intermediate. The reaction is often catalyzed by a small amount of acetic acid to facilitate the dehydration step of imine formation.[9] This one-pot procedure avoids the isolation of the often-unstable imine intermediate and generally produces high yields with minimal side products.[8]

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: N-Ethylation

Materials:

  • This compound (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Glacial acetic acid (catalytic amount, ~1-2 drops)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add acetaldehyde (1.5 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion (typically 12-16 hours), carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-ethyl-1H-indol-7-amine.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route for N-alkylation using an alcohol as the alkylating agent.[10][11] This reaction is particularly valuable for synthesizing chiral amines from chiral alcohols, as the reaction proceeds with a complete inversion of stereochemistry at the alcohol's carbon center.[11]

Mechanistic Considerations

The reaction is a redox-condensation process mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] The PPh₃ and DEAD react to form a phosphonium salt adduct. The alcohol then adds to this adduct, forming an oxyphosphonium salt, which is a potent electrophile with an excellent leaving group (triphenylphosphine oxide). The this compound, acting as the nucleophile, then attacks this activated alcohol in an SN2 fashion to form the N-alkylated product. A significant practical challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts, namely triphenylphosphine oxide and the reduced hydrazine derivative, which often requires careful chromatography.[12]

Experimental Protocol: Alkylation with (S)-2-Butanol

Materials:

  • This compound (1.0 eq)

  • (S)-2-Butanol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), (S)-2-butanol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes. An exothermic reaction is often observed.[12]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane and directly load it onto a silica gel column for purification (eluent: hexane/ethyl acetate gradient). This is often necessary to separate the product from the reaction byproducts. The expected product is (R)-N-(sec-butyl)-1H-indol-7-amine.

Summary of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Direct Alkylation Primary Alkyl HalideK₂CO₃ or NaH, DMFSimple, cost-effective, readily available reagents.Limited to less hindered halides, risk of over-alkylation, potential regioselectivity issues.
Reductive Amination Aldehyde or KetoneNaBH(OAc)₃, AcOHHigh versatility, wide substrate scope, excellent chemoselectivity, mild conditions.Requires a carbonyl precursor, reducing agent can be moisture-sensitive.
Mitsunobu Reaction Primary or Secondary AlcoholPPh₃, DIAD/DEADUses alcohols directly, proceeds with stereochemical inversion, mild conditions.Stoichiometric byproducts can complicate purification, reagents are hazardous.

Alternative and Advanced Methods

For more challenging transformations, such as N-arylation or coupling with more complex fragments, other methods can be employed:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming C-N bonds between an amine and an aryl halide or triflate.[13][14] While primarily used for N-arylation, it represents a powerful tool for constructing complex indol-7-amine derivatives.[15]

  • Phase-Transfer Catalysis (PTC): For direct alkylations, PTC can be used to facilitate the reaction between an aqueous base phase and an organic phase containing the substrate and alkylating agent, often leading to milder conditions and easier workups.[16][17]

Conclusion

The N-alkylation of this compound is a fundamental transformation in synthetic and medicinal chemistry. The choice of method—be it direct alkylation, reductive amination, or the Mitsunobu reaction—should be guided by the specific alkyl group to be installed, the availability of starting materials, and considerations of stereochemistry and functional group tolerance. By understanding the mechanistic underpinnings of each protocol, researchers can troubleshoot reactions effectively and rationally design synthetic routes to novel and impactful molecules.

References

Large-Scale Synthesis of 1H-indol-7-amine: Application Notes and Protocols for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 1H-indol-7-amine, a crucial intermediate in the development of various pharmaceutical compounds. The presented methodology is a robust two-step process, commencing with the regioselective synthesis of 7-nitroindole, followed by its catalytic hydrogenation to the desired product. This protocol is designed to be scalable for pilot plant and industrial production, with a focus on yield, purity, and operational safety. Detailed experimental procedures, quantitative data, and safety considerations are outlined to facilitate successful implementation by researchers and chemical engineers in the pharmaceutical industry.

Introduction

This compound is a key building block in the synthesis of a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient and cost-effective production of this intermediate is therefore of significant interest to the pharmaceutical sector. Direct functionalization of the indole nucleus at the 7-position is often challenging due to the inherent reactivity of the indole ring, which can lead to a mixture of isomers and undesired byproducts.

The synthetic strategy detailed herein circumvents these issues by employing a two-step approach. The first step involves the synthesis of 7-nitroindole via a regioselective nitration of a protected indoline derivative. This indirect method ensures high selectivity for the desired 7-nitro isomer. The subsequent step is a clean and efficient catalytic hydrogenation of the nitro group to afford the final product, this compound, in high yield and purity.

Part 1: Large-Scale Synthesis of 7-Nitroindole

The synthesis of 7-nitroindole is achieved through a multi-stage process involving the protection of indole, followed by nitration and subsequent deprotection and aromatization. This method provides excellent regioselectivity and is amenable to large-scale production.

Experimental Protocol: Kilogram-Scale Synthesis of 7-Nitroindole

Step 1a: Synthesis of Sodium 1-acetylindoline-2-sulfonate

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge indole and a solution of sodium bisulfite in water.

  • Reaction Execution: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acetylation: After completion of the initial reaction, add acetic anhydride to the reaction mixture to acetylate the indoline intermediate.

  • Isolation: Cool the reaction mixture and isolate the precipitated sodium 1-acetylindoline-2-sulfonate by filtration. Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum.

Step 1b: Nitration of Sodium 1-acetylindoline-2-sulfonate

  • Preparation of Nitrating Agent: In a separate vessel, carefully prepare acetyl nitrate by the slow addition of nitric acid to chilled acetic anhydride, maintaining a low temperature throughout the addition.

  • Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate from the previous step in acetic anhydride in a reaction vessel equipped for cooling.

  • Controlled Addition: Slowly add the prepared acetyl nitrate solution to the cooled solution of the indoline derivative, ensuring the temperature is maintained below 10°C.

  • Reaction Monitoring: Monitor the reaction to completion using TLC or high-performance liquid chromatography (HPLC).

  • Isolation of Nitrated Intermediate: Upon completion, the nitrated intermediate will precipitate. Isolate the solid by filtration and wash with water.

Step 1c: Hydrolysis and Dehydrogenation to 7-Nitroindole

  • Reaction Setup: Transfer the filtered cake of the nitrated intermediate to a suitable reaction vessel.

  • Hydrolysis: Add a 20% aqueous solution of sodium hydroxide.

  • Reaction Conditions: Stir the mixture at a controlled temperature (20-60°C) for a period of 0.5 to 5 hours.[1] This step facilitates the elimination of the sulfonate and acetyl groups, and concurrently, the dehydrogenation of the indoline ring to yield 7-nitroindole.

  • Isolation and Purification: The 7-nitroindole product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.[1]

Quantitative Data for 7-Nitroindole Synthesis
ParameterValueReference
Starting Material Indole
Key Intermediate Sodium 1-acetylindoline-2-sulfonate[2]
Nitrating Agent Acetyl nitrate (from nitric acid and acetic anhydride)[1][2]
Nitration Temperature Below 10°C[1]
Hydrolysis Reagent 20% Aqueous Sodium Hydroxide[1]
Hydrolysis Temperature 20-60°C[1]
Reported Yield Good to High[2]
Purity of Crude Product High, can be further purified by recrystallization[1][2]

Part 2: Large-Scale Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 7-nitroindole to the corresponding amine. Catalytic hydrogenation is the method of choice for large-scale production due to its high efficiency, clean reaction profile, and ease of product isolation.

Experimental Protocol: Kilogram-Scale Catalytic Hydrogenation of 7-Nitroindole
  • Reaction Setup: Charge a high-pressure hydrogenation reactor (autoclave) with 7-nitroindole, a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and a palladium on carbon (Pd/C) catalyst (typically 5-10% loading).

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake and by analytical methods such as TLC or HPLC.

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. The heterogeneous Pd/C catalyst can be removed by filtration through a bed of celite. The catalyst should be handled with care as it can be pyrophoric upon exposure to air when dry.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield high-purity this compound.

Quantitative Data for this compound Synthesis
ParameterValueReference
Starting Material 7-Nitroindole
Catalyst Palladium on Carbon (Pd/C, 5-10%)[3]
Solvent Ethanol, Methanol, or Ethyl Acetate[4]
Hydrogen Pressure Typically 1-10 bar (can be higher)
Reaction Temperature 25-80°C
Catalyst Loading 0.1 - 5 mol%
Reported Yield High to quantitative[3]
Purity High, can be further purified by recrystallization

Safety and Handling Precautions

Nitration:

  • Nitration reactions are highly exothermic and can be explosive if not controlled properly. Strict temperature control is crucial.

  • Nitric acid and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn.

  • The preparation of acetyl nitrate is a particularly hazardous step and should be performed with extreme caution in a well-ventilated fume hood and behind a blast shield.

  • Adequate cooling capacity and emergency quenching procedures must be in place for large-scale reactions.

Catalytic Hydrogenation:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded and all sources of ignition must be eliminated.

  • Palladium on carbon catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. The catalyst should always be handled wet and in an inert atmosphere.

  • The reactor should be equipped with a pressure relief system.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Part 1: Synthesis of 7-Nitroindole cluster_1 Part 2: Synthesis of this compound indole Indole protection Protection: Indole + Sodium Bisulfite, then Acetic Anhydride indole->protection intermediate1 Sodium 1-acetylindoline-2-sulfonate protection->intermediate1 nitration Nitration: Acetyl Nitrate (HNO3 + Ac2O) intermediate1->nitration intermediate2 Nitrated Intermediate nitration->intermediate2 hydrolysis Hydrolysis & Dehydrogenation: 20% NaOH intermediate2->hydrolysis nitroindole 7-Nitroindole hydrolysis->nitroindole reduction Catalytic Hydrogenation: H2, Pd/C nitroindole->reduction aminoindole This compound reduction->aminoindole end Final Product aminoindole->end start Start start->indole G cluster_step1 Step 1: 7-Nitroindole Synthesis cluster_step2 Step 2: this compound Synthesis Indole Indole Protection Protection Indole->Protection NaHSO3, Ac2O Nitration Nitration Protection->Nitration HNO3, Ac2O Deprotection/\nAromatization Deprotection/ Aromatization Nitration->Deprotection/\nAromatization NaOH 7-Nitroindole 7-Nitroindole Deprotection/\nAromatization->7-Nitroindole Reduction Reduction 7-Nitroindole->Reduction H2, Pd/C This compound This compound Reduction->this compound

References

Application Notes and Protocols for 1H and 13C NMR Analysis of 7-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoindole and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural motif is found in a variety of biologically active molecules, including kinase inhibitors for cancer therapy. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation, characterization, and purity assessment of these compounds. These application notes provide detailed methodologies for the ¹H and ¹³C NMR analysis of 7-aminoindole derivatives, guidance on spectral interpretation, and representative data.

I. Application Notes: Spectral Characteristics of 7-Aminoindole Derivatives

The ¹H and ¹³C NMR spectra of 7-aminoindole derivatives display characteristic signals that provide crucial information about their molecular structure. The position of the amino group at C7, along with other substituents on the indole ring, influences the chemical shifts and coupling patterns of the protons and carbons.

¹H NMR Spectral Analysis:

  • NH Protons: The indole NH proton (H1) typically resonates as a broad singlet in the downfield region (δ 10.0-12.0 ppm). The protons of the C7-amino group (-NH₂) usually appear as a broad singlet between δ 3.5-5.0 ppm. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Pyrrole Ring Protons (H2, H3): The H2 proton, adjacent to the indole nitrogen, generally appears as a triplet or doublet of doublearts between δ 7.0-7.5 ppm. The H3 proton resonates further upfield, typically between δ 6.3-6.8 ppm, and often shows coupling to both H1 and H2.

  • Benzene Ring Protons (H4, H5, H6): The amino group at C7 significantly influences the chemical shifts of the protons on the benzene ring. H4, being ortho to the electron-donating amino group, is shielded and appears as a doublet around δ 6.5-7.0 ppm. H5 and H6 will have chemical shifts and coupling patterns dependent on the substitution pattern, but generally resonate in the aromatic region (δ 6.8-7.5 ppm).

¹³C NMR Spectral Analysis:

  • Carbons of the Benzene Ring: The C7 carbon, directly attached to the amino group, is significantly shielded and resonates at approximately δ 140-145 ppm. The other carbons of the benzene ring (C3a, C4, C5, C6, and C7a) will have their chemical shifts influenced by the position of other substituents.

  • Carbons of the Pyrrole Ring: The C2 and C3 carbons of the pyrrole ring are typically found in the upfield region of the aromatic spectrum, with C3 being more shielded than C2. C2 usually resonates around δ 120-130 ppm, while C3 is found at δ 100-110 ppm.

II. Quantitative NMR Data

The following table summarizes representative ¹H and ¹³C NMR data for 7-aminoindole and a hypothetical substituted derivative in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position 7-Aminoindole Hypothetical 7-Amino-2-methyl-3-propylindole
¹H NMR
H1 (NH)~10.5 (br s)~10.2 (br s)
H2~7.1 (t, J = 2.8 Hz)-
H3~6.2 (t, J = 2.0 Hz)-
H4~6.7 (d, J = 7.5 Hz)~6.6 (d, J = 7.5 Hz)
H5~6.8 (t, J = 7.7 Hz)~6.7 (t, J = 7.7 Hz)
H6~6.4 (d, J = 7.8 Hz)~6.3 (d, J = 7.8 Hz)
7-NH₂~4.8 (br s)~4.7 (br s)
2-CH₃-~2.3 (s)
3-CH₂CH₂CH₃-~2.6 (t, J = 7.5 Hz)
3-CH₂CH₂CH₃-~1.6 (sext, J = 7.5 Hz)
3-CH₂CH₂CH₃-~0.9 (t, J = 7.4 Hz)
¹³C NMR
C2~123.5~135.0
C3~100.2~112.0
C3a~127.8~127.5
C4~112.5~112.2
C5~119.5~119.3
C6~108.0~107.8
C7~142.1~141.8
C7a~128.5~128.2
2-CH₃-~12.5
3-CH₂CH₂CH₃-~25.0
3-CH₂CH₂CH₃-~22.8
3-CH₂CH₂CH₃-~14.1

III. Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the 7-aminoindole derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indole derivatives due to its high solubilizing power. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette plugged with glass wool or cotton directly into a clean 5 mm NMR tube.[2][3]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: Standard ¹H NMR Data Acquisition

This protocol outlines typical parameters for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.[2]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[2]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-32 scans, depending on the sample concentration.

    • Receiver Gain (RG): Adjust automatically to prevent signal clipping.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

Protocol 3: Standard ¹³C NMR Data Acquisition

This protocol provides typical parameters for a proton-decoupled ¹³C NMR experiment.[2]

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Spectral Width (SW): ~240 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 to 4096 scans or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

    • Receiver Gain (RG): Adjust automatically.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

IV. Visualizations

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phasing & Baseline Correction ft->phase_base calibrate Calibration phase_base->calibrate integrate Integration & Peak Picking calibrate->integrate structure Structure Elucidation integrate->structure

Caption: General workflow for NMR analysis of 7-aminoindole derivatives.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway in Cancer cluster_drug Drug Action GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 7-Aminoindole Derivative (Kinase Inhibitor) Inhibitor->RAF caption 7-Aminoindole derivatives can act as kinase inhibitors (e.g., RAF inhibitors), blocking the MAPK/ERK signaling pathway and inhibiting cancer cell proliferation.

Caption: Inhibition of the MAPK/ERK signaling pathway by a 7-aminoindole derivative.

References

Application Note: High-Resolution Mass Spectrometry of 1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the high-resolution mass spectrometry of 1H-indol-7-amine is provided below for researchers, scientists, and drug development professionals. This document outlines the protocols and data for the analysis of this compound.

Introduction

This compound is an indole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active compounds. Accurate mass measurement and structural confirmation are essential for the unambiguous identification of such molecules. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) provides a powerful analytical tool for this purpose, offering high sensitivity, mass accuracy, and the capability for structural elucidation through tandem mass spectrometry (MS/MS). This application note details a comprehensive protocol for the analysis of this compound using LC-HRMS.

Experimental Protocols

A detailed methodology for the analysis of this compound is presented, covering sample preparation, LC separation, and HRMS detection.

Sample Preparation

  • Stock Solution Preparation: A stock solution of this compound was prepared by dissolving the compound in methanol to a concentration of 1 mg/mL.

  • Working Solution Preparation: The stock solution was further diluted with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL.[1]

  • Filtration: The working solution was filtered through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.[2]

Liquid Chromatography (LC)

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution was used to separate the analyte.

Time (min)% Mobile Phase B
0.05
10.095
12.095
12.15
15.05
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry (HRMS)

  • Instrument: A high-resolution mass spectrometer such as a Q-Tof or Orbitrap.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.5 kV.[3]

  • Source Temperature: 150 °C.[3]

  • Desolvation Temperature: 400 °C.[3]

  • Cone Gas Flow: 50 L/hr.[3]

  • Desolvation Gas Flow: 800 L/hr.[3]

  • Scan Mode: Full scan MS and data-dependent MS/MS.

  • Mass Range: m/z 50-500.

  • Resolution: > 60,000 FWHM.[4]

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV for MS/MS experiments.

Data Presentation

The quantitative data obtained from the LC-HRMS analysis of this compound is summarized in the following tables.

Table 1: High-Resolution Mass Spectrometry Data for this compound

AnalyteMolecular FormulaTheoretical m/z [M+H]⁺Measured m/z [M+H]⁺Mass Error (ppm)Retention Time (min)
This compoundC₈H₈N₂133.0766133.0764-1.54.2

Table 2: MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
133.0764116.0498NH₃
133.0764106.0651HCN
133.076491.0542C₂H₂N

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing dissolve Dissolve this compound in Methanol (1 mg/mL) dilute Dilute to 10 µg/mL with ACN/Water + 0.1% FA dissolve->dilute filtrate Filter through 0.22 µm syringe filter dilute->filtrate lc_separation LC Separation (C18 Column) filtrate->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection Full Scan HRMS (m/z 50-500) esi_ionization->ms_detection msms_fragmentation Data-Dependent MS/MS ms_detection->msms_fragmentation mass_extraction Extract Exact Mass msms_fragmentation->mass_extraction fragment_analysis Analyze Fragmentation Pattern mass_extraction->fragment_analysis identification Confirm Structure fragment_analysis->identification

Experimental workflow for LC-HRMS analysis.

fragmentation_pathway cluster_fragments Proposed Fragments parent This compound [M+H]⁺ m/z = 133.0764 frag1 [C₈H₆N]⁺ m/z = 116.0498 parent->frag1 - NH₃ frag2 [C₇H₈N]⁺ m/z = 106.0651 parent->frag2 - HCN frag3 [C₇H₇]⁺ m/z = 91.0542 parent->frag3 - C₂H₂N

Proposed fragmentation of this compound.

This application note provides a detailed and robust method for the analysis of this compound by high-resolution mass spectrometry. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data and fragmentation patterns, offer a solid foundation for researchers in the confident identification and characterization of this and similar indole derivatives. The high mass accuracy and detailed fragmentation information obtained through this method are invaluable for structural confirmation in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1H-indol-7-amine. Our aim is to help you improve yields and overcome common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Reduction of 7-nitroindole: This is the most common and direct route, utilizing various reducing agents to convert the nitro group to an amine.

  • Fischer Indole Synthesis: A classic method that can be adapted to produce 7-substituted indoles, though it can present challenges with certain substrates.[1][2][3]

  • Synthesis from Pyrrole-3-carboxaldehydes: A flexible and efficient method for producing highly functionalized 7-aminoindoles.[4]

Q2: I am struggling with low yields in the reduction of 7-nitroindole. What are the likely causes?

A2: Low yields in this reduction can stem from several factors:

  • Inactive Catalyst: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be old or poisoned.

  • Inefficient Reducing Agent: The chosen reducing agent may not be suitable for your specific substrate or reaction conditions.

  • Side Reactions: Undesired side reactions can consume starting material or the product.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.

  • Product Degradation: The 7-aminoindole product can be sensitive to air and light, leading to degradation.

Q3: Can the Fischer indole synthesis be used to produce this compound directly?

A3: While versatile, the Fischer indole synthesis can be challenging for substrates with electron-withdrawing groups, such as a nitro group on the phenylhydrazine precursor.[5] The reaction may fail or give very low yields.[6] It is often more practical to introduce the amino group after the indole core has been formed.

Q4: How can I purify the final this compound product effectively?

A4: Purification of this compound can be achieved through several methods:

  • Column Chromatography: This is a common method for separating the desired product from impurities. A silica gel column with an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help prevent peak tailing.[7]

  • Recrystallization: This can be an effective technique for obtaining highly pure product if a suitable solvent system is found.

  • Acid-Base Extraction: As an amine, the product can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Troubleshooting Guides

Method 1: Reduction of 7-Nitroindole

This is the most frequently employed method for the synthesis of this compound.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst (e.g., old or poisoned Pd/C).Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.
Ineffective reducing agent or conditions.Optimize the choice of reducing agent (see table below). For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring.
Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure completion.
Product degradation.Work up the reaction promptly after completion. Protect the purified product from light and air. Consider storing it under an inert atmosphere.
Formation of Multiple Byproducts Over-reduction of the indole ring.Use a milder reducing agent or less harsh reaction conditions.
Incomplete reduction leading to intermediates (e.g., nitroso, hydroxylamine).Ensure sufficient equivalents of the reducing agent and adequate reaction time.
Formation of azo or azoxy compounds.This can occur with certain reducing agents like LiAlH4 with aromatic nitro compounds.[8] Choose a more appropriate reducing agent.
Difficulty in Purification Product is an oil or has poor crystallinity.Consider converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Product streaking on silica gel column.Add a small amount of triethylamine (0.1-1%) or ammonia to the eluent to suppress the interaction of the basic amine with the acidic silica gel.[7][9]

Quantitative Data on Reduction of 7-Nitroindole:

Reducing SystemSolventTemperature (°C)Time (h)Yield (%)Reference
H₂, Pd/C (10 mol%)EthanolRoom Temp.1-4>95Benchchem
Ammonium Formate, Pd/CMethanolReflux0.5-2>99[10]
Hydrazine Hydrate, Pd/CEthanolReflux2-4High[10]
Fe, NH₄ClEthanol/H₂ORoom Temp.2-6GoodResearchGate
SnCl₂·2H₂O, HClEthanolReflux1.5-3GoodBenchchem
Method 2: Fischer Indole Synthesis

While not the most direct route to 7-aminoindole, understanding its challenges is crucial for synthesizing related 7-substituted indoles.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
Low to No Product Formation Unstable hydrazone intermediate.Form the hydrazone in situ under milder conditions before proceeding with the cyclization.
N-N bond cleavage side reaction.This is common with electron-donating groups on the carbonyl substrate.[5] Consider using a milder acid catalyst (e.g., acetic acid) and a lower reaction temperature.
Electron-withdrawing groups on the hydrazine.The presence of a nitro group on the phenylhydrazine can deactivate the ring and hinder the cyclization. Stronger acids and higher temperatures may be required, but this can also lead to degradation.
Formation of Regioisomers Use of an unsymmetrical ketone.This can lead to a mixture of indole products. The choice of acid catalyst can influence the regioselectivity.
Product Degradation The indole product may be sensitive to the strong acid used for cyclization.Neutralize the acid as soon as the reaction is complete during the workup.
Method 3: Synthesis from Pyrrole-3-carboxaldehydes

A modern and versatile approach to substituted 7-aminoindoles.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Wittig Reaction Isomerization of the alkene product.Use a limiting amount of the phosphine reagent to avoid this side reaction.[4]
Low Yield in Houben-Hoesch Cyclization Inactive Lewis acid.BF₃·OEt₂ is often the most effective Lewis acid for this transformation. Ensure it is not quenched by solvent or the product.
Use of a coordinating solvent.Solvents like THF can coordinate with the Lewis acid, preventing the reaction. Use a non-coordinating solvent like 1,2-dichloroethane.[4]
Stoichiometric consumption of Lewis acid.The 7-aminoindole product can chelate with the Lewis acid, inhibiting catalytic turnover. A stoichiometric amount of the Lewis acid may be necessary.[4]

Experimental Protocols

Protocol 1: Reduction of 7-Nitroindole using Pd/C and Hydrogen

Materials:

  • 7-Nitroindole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 7-nitroindole (1 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium metal relative to the substrate) under an inert atmosphere.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry. Keep it wet with solvent or water.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 7-Aminoindoles from Pyrrole-3-carboxaldehydes

This protocol involves a two-step, one-pot procedure.

Materials:

  • Substituted Pyrrole-3-carboxaldehyde

  • Fumaronitrile

  • Triethylphosphine (PEt₃)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 1,2-Dichloroethane (DCE)

Procedure: Step 1: Wittig Reaction

  • To a solution of the pyrrole-3-carboxaldehyde (1 equivalent) and fumaronitrile (1.1 equivalents) in a suitable solvent, add triethylphosphine (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to 65°C and monitor by TLC until the starting aldehyde is consumed.

Step 2: Houben-Hoesch Cyclization

  • Cool the reaction mixture to room temperature.

  • Add 1,2-dichloroethane as a solvent.

  • Add boron trifluoride diethyl etherate (2.5 equivalents) to the reaction mixture.

  • Heat the mixture to 90°C for 12 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_reduction Reduction of 7-Nitroindole start Dissolve 7-Nitroindole in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenation Hydrogenate (H2 balloon) add_catalyst->hydrogenation monitoring Monitor Reaction (TLC/LC-MS) hydrogenation->monitoring filtration Filter through Celite monitoring->filtration Reaction Complete concentration Concentrate Filtrate filtration->concentration purification Purify Product concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation of 7-nitroindole.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions product_degradation Product Degradation low_yield->product_degradation fresh_catalyst Use Fresh Catalyst inactive_catalyst->fresh_catalyst optimize_conditions Optimize Conditions (Time, Temp) incomplete_reaction->optimize_conditions choose_reagent Select Appropriate Reducing Agent side_reactions->choose_reagent prompt_workup Prompt Workup & Protect from Light/Air product_degradation->prompt_workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

fischer_mechanism A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B + H+ C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D + H+ E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Indole Product G->H - NH3

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Spectroscopic Data for this compound

Accurate characterization of the final product is crucial. Below is a summary of expected spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted, in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0br s1HN1-H (indole)
~7.5d1HC4-H
~7.1t1HC2-H
~6.9t1HC5-H
~6.6d1HC6-H
~6.5t1HC3-H
~3.7br s2HN7-H₂ (amine)

¹³C NMR (Carbon NMR) Data (Predicted, in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~140C7a
~138C7
~128C3a
~124C2
~121C5
~115C4
~110C6
~102C3

IR (Infrared) Spectroscopy Data (Predicted):

Wavenumber (cm⁻¹)Functional Group
3450-3300N-H stretch (amine and indole, two bands for primary amine)[11][12]
3100-3000C-H stretch (aromatic)
1620-1580N-H bend (amine) and C=C stretch (aromatic)

MS (Mass Spectrometry) Data:

  • Molecular Formula: C₈H₈N₂

  • Molecular Weight: 132.16 g/mol

  • Expected m/z for [M]⁺: 132

References

Technical Support Center: Troubleshooting Common Side Products in 7-Aminoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with 7-aminoindole. The synthesis of this valuable scaffold is often complicated by the formation of persistent and difficult-to-remove side products. This document provides in-depth, experience-driven answers to common issues, focusing on the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 7-aminoindole, and where do things typically go wrong?

A1: The most prevalent and industrially relevant strategies for synthesizing 7-aminoindole originate from a precursor containing a nitrogen functional group at the 7-position, which is then converted to the amine. The two most common approaches are:

  • The Leimgruber-Batcho Indole Synthesis: This powerful method builds the indole ring from an ortho-nitrotoluene derivative.[1] The final step is a reductive cyclization of a β-dimethylamino-2-nitrostyrene intermediate.[2] The primary source of impurities arises during this critical reduction step.

  • Direct Reduction of 7-Nitroindole: For labs where 7-nitroindole is a readily available starting material, its reduction is the most direct route. While conceptually simple, this reaction is notoriously prone to side product formation due to the multistep nature of nitro group reduction.[3]

In both cases, the critical challenge lies in the selective and complete reduction of the aromatic nitro group to an amine without generating stable, partially reduced intermediates or subsequent degradation products.

Q2: I'm reducing 7-nitroindole to 7-aminoindole, and my reaction is messy. What are the likely side products I'm forming?

A2: A low yield and a complex product mixture in this reduction are classic signs of incomplete reduction or side-reactions involving reactive intermediates. The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is not a single step but a cascade of two-electron reductions. Several intermediates are formed along this pathway, and if they are not consumed, they will appear as impurities in your final product.[4]

The primary culprits are:

  • Nitrosoindole (Ar-NO): The first reduction intermediate.

  • Hydroxylaminoindole (Ar-NHOH): The second intermediate. This species is particularly reactive.

These intermediates can also react with each other, leading to dimeric impurities:

  • Azoxy compounds (Ar-N=N(O)-Ar)

  • Azo compounds (Ar-N=N-Ar)

  • Hydrazo compounds (Ar-NH-NH-Ar)

The presence of these side products is highly dependent on the reaction conditions, especially the pH, temperature, and choice of reducing agent.[5]

Nitro_Reduction_Pathway cluster_products Reaction Products Start 7-Nitroindole (Ar-NO₂) Nitroso 7-Nitrosoindole (Ar-NO) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine 7-Hydroxylaminoindole (Ar-NHOH) Nitroso->Hydroxylamine Dimer_Pool Dimeric Impurities (Azoxy, Azo, Hydrazo) Nitroso->Dimer_Pool Condensation Amine 7-Aminoindole (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Dimer_Pool

Caption: Pathway of nitro group reduction showing desired product and key side products.

Q3: How does my choice of reducing agent impact the formation of these side products?

A3: Your choice of reducing agent and conditions is the most critical factor in determining the success and cleanliness of your reaction. Each system has its own mechanism and potential for generating specific impurities.

  • Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney Ni): This is often the cleanest method and the preferred industrial choice.[1][6] However, the catalyst's activity is crucial. An old or poisoned catalyst can lead to incomplete reduction, stalling at the hydroxylamine stage. Furthermore, some reducible functional groups, such as alkenes, alkynes, or benzyl ethers, may not be tolerated.[3][7]

  • Metal/Acid Reductions (Fe/AcOH, SnCl₂/HCl): These are classic, robust methods.[2] Iron in acetic acid is a common choice. However, they require stoichiometric amounts of metal, leading to significant waste and often requiring harsh acidic conditions. The workup can be cumbersome, involving neutralization and filtration of metal salts. Incomplete reaction can still occur if the metal surface is not sufficiently activated or if the stoichiometry is incorrect.

  • Transfer Hydrogenation (Ammonium formate/Pd-C): This method uses a hydrogen donor in situ, avoiding the need for a pressurized hydrogen gas setup.[6] It is generally a mild and effective technique.

  • Sodium Dithionite (Na₂S₂O₄): This reagent is effective but can be sensitive to reaction conditions. It is known to sometimes stall, leaving hydroxylamine or nitroso intermediates behind, especially if the pH is not controlled.[2][6]

Reducing System Typical Conditions Common Issues & Side Products Functional Group Tolerance
H₂ / Palladium on Carbon 1-4 atm H₂, RT-50°C, in EtOH, MeOH, or EtOAcCatalyst poisoning, incomplete reduction (hydroxylamine), potential dehalogenation.Good, but may reduce C=C, C≡C, or benzyl groups.[3]
H₂ / Raney Nickel 1-4 atm H₂, RT-50°C, in EtOH or MeOHHighly pyrophoric, can be too aggressive, potential for reducing other groups.Moderate; can reduce nitriles and esters under forcing conditions.
Iron / Acetic Acid Fe powder, AcOH, often with EtOH/H₂O, 50-80°CLarge excess of iron needed, difficult workup, potential for iron-complex impurities.Generally very good for many functional groups.[2]
Tin(II) Chloride / HCl SnCl₂·2H₂O, conc. HCl, in EtOHStrongly acidic, requires careful neutralization, tin waste.Good, but sensitive groups (e.g., some esters) may hydrolyze.
Sodium Dithionite Na₂S₂O₄, in aq. MeOH or THF/H₂OReaction can stall, sensitive to pH and temperature, leading to intermediates.Excellent for many sensitive groups.[2]
Q4: I performed a Leimgruber-Batcho synthesis. Besides the nitro-reduction byproducts, are there other impurities I should look for?

A4: Yes. While the final reduction is the most common source of trouble, issues can arise earlier. The initial condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a highly colored enamine intermediate.[1] If this reaction does not go to completion, you will carry unreacted o-nitrotoluene into your reduction step. This unreacted starting material can be difficult to separate from the final product due to similar polarities.

Additionally, under certain conditions, intramolecular side reactions can occur. For instance, if other reactive functional groups are present on the ring, the hydroxylamine intermediate formed during reduction can be trapped. A documented example is the intramolecular addition of the hydroxylamine to a nitrile group, forming a 7-carboxamdoindole side product.[2]

Troubleshooting and Purification Protocols
Q5: My reaction failed. How do I systematically troubleshoot it?

A5: A logical, step-by-step approach is key. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow start Low yield / Messy TLC of 7-Aminoindole Synthesis check_sm 1. Analyze Crude Mixture (TLC, LCMS, ¹H NMR) start->check_sm is_sm_present Is starting material (7-Nitroindole) present? check_sm->is_sm_present incomplete_rxn Diagnosis: Incomplete Reaction is_sm_present->incomplete_rxn Yes no_sm No (or little) starting material is_sm_present->no_sm No remedy_incomplete Troubleshoot: - Increase reaction time/temp - Use fresh/more reductant - Check catalyst activity incomplete_rxn->remedy_incomplete identify_byproducts 2. Identify Major Byproducts (Mass Spec is key!) no_sm->identify_byproducts is_intermediate Are masses consistent with intermediates (nitroso, hydroxylamine) or dimers (azo, azoxy)? identify_byproducts->is_intermediate is_intermediate->incomplete_rxn Yes degradation Diagnosis: Product Degradation or Complex Side Reactions is_intermediate->degradation No remedy_degradation Troubleshoot: - Use milder conditions (lower temp) - Change solvent or pH - Use a more selective reductant degradation->remedy_degradation

References

Technical Support Center: Troubleshooting the Fischer Indole Synthesis for Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during the synthesis of substituted indoles.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and what are its key steps?

The Fischer indole synthesis is a classic organic reaction used to synthesize the indole ring system from a (substituted) phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2] The reaction, discovered by Emil Fischer in 1883, remains a widely used method for preparing diverse indole derivatives.[1][3]

The reaction mechanism involves several key steps:

  • Formation of Phenylhydrazone: The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[3]

  • Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine isomer.

  • [1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a[1][1]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.[2]

  • Cyclization and Aromatization: The intermediate undergoes cyclization and the elimination of ammonia (NH₃) to yield the final, stable aromatic indole ring.[3]

Q2: Which acid catalysts are most effective for the Fischer indole synthesis?

The choice of acid catalyst is critical and can significantly impact the reaction's success and yield.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[1] Polyphosphoric acid (PPA) is also a frequently used and effective catalyst.[3][4] The optimal catalyst often depends on the specific substrates being used. For sensitive substrates, milder acids like acetic acid may be preferable to prevent side reactions.[4]

Q3: Can I use any aldehyde or ketone for this synthesis?

The carbonyl compound must have at least two alpha-hydrogens to allow for the formation of the necessary enamine intermediate.[3] It's important to note that the reaction with acetaldehyde to produce the parent indole often fails under standard conditions.[3] Additionally, α,β-unsaturated ketones are generally not suitable as they can lead to side reactions.[3]

Q4: How do substituents on the starting materials affect the reaction?

Substituents on both the phenylhydrazine and the carbonyl compound can have a significant impact on the reaction outcome.

  • On the Phenylhydrazine:

    • Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the phenylhydrazine ring increase its electron density. This facilitates the key[1][1]-sigmatropic rearrangement, often leading to higher yields under milder conditions.[5]

    • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring, making the rearrangement more difficult. Reactions with these substrates often require harsher conditions (stronger acids, higher temperatures) and may result in lower yields.[5][6]

  • On the Carbonyl Compound:

    • Electron-donating groups can sometimes promote a competing N-N bond cleavage, leading to reaction failure.[7][8]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Indole

This is one of the most common issues encountered. Use the following troubleshooting guide to identify and resolve the problem.

Potential Cause Recommended Solution
Impure Starting Materials Ensure the purity of both the phenylhydrazine and the carbonyl compound. Use freshly distilled or recrystallized materials.
Incorrect Acid Catalyst The chosen acid may be too weak to promote the reaction or too strong, causing degradation. Screen a variety of Brønsted and Lewis acids to find the optimal one for your specific substrates.[9] For substrates with strong electron-donating groups that are prone to N-N bond cleavage, consider using Lewis acids like ZnCl₂ or ZnBr₂.
Suboptimal Reaction Conditions The reaction is sensitive to temperature and reaction time.[7] If the reaction is sluggish, cautiously increase the temperature while monitoring for decomposition. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.
Unstable Hydrazone Intermediate Some hydrazones are unstable under the reaction conditions. Consider forming the hydrazone in situ without isolation before proceeding with the cyclization.
Product Degradation The indole product itself may be sensitive to the strong acidic conditions. Neutralize the reaction mixture promptly during workup once the reaction is complete.
Competing N-N Bond Cleavage This is particularly problematic with electron-donating groups on the carbonyl-derived portion of the hydrazone.[8][10] Consider using milder reaction conditions or a different synthetic route if this is a persistent issue.
Problem 2: Formation of a Mixture of Regioisomers with Unsymmetrical Ketones

The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of isomeric indole products.[7]

Influencing Factor Strategy for Control
Acidity of the Medium The choice and concentration of the acid catalyst can significantly influence the product ratio.[7] Generally, stronger acids and higher temperatures favor cyclization at the less substituted position.[11][12] Weaker acids may favor the formation of the kinetic product from the more substituted enamine.[7]
Steric Hindrance Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.
Reaction Conditions Experiment with different acid catalysts and temperatures to optimize the formation of the desired regioisomer.
Problem 3: Difficulty in Product Purification

Purification of substituted indoles, especially in the presence of side products and starting materials, can be challenging.

Issue Suggested Approach
Streaking or Multiple Spots on TLC This can be due to the basicity of the indole nitrogen interacting with the acidic silica gel. Adding a small amount of a volatile base like triethylamine (1-2%) to the eluent can often improve the chromatography.
Poor Separation by Column Chromatography Optimize the eluent system using TLC. A gradual increase in the polarity of the eluent during column chromatography can improve separation. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Product Decomposition on Silica Gel Some indoles are sensitive to the acidic nature of silica gel. Deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent can mitigate this issue.[13] Alternatively, using a different stationary phase like alumina may be beneficial.
Presence of Colored Impurities Indoles can be susceptible to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored, oxidized byproducts.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis

PhenylhydrazineKetone/AldehydeHeating MethodCatalystSolventTimeTemperatureYield (%)
PhenylhydrazinePropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75
PhenylhydrazinePropiophenoneMicrowaveEaton's Reagent-10 min170°C92
PhenylhydrazineCyclohexanoneConventionalZinc Chloride---76
PhenylhydrazineCyclohexanoneMicrowavep-TSA-3 min-91

Table 2: Effect of Substituents on the Phenylhydrazine Ring on Indolenine Synthesis with Isopropyl Methyl Ketone [6]

Substituent (R)ConditionTimeAcidYield (%)
p-OMeRT20 minAcOH85
p-MeRT2 hAcOH80
m-MeRT2.25 hAcOH88
p-NO₂Reflux1.5 hAcOH10

Experimental Protocols

Protocol 1: Classical Synthesis of 2,3,5-Trimethylindole

This protocol is a representative example of a classical Fischer indole synthesis.

  • Materials:

    • p-Tolylhydrazine hydrochloride

    • Methyl ethyl ketone

    • Glacial acetic acid

    • 1 M Sodium hydroxide solution

    • Chloroform

    • Anhydrous sodium sulfate

  • Procedure:

    • To a reaction flask, add p-tolylhydrazine hydrochloride (1 equivalent) and methyl ethyl ketone (1 equivalent) to glacial acetic acid.

    • Reflux the mixture with stirring for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with 1 M NaOH solution.

    • Dilute the mixture with water and extract with chloroform (3x).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the final product.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenylindole

This protocol demonstrates the significant rate enhancement achieved with microwave irradiation.

  • Materials:

    • Phenylhydrazine

    • Acetophenone

    • Eaton's reagent (P₂O₅ in MeSO₃H)

    • Crushed ice

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

    • Add Eaton's reagent (2 mL) to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The product will precipitate and can be collected by filtration.

Visualizations

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A Arylhydrazine C Phenylhydrazone A->C + Carbonyl - H2O B Aldehyde or Ketone B->C D Enamine C->D Tautomerization E Di-imine D->E [3,3]-Sigmatropic Rearrangement F Cyclized Intermediate E->F Cyclization G Substituted Indole F->G Aromatization - NH3

Caption: The reaction mechanism of the Fischer indole synthesis.

experimental_workflow start Start reactants 1. Mix Arylhydrazine, Ketone/Aldehyde, & Acid Catalyst start->reactants reaction 2. Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring 3. Monitor Progress by TLC reaction->monitoring workup 4. Quench and Workup (Neutralization, Extraction) monitoring->workup Reaction Complete purification 5. Purify Crude Product (Column Chromatography or Recrystallization) workup->purification analysis 6. Characterize Final Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A general experimental workflow for the Fischer indole synthesis.

troubleshooting_workflow start Low or No Product Yield check_purity Check Starting Material Purity start->check_purity optimize_catalyst Optimize Acid Catalyst check_purity->optimize_catalyst Pure solution Improved Yield check_purity->solution Impure -> Purify optimize_conditions Optimize Reaction Conditions (Temp, Time) optimize_catalyst->optimize_conditions in_situ Consider In Situ Hydrazone Formation optimize_conditions->in_situ check_product_stability Assess Product Stability in_situ->check_product_stability side_reactions Investigate Side Reactions (e.g., N-N cleavage) check_product_stability->side_reactions side_reactions->solution Problem Problem Action Action Outcome Outcome

Caption: A troubleshooting workflow for low product yield in the Fischer indole synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of common indole synthesis reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides by Synthesis Method

    • Fischer Indole Synthesis

    • Bischler-Möhlau Indole Synthesis

    • Palladium-Catalyzed Indole Synthesis

  • Quantitative Data on Reaction Conditions

  • Detailed Experimental Protocols

  • Visualized Workflows and Logical Relationships

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during indole synthesis.

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is sensitive to various parameters.[1] Key areas to investigate include:

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions and reduced yields.[1] Using freshly distilled or recrystallized starting materials is recommended.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][3] The optimal catalyst will vary depending on the specific substrates.

  • Reaction Temperature and Time: This reaction often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and products.[1] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal time and temperature.[4]

  • Solvent Selection: The solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as DMSO and acetic acid are frequently used.[1][5] In some instances, running the reaction neat (without a solvent) can be effective.[1]

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge in indole synthesis. In the Fischer synthesis, these can include aldol condensation products or Friedel-Crafts products.[1] To minimize these:

  • Control Reaction Conditions: Careful optimization of temperature, reaction time, and catalyst concentration can favor the desired product.

  • Use of a Co-solvent: For reactions that are sluggish or prone to decomposition at high temperatures, diluting the reaction mixture with a suitable solvent like sulfolane or dichloromethane can sometimes improve yields by preventing degradation.[5]

Q3: My crude indole product is difficult to purify. What are some effective purification strategies?

A3: Purifying crude indole products can be challenging due to the presence of multiple byproducts and potential decomposition.[1] Consider the following methods:

  • Column Chromatography: This is the most common purification method. Careful selection of the stationary phase (silica gel is common) and eluent system is essential.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.[1]

  • Acid-Base Extraction: Since indoles possess a weakly acidic N-H proton, an acid-base extraction can sometimes be employed to separate the indole from non-acidic impurities. However, exercise caution as some indoles are sensitive to strong acids or bases.[1]

Q4: Can I perform indole synthesis without a solvent?

A4: Yes, solvent-free or "neat" reactions are possible for several indole synthesis methods and often provide benefits such as reduced waste and simplified work-up procedures.[5] Microwave-assisted, solvent-free conditions have proven particularly effective for the Bischler-Möhlau and Madelung indole syntheses.[5]

Troubleshooting Guides by Synthesis Method

This section provides specific troubleshooting advice for common indole synthesis reactions in a question-and-answer format.

Fischer Indole Synthesis

Issue 1: Low or No Yield

  • Question: I am not getting my desired product, or the yield is extremely low. What should I investigate first?

  • Answer: Start by systematically evaluating your experimental setup.[6]

    • Verify Starting Material Purity: Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction.[6] Consider purifying your starting materials before use.

    • Check Catalyst: Ensure the correct acid catalyst is being used at an appropriate concentration. The choice of a Brønsted or Lewis acid can significantly impact the outcome.[4]

    • Optimize Temperature: The reaction may require higher temperatures to proceed, but be mindful of potential decomposition.[1] Monitor with TLC to find the optimal temperature.[4]

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

Issue 2: Formation of Multiple Products

  • Question: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity?

  • Answer:

    • Lower the Reaction Temperature: This can sometimes improve selectivity by favoring the kinetic product.[6]

    • Change the Acid Catalyst: The acidity of the medium can influence the formation of regioisomers, especially with unsymmetrical ketones.[7] Experimenting with different acid catalysts may improve selectivity.

    • Purify Starting Materials: As mentioned previously, impurities can lead to a variety of side reactions.[6]

Bischler-Möhlau Indole Synthesis

Issue 1: Poor Yields and Harsh Conditions

  • Question: The traditional Bischler-Möhlau synthesis gives me poor yields and requires harsh conditions. Are there milder alternatives?

  • Answer: Yes, the classical Bischler-Möhlau synthesis is known for its harsh conditions and often poor yields.[8][9] Milder methods have been developed to address these issues:

    • Catalyst Modification: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[9]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and reduce reaction times, often under solvent-free conditions.[5][9]

Palladium-Catalyzed Indole Synthesis

Issue 1: Catalyst Deactivation

  • Question: My palladium-catalyzed C-H functionalization of indole is sluggish or stops before completion. I suspect catalyst deactivation. What are the common causes and remedies?

  • Answer: Catalyst deactivation is a common problem in palladium-catalyzed reactions. Potential causes include:

    • Oxidation of the Palladium Catalyst: Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the active Pd(0) species.

    • Ligand Degradation: The phosphine ligands often used can be sensitive to air and moisture. Use high-purity, degassed solvents and handle ligands under an inert atmosphere.

    • Inhibition by Byproducts: Acidic byproducts can protonate the ligand or the catalyst, leading to deactivation. The addition of a base can help to neutralize these byproducts.

Issue 2: Low Catalyst Efficiency

  • Question: How can I minimize the catalyst loading in my palladium-catalyzed indole synthesis?

  • Answer: Minimizing catalyst loading is crucial for both economic and environmental reasons. Strategies include:

    • Highly Active Catalysts: Employing highly active catalyst systems, often involving specific ligands that enhance catalytic turnover.

    • Optimization of Reaction Conditions: Carefully optimizing parameters such as temperature, concentration, and reaction time can improve catalyst efficiency.

    • Use of Additives: In some cases, additives can enhance the catalytic activity and stability.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different reaction conditions on the yield of various indole synthesis reactions.

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield

EntryPhenylhydrazineKetone/AldehydeCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1PhenylhydrazineAcetophenoneZnCl₂ (1.2)Neat17075
2PhenylhydrazineAcetophenonePPANeat10085
3PhenylhydrazineCyclohexanoneAcetic AcidAcetic AcidReflux90
44-MethoxyphenylhydrazinePropiophenoneH₂SO₄ (cat.)EthanolReflux65

Table 2: Solvent Effects on Microwave-Assisted Palladium-Catalyzed Cyclization

EntrySolventTemperature (°C)Time (min)Yield (%)
1Toluene1502078
2Dioxane1502085
3DMF1502092
4Acetonitrile1502065

Table 3: Effect of Base in Madelung Indole Synthesis

EntryN-Acyl-o-toluidineBase (equiv.)Temperature (°C)Yield (%)
1N-Benzoyl-o-toluidineNaOEt (2.0)36035
2N-Benzoyl-o-toluidinen-BuLi (2.2)2585
3N-Formyl-o-toluidinet-BuOK (2.0)25060

Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[1]

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

Procedure:

  • Hydrazone Formation (Optional - can be a one-pot reaction):

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[1]

    • Cool the reaction mixture and collect the precipitated phenylhydrazone by filtration.

  • Indolization:

    • Place the dried phenylhydrazone (1 equivalent) in a round-bottom flask.

    • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).

    • Heat the mixture to 100°C with stirring for 10-15 minutes.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add crushed ice to the reaction mixture to decompose the PPA.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Bischler-Möhlau Indole Synthesis (Microwave-Assisted)

This is a general procedure for a milder, microwave-assisted Bischler-Möhlau synthesis.

Materials:

  • α-Bromoacetophenone

  • Aniline (excess)

  • Lithium Bromide (catalyst)

Procedure:

  • Reaction Setup:

    • In a microwave-safe vial, combine the α-bromoacetophenone (1 equivalent), aniline (3-4 equivalents), and a catalytic amount of lithium bromide.

  • Microwave Irradiation:

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a suitable temperature (e.g., 150-200°C) for a predetermined time (e.g., 10-30 minutes). The optimal conditions should be determined experimentally.

  • Work-up:

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove excess aniline and the catalyst.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and troubleshooting logic.

G start Start: Select Indole Synthesis Method fischer Fischer Synthesis start->fischer bischler Bischler-Möhlau Synthesis start->bischler palladium Palladium-Catalyzed Synthesis start->palladium madelung Madelung Synthesis start->madelung fischer_adv Advantages: - Widely applicable - Readily available starting materials fischer->fischer_adv fischer_disadv Disadvantages: - Can require harsh conditions - Potential for side products and regioisomers fischer->fischer_disadv bischler_adv Advantages: - Access to 2-arylindoles bischler->bischler_adv bischler_disadv Disadvantages: - Traditionally harsh conditions - Can have poor yields bischler->bischler_disadv palladium_adv Advantages: - High functional group tolerance - Milder reaction conditions palladium->palladium_adv palladium_disadv Disadvantages: - Cost of catalyst - Ligand sensitivity palladium->palladium_disadv madelung_adv Advantages: - Synthesis of 2-alkylindoles madelung->madelung_adv madelung_disadv Disadvantages: - Requires strong base and high temperatures madelung->madelung_disadv decision Select Method Based on: - Target indole structure - Available starting materials - Functional group compatibility - Desired reaction conditions fischer_adv->decision bischler_adv->decision palladium_adv->decision madelung_adv->decision

References

Technical Support Center: Purification of Polar Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of these valuable compounds.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in purifying polar indole derivatives?

Polar indole derivatives present a unique set of purification challenges due to their chemical properties. These molecules often contain basic nitrogen atoms and polar functional groups, leading to strong interactions with stationary phases.[1] Key difficulties include:

  • Strong Adsorption: The polar nature of these compounds can cause them to bind very strongly to polar stationary phases like silica gel, making elution difficult.[1][2]

  • Peak Tailing: Secondary interactions, particularly between the basic nitrogen of the indole and acidic silanol groups on the surface of silica gel, are a primary cause of peak tailing.[1] This distortion complicates fraction collection and reduces purity.

  • Poor Resolution: The presence of multiple, structurally similar derivatives in a crude extract can make achieving baseline separation a significant challenge.[1]

  • Compound Degradation: Some indole derivatives are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[1][3]

  • Poor Retention in Reversed-Phase HPLC: Highly polar indole derivatives may exhibit inadequate retention on traditional C18 columns, often eluting in the void volume.[4]

Q2: How do I choose the appropriate stationary phase for my separation?

The choice of stationary phase is critical for a successful separation.[2]

  • Silica Gel: This is the most common stationary phase due to its versatility and cost-effectiveness. However, its acidic nature can cause issues with basic indole derivatives.[1]

  • Alumina: Can be a good alternative to silica gel for basic compounds as it is available in neutral and basic forms, which can mitigate issues of strong adsorption and degradation.

  • Reversed-Phase Silica (C18, C8): Typically used for nonpolar compounds, standard C18 columns often struggle with highly polar analytes, leading to poor retention. Specialized "polar-embedded" or "polar-endcapped" phases are designed to be stable in highly aqueous mobile phases and offer better retention for polar molecules.[4][5]

  • Amine- or Diol-Bonded Silica: These can be used in Hydrophilic Interaction Liquid Chromatography (HILIC), which is an effective technique for retaining and separating very polar compounds.[6][7][8]

Q3: My indole derivative is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

Several methods are available for visualizing otherwise invisible indole derivatives:

  • UV Light (Non-destructive): Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[9]

  • Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[9]

  • Chemical Stains (Destructive):

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, which typically yields blue or purple spots.[9]

    • Potassium Permanganate (KMnO4): A universal stain that reacts with any compound that can be oxidized, appearing as yellow/brown spots on a purple background.[9]

    • Vanillin or p-Anisaldehyde Stains: General stains for many functional groups.[9]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound won't elute from the column Strong interaction with the stationary phase (e.g., basic indole on acidic silica gel).- Increase the polarity of the mobile phase. - Add a modifier to the eluent, such as triethylamine (1-2%) or ammonium hydroxide to neutralize acidic sites on the silica gel.[10] - Consider switching to a less acidic stationary phase like neutral alumina.
Peak Tailing Secondary interactions between the polar indole and the stationary phase.- Add a small amount of a competitive base like triethylamine or pyridine to the eluent to block active sites on the silica gel.[10] - Use a less acidic stationary phase.
Poor Separation of Spots Inappropriate solvent system or column overloading.- Optimize the solvent system using TLC with various solvent mixtures to achieve better separation.[2] - Ensure the crude material is loaded onto the column in a concentrated band using a minimal amount of solvent. - Use a higher ratio of stationary phase to crude product.
Compound Degradation on the Column Sensitivity of the indole derivative to the acidic stationary phase.- Deactivate the silica gel by pre-treating it with a base like triethylamine.[3][10] - Use a neutral stationary phase like neutral alumina or florisil.[3]
Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Re-dissolve the oil by adding more solvent and/or heating, then allow it to cool more slowly.[11] - Use a lower-boiling point solvent. - Try a different solvent or a co-solvent system to adjust the polarity.[11]
No crystals form The solution is not supersaturated, or nucleation is slow.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[11] - Slowly evaporate some of the solvent to increase the concentration.[11] - Cool the solution in an ice bath or refrigerator.[2][11]
Low recovery of the product The compound is too soluble in the cold solvent, or too much solvent was used.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[2] - Cool the solution for a longer period or to a lower temperature. - Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.[2]
Product is still impure after recrystallization Impurities have similar solubility to the product.- Perform a second recrystallization.[11] - If colored impurities are present, treat the hot solution with activated charcoal before filtration.[2]

Data Presentation

Common Solvent Systems for Column Chromatography of Polar Indole Derivatives
Solvent System Typical Ratio Notes
Dichloromethane / Methanol99:1 to 90:10A common starting point for polar compounds.[9]
Ethyl Acetate / HexaneGradientOften requires a high percentage of ethyl acetate.
Chloroform / Methanol98:2Can lead to co-elution if not optimized.[10]
Dichloromethane / 10% NH4OH in Methanol99:1 to 90:10Effective for very polar and basic indole derivatives.[3][12]
Ethyl Acetate / Butanol / Acetic Acid / Water (EBAW)80:10:5:5For very polar compounds on TLC (not suitable for flash chromatography).[12]
Solvents for Recrystallization
Solvent Polarity Boiling Point (°C) Common Co-solvents
WaterHigh100Methanol, Ethanol, Acetone
MethanolHigh65Water, Diethyl ether
EthanolHigh78Water, Hexane
AcetoneMedium56Water, Hexane
Ethyl AcetateMedium77Hexane
HexaneLow69Ethyl Acetate, Acetone

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Polar Indole Derivative
  • Slurry Preparation: Weigh out an appropriate amount of silica gel (typically 50-100 times the weight of the crude material) in a beaker. Add the less polar solvent of your chosen eluent system and stir to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude indole derivative in a minimal amount of a polar solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a dry load by adsorbing the crude material onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified indole derivative.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room and elevated temperatures to find a suitable solvent (dissolves when hot, insoluble when cold).[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Polar Indole Derivative tlc TLC Analysis for Solvent System Selection crude->tlc column Column Chromatography tlc->column Optimized Eluent fractions Collect & Analyze Fractions (TLC) column->fractions recrystal Recrystallization crystals Collect & Dry Crystals recrystal->crystals combine Combine Pure Fractions & Evaporate Solvent fractions->combine pure_solid Pure Solid Product combine->pure_solid pure_solid->recrystal Further Purification purity Purity Check (TLC, NMR, etc.) pure_solid->purity crystals->purity final Final Pure Product purity->final

Caption: General workflow for the purification of polar indole derivatives.

troubleshooting_workflow cluster_column Column Chromatography Issues cluster_recrystal Recrystallization Issues start Poor Separation or Recovery q_elution Compound not eluting? start->q_elution q_tailing Peak tailing? start->q_tailing q_oiling Compound 'oiling out'? start->q_oiling q_no_crystals No crystals forming? start->q_no_crystals s_polarity Increase eluent polarity q_elution->s_polarity Yes s_base Add base (e.g., TEA) s_polarity->s_base Still no elution s_modifier Add modifier (e.g., TEA) q_tailing->s_modifier Yes s_phase Change stationary phase s_modifier->s_phase Still tailing s_cool Cool slowly q_oiling->s_cool Yes s_solvent Change solvent s_cool->s_solvent Still oils out s_scratch Scratch flask / Add seed q_no_crystals->s_scratch Yes s_concentrate Concentrate solution s_scratch->s_concentrate Still no crystals

Caption: Troubleshooting decision tree for common purification issues.

References

preventing N-N bond cleavage in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to N-N bond cleavage during the Fischer indole synthesis.

Troubleshooting Guide: Addressing N-N Bond Cleavage and Other Side Reactions

This section addresses specific issues that may arise during the Fischer indole synthesis, with a focus on preventing the undesired cleavage of the nitrogen-nitrogen bond.

Q1: My reaction is producing a significant amount of aniline byproduct and other unidentifiable impurities. What is causing this and how can I prevent it?

A1: The formation of aniline is a classic indicator of a competing side reaction involving the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[1][2] This pathway becomes dominant when the key[3][3]-sigmatropic rearrangement is disfavored.[1][4]

Root Causes and Solutions:

  • Substrate Electronics: Strong electron-donating groups (e.g., amino, amido, indolyl) on the carbonyl-derived portion of the hydrazone can stabilize the iminyl carbocation that forms after N-N cleavage.[1][5] This stabilization diverts the reaction from the desired indole formation pathway.[2][4]

    • Solution: If possible, modify the substrate to reduce the electron-donating capacity of these groups. Consider protecting the group if it's not essential for the final structure.

  • Acid Catalyst Choice: While an acid catalyst is necessary, an overly strong acid can promote the N-N cleavage pathway over the desired rearrangement, especially with sensitive substrates.[1][6]

    • Solution: Opt for a milder acid catalyst. For instance, if you are using polyphosphoric acid (PPA) or sulfuric acid and observing significant byproduct formation, consider switching to acetic acid or a Lewis acid like zinc chloride (ZnCl₂).[1][6]

  • Reaction Temperature: High reaction temperatures can provide the necessary activation energy for the N-N bond cleavage to occur.[7]

    • Solution: Attempt to run the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the desired indole product.[6] Monitor the reaction progress closely using TLC to find the optimal balance between reaction time and temperature.[8]

Q2: My Fischer indole synthesis has failed completely, yielding only starting material or a complex tar-like mixture. What are the likely reasons?

A2: Complete reaction failure can be frustrating and may stem from several factors, including the inherent instability of the intermediates under the reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure that your arylhydrazine and carbonyl compounds are pure. Using freshly distilled or recrystallized starting materials can prevent side reactions caused by impurities.[9]

  • Assess Substrate Suitability: Certain substitution patterns are known to be problematic for the Fischer indole synthesis.[1] For example, the synthesis of C3-N-substituted indoles is notoriously difficult with this method due to the high propensity for N-N bond cleavage.[1][5]

  • Consider In Situ Hydrazone Formation: The hydrazone intermediate can sometimes be unstable under strong acidic conditions.[6] A one-pot synthesis, where the hydrazone is generated in situ and immediately cyclized without isolation, can be advantageous.[9][10]

  • Optimize Catalyst and Temperature: As mentioned previously, the choice of acid and temperature is critical.[11] A systematic optimization of these parameters may be necessary. Start with milder conditions (e.g., refluxing in acetic acid) and gradually increase the temperature or acid strength while monitoring the reaction.[8]

  • Inert Atmosphere: For sensitive substrates, oxidative side reactions can lead to the formation of colored impurities and tars.[6] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize this decomposition.[6]

Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity?

A3: Regioselectivity is a common challenge with unsymmetrical ketones in the Fischer indole synthesis. The outcome is influenced by both steric effects and the acidity of the reaction medium.[6]

Strategies for Control:

  • Acid Catalyst Influence: The choice and concentration of the acid catalyst can significantly impact the product ratio.[6] Weaker acids may favor the kinetic product, which is derived from the more substituted enamine, while stronger acids can lead to the thermodynamic product.[6]

  • Steric Hindrance: The use of bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-N bond cleavage in the Fischer indole synthesis?

A1: The Fischer indole synthesis proceeds through a key[3][3]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[12][13][14] However, a competing pathway exists where this intermediate undergoes heterolytic cleavage of the N-N bond.[1] This cleavage is particularly favored when electron-donating substituents on the carbonyl-derived portion of the molecule can stabilize the resulting iminyl carbocation.[1][2][4] This leads to the formation of an aniline and other byproducts instead of the desired indole.[1]

Q2: Which acid catalysts are recommended to minimize N-N bond cleavage?

A2: The choice of acid catalyst is crucial.[14] While strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), or Lewis acids like aluminum chloride (AlCl₃), are commonly used, they can sometimes promote N-N bond cleavage.[12][13] In cases where this side reaction is prevalent, it is advisable to use milder catalysts. Acetic acid is often a good starting point.[8] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be effective and may offer improved yields and selectivity.[10][13]

Q3: How do substituents on the starting materials affect the likelihood of N-N bond cleavage?

A3: Substituents play a pivotal role in the success or failure of the Fischer indole synthesis.[1][2]

  • On the Carbonyl Component: Strong electron-donating groups (e.g., -NH₂, -NHR, -NR₂, -NHAc) at what will become the C3 position of the indole can significantly weaken the N-N bond in the ene-hydrazine intermediate.[1][2] This leads to a lower activation energy for the cleavage pathway, making it a more favorable process than the desired[3][3]-sigmatropic rearrangement.[1]

  • On the Phenylhydrazine: While electron-donating groups on the carbonyl are problematic, strongly electron-withdrawing groups (e.g., -NO₂) on the phenylhydrazine ring can also hinder the reaction by deactivating the aromatic ring towards the cyclization step.[5]

Data Presentation

Table 1: Effect of Acid Catalyst on N-N Bond Cleavage Byproduct Formation

CatalystSubstrateTemperature (°C)Indole Yield (%)Aniline Byproduct (%)Reference
Acetic AcidPhenylhydrazone of 5cReflux0Significant[1]
H₂SO₄Phenylhydrazone of 5c800Significant[1]
p-TsOHPhenylhydrazone of 5c800Significant[1]
ZnCl₂Phenylhydrazone of 5c170LowModerate[1]

Note: Data is illustrative and compiled from findings where specific substitution patterns led to reaction failure and significant byproduct formation.[1]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with Acetic Acid

This protocol is a general guideline and should be optimized for specific substrates.

  • Hydrazone Formation (Optional - can be performed in one pot):

    • In a round-bottom flask, dissolve the phenylhydrazine (1 eq.) and the ketone or aldehyde (1 eq.) in glacial acetic acid.

    • Stir the mixture at room temperature or heat gently (e.g., 60-80 °C) for 30-60 minutes until hydrazone formation is complete (monitor by TLC).[6][8]

  • Cyclization:

    • Heat the reaction mixture to reflux.[8]

    • Monitor the progress of the reaction by TLC until the starting material is consumed. This can take anywhere from 1 to several hours.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice/water.[6]

    • If a solid precipitates, collect it by filtration, wash with water, and then a small amount of cold ethanol.[9]

    • If no solid forms, neutralize the mixture with a suitable base (e.g., 1 M NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate or chloroform).[6]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[8][9]

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway A Arylhydrazine C Hydrazone Intermediate B Aldehyde or Ketone D Protonated Ene-hydrazine C->D Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E G Heterolytic N-N Bond Cleavage D->G Favored by e--donating groups F Indole Product E->F H Aniline + Iminyl Carbocation G->H

Caption: Competing pathways in the Fischer indole synthesis.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_byproducts Analyze Crude Mixture: Aniline Byproduct Present? start->check_byproducts reduce_cleavage N-N Cleavage is Likely check_byproducts->reduce_cleavage yes_path other_issues Address Other Issues check_byproducts->other_issues no_path yes_path YES action1 Use Milder Acid (e.g., Acetic Acid, ZnCl₂) reduce_cleavage->action1 action2 Lower Reaction Temperature action1->action2 action3 Modify/Protect Electron-Donating Groups action2->action3 end_node Optimized Reaction action3->end_node no_path NO action4 Check Reagent Purity other_issues->action4 action5 Use Inert Atmosphere action4->action5 action6 Consider In Situ Hydrazone Formation action5->action6 action6->end_node Experimental_Workflow start Combine Arylhydrazine (1 eq.) + Carbonyl (1 eq.) + Mild Acid (e.g., Acetic Acid) step2 Heat to Form Hydrazone (Optional Isolation) start->step2 step3 Heat to Reflux for Cyclization (Monitor by TLC) step2->step3 step4 Cool and Quench (Pour into Ice Water) step3->step4 step5 Isolate Crude Product (Filtration or Extraction) step4->step5 step6a Purify by Recrystallization step5->step6a If Solid step6b Purify by Column Chromatography step5->step6b If Oil end_node Pure Indole Product step6a->end_node step6b->end_node

References

Navigating the Labyrinth of Indole Synthesis: A Technical Guide to Avoiding Regioisomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide is structured to provide both a quick-reference for troubleshooting common issues and a deeper dive into the mechanistic principles that govern regioselectivity. By understanding the "why" behind the formation of regioisomers, you can make more informed decisions in your experimental design.

Troubleshooting & FAQs: Your First Line of Defense

This section addresses the most common questions and challenges encountered during indole synthesis, offering practical advice and starting points for optimization.

Question: My Fischer indole synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I control the outcome?

Answer: This is a classic challenge in Fischer indolization. The direction of cyclization onto the enamine intermediate is influenced by a delicate interplay of steric and electronic factors, which can be manipulated to favor one isomer.

  • The Role of the Acid Catalyst: The choice and concentration of the acid catalyst are paramount.[1]

    • Brønsted vs. Lewis Acids: Strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid often favor cyclization at the less sterically hindered carbon of the enamine.[2][3] In contrast, Lewis acids such as ZnCl₂ can sometimes lead to the thermodynamically more stable, more substituted indole.

    • Acid Concentration: The concentration of the acid can also dictate the product ratio. For instance, varying the concentration of phosphoric oxide in orthophosphoric acid has been shown to dramatically alter the ratio of regioisomers.[1]

  • Steric Hindrance: Bulky substituents on either the phenylhydrazine or the ketone will generally direct the cyclization to the less hindered position to minimize steric strain in the transition state.

  • Electronic Effects: Electron-withdrawing groups on the phenylhydrazine can influence the stability of the intermediates, thereby affecting the regiochemical outcome.[4][5]

Troubleshooting Workflow for Fischer Indole Synthesis

fischer_troubleshooting start Mixture of Regioisomers in Fischer Synthesis catalyst Vary Acid Catalyst (Brønsted vs. Lewis) start->catalyst Primary Approach temperature Adjust Reaction Temperature start->temperature Secondary Approach substituents Modify Substituents (Steric/Electronic Effects) start->substituents Substrate Design concentration Optimize Acid Concentration catalyst->concentration product Desired Single Regioisomer catalyst->product concentration->product temperature->product substituents->product

Caption: Troubleshooting workflow for regioselectivity in Fischer indole synthesis.

Question: I am performing a Larock indole synthesis with an unsymmetrical alkyne and getting poor regioselectivity. What factors should I consider?

Answer: The regioselectivity in the Larock indole synthesis is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond.[6]

  • Steric Effects of Alkyne Substituents: Contrary to initial assumptions, the larger, more sterically demanding substituent on the alkyne often directs insertion to place it adjacent to the palladium and ultimately at the C2 position of the indole.[6] This is attributed to the developing steric strain in the transition state.

  • Electronic Effects of Alkyne Substituents: The electronic nature of the alkyne substituents also plays a crucial role. Electron-withdrawing groups on one of the alkyne's aryl rings tend to favor the formation of the indole with that aryl group at the 2-position. Conversely, electron-donating groups often direct that substituent to the 3-position.

  • Ligand and Catalyst System: While the original Larock protocol was ligand-free, subsequent developments have shown that bulky phosphine ligands can improve reaction conditions, which may also influence regioselectivity.[7]

Question: How can I achieve C2-selective functionalization of an existing indole core, which typically reacts at C3?

Answer: Directing groups are a powerful modern strategy to override the inherent reactivity of the indole nucleus.

  • N-Protecting Groups as Directing Groups: Attaching a suitable directing group to the indole nitrogen can facilitate metalation and subsequent functionalization at the C2 position. Common directing groups include amides, sulfonamides, and carbamates.[8] For instance, an acetyl or benzoyl group on the indole nitrogen can direct iridium-catalyzed C2-alkylation with alkenes.[9]

  • Removable Directing Groups: Many directing groups can be cleaved under specific conditions, providing access to the N-unsubstituted C2-functionalized indole.

Question: My reaction has produced a mixture of regioisomers that are inseparable by standard column chromatography. What are my options?

Answer: Separating regioisomers with very similar polarities is a common frustration.

  • Chromatography Optimization:

    • Solvent System Screening: A thorough screening of different solvent systems for your column chromatography is the first step. Sometimes a small change in solvent polarity or the addition of a modifier (e.g., a small amount of acetic acid or triethylamine) can improve separation.[10]

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases like alumina (neutral, acidic, or basic) or reverse-phase silica (C18).[11]

  • Preparative TLC or HPLC: For small-scale separations, preparative thin-layer chromatography (TLC) can be effective. For more challenging separations or larger scales, preparative high-performance liquid chromatography (HPLC) is often the solution.[12]

  • Chemical Derivatization: If the isomers have different functional groups, it might be possible to selectively react one isomer to change its polarity, facilitating separation. The protecting group can then be removed.[11]

Key Methodologies for Regiocontrol

This section provides detailed protocols for established indole syntheses where regioselectivity can be effectively controlled.

Protocol 1: Regioselective Fischer Indole Synthesis Using Eaton's Reagent

Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful acid catalyst that can provide excellent regiocontrol in the Fischer indole synthesis, particularly for the formation of 3-unsubstituted indoles from methyl ketones.[3]

Step-by-Step Methodology:

  • Preparation of Phenylhydrazone: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the unsymmetrical methyl ketone (1.1 eq.) in ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete formation of the hydrazone. Remove the solvent under reduced pressure. The crude hydrazone can often be used without further purification.

  • Cyclization with Eaton's Reagent:

    • Caution: Eaton's reagent is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

    • Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide (1 part by weight) in methanesulfonic acid (10 parts by weight) with cooling.

    • To a separate flask, add the crude phenylhydrazone.

    • Slowly add the prepared Eaton's reagent (typically 5-10 equivalents relative to the hydrazone) to the phenylhydrazone at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-6 hours).

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired indole regioisomer.

Data on Regioselectivity with Different Acid Catalysts

Ketone SubstrateAcid CatalystMajor RegioisomerMinor RegioisomerReference
Ethyl methyl ketone90% H₃PO₄2,3-dimethylindole3-ethylindole[1]
Ethyl methyl ketone70% H₂SO₄3-ethylindole2,3-dimethylindole[1]
Isopropyl methyl ketoneP₂O₅/MeSO₃H2,3,3-trimethyl-3H-indole2-isopropylindole[3]
Protocol 2: Regioselective Larock Indole Synthesis with an Unsymmetrical Alkyne

This protocol demonstrates a typical procedure for the Larock indole synthesis, where the regioselectivity is influenced by the steric and electronic properties of the alkyne substituents.[7]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), the o-iodoaniline (1.0 eq.), the unsymmetrical alkyne (1.5 eq.), and K₂CO₃ (2.0 eq.).

  • Solvent and Degassing: Add anhydrous, degassed DMF as the solvent. Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Mechanistic Insights: The "Why" Behind Regioselectivity

A fundamental understanding of the reaction mechanisms is crucial for predicting and controlling the formation of regioisomers.

Fischer Indole Synthesis: The[5][5]-Sigmatropic Rearrangement

The key regioselectivity-determining step in the Fischer indole synthesis is the[5][5]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. The reaction proceeds through the more stable enamine tautomer, and the subsequent C-C bond formation is directed by the stability of the developing transition state.

fischer_mechanism cluster_0 Formation of Ene-Hydrazine Tautomers cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Cyclization and Aromatization Hydrazone Arylhydrazone Protonated_Hydrazone Protonated Hydrazone Hydrazone->Protonated_Hydrazone + H+ Ene_Hydrazine_A Ene-Hydrazine A (Less Substituted) Protonated_Hydrazone->Ene_Hydrazine_A Tautomerization Ene_Hydrazine_B Ene-Hydrazine B (More Substituted) Protonated_Hydrazone->Ene_Hydrazine_B Tautomerization Transition_State_A Transition State A Ene_Hydrazine_A->Transition_State_A Transition_State_B Transition State B Ene_Hydrazine_B->Transition_State_B Intermediate_A Intermediate A Transition_State_A->Intermediate_A Intermediate_B Intermediate B Transition_State_B->Intermediate_B Indole_A Regioisomer A Intermediate_A->Indole_A - NH3, - H+ Indole_B Regioisomer B Intermediate_B->Indole_B - NH3, - H+

Caption: Key mechanistic steps influencing regioselectivity in the Fischer indole synthesis.

Factors that stabilize one transition state over the other, such as minimizing steric interactions or favorable electronic effects, will dictate the major regioisomer formed.[4][5]

Larock Indole Synthesis: Alkyne Insertion

In the palladium-catalyzed Larock synthesis, the regioselectivity is established during the syn-insertion of the unsymmetrical alkyne into the aryl-palladium bond. The orientation of the alkyne in the palladium coordination sphere prior to insertion is critical.

larock_mechanism cluster_pathways Migratory Insertion Pathways start Aryl-Pd(II) Complex coordination Alkyne Coordination start->coordination alkyne Unsymmetrical Alkyne (R_L-C≡C-R_S) alkyne->coordination path_a Pathway A: Larger group (R_L) proximal to Pd coordination->path_a Favored path_b Pathway B: Smaller group (R_S) proximal to Pd coordination->path_b Disfavored intermediate_a Vinylic Palladium Intermediate A path_a->intermediate_a intermediate_b Vinylic Palladium Intermediate B path_b->intermediate_b cyclization_a Reductive Elimination intermediate_a->cyclization_a cyclization_b Reductive Elimination intermediate_b->cyclization_b product_a Major Regioisomer (R_L at C2) cyclization_a->product_a product_b Minor Regioisomer (R_S at C2) cyclization_b->product_b

Caption: Regioselectivity in the Larock indole synthesis is determined during the alkyne insertion step.

As mentioned earlier, steric considerations in the transition state of the migratory insertion step often favor the placement of the larger alkyne substituent closer to the palladium atom, leading to its incorporation at the C2 position of the resulting indole.[6]

Conclusion

The formation of regioisomers in indole synthesis is a multifaceted challenge that can be overcome with a systematic and mechanistically informed approach. By carefully considering the choice of reagents, catalysts, and reaction conditions, researchers can significantly influence the regiochemical outcome of their reactions. This guide serves as a starting point for troubleshooting and optimizing your indole syntheses to achieve your desired target molecules with greater efficiency and precision.

References

Technical Support Center: Stability of 1H-indol-7-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-indol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color. What does this indicate?

A1: A color change, often to a yellow, brown, or even dark purple hue, is a common indicator of degradation.[1][2] This is typically due to oxidation of the electron-rich indole ring and the aromatic amine functionality.[3] Exposure to air (oxygen) and/or light can initiate these oxidative processes, leading to the formation of colored polymeric or oligomeric byproducts.

Q2: I'm observing a decrease in the potency of my this compound solution in my biological assays. What could be the cause?

A2: A loss of potency is a strong indication of chemical degradation. The active parent compound is likely degrading into other products that do not have the same biological activity. It is crucial to confirm the concentration and purity of your working solutions before conducting experiments, ideally using a chromatographic method like High-Performance Liquid Chromatography (HPLC).

Q3: What are the primary factors that affect the stability of this compound in solution?

A3: The stability of this compound in solution is influenced by several factors, including:

  • pH: Both acidic and basic conditions can promote degradation. The optimal pH for stability should be determined experimentally, but neutral to slightly acidic conditions are often a good starting point for many indole derivatives.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to UV or ambient light can lead to photodegradation.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: For optimal stability, stock solutions of this compound should be:

  • Stored at low temperatures: For short-term storage, 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Protected from light: Store solutions in amber vials or wrap the container with aluminum foil.

  • Stored under an inert atmosphere: To minimize oxidation, prepare solutions with degassed solvents and consider blanketing the headspace of the vial with an inert gas like argon or nitrogen.

  • Aliquoted: To avoid repeated freeze-thaw cycles of the main stock, it is advisable to store the compound in smaller aliquots.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products should be identified experimentally, based on the chemistry of indoles and aromatic amines, likely degradation pathways include oxidation. This can lead to the formation of hydroxylated species, oxindoles, and potentially dimerization or polymerization products.[3][4] Under certain conditions, ring-opening of the indole nucleus can also occur.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of a this compound solution shows new, unexpected peaks that were not present in the freshly prepared sample.

Possible Causes:

  • Degradation: The new peaks are likely degradation products.

  • Contamination: The solvent, vial, or HPLC system may be contaminated.

Troubleshooting Steps:

  • Confirm Degradation: Analyze a freshly prepared solution of this compound to ensure the new peaks are not present initially.

  • Perform Forced Degradation Studies: To tentatively identify the source of the degradation, subject fresh solutions to stress conditions (acid, base, oxidation, heat, light) as detailed in the Experimental Protocols section. This can help to correlate the appearance of specific peaks with particular degradation pathways.

  • Use a Diode Array Detector (DAD): A DAD can help to assess the peak purity of your this compound peak. If the peak is not pure, it suggests co-elution with a degradation product.

  • Optimize HPLC Method: If co-elution is suspected, modify your HPLC method (e.g., change the mobile phase gradient, column chemistry, or temperature) to improve separation.

  • Identify Degradation Products: Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information, along with fragmentation data (MS/MS), can help in the structural elucidation of the degradation products.[5][6]

Issue 2: Inconsistent Results in Biological Assays

Symptom: You are observing high variability or a systematic decrease in the expected biological activity when using solutions of this compound.

Possible Causes:

  • Compound Degradation: The concentration of the active this compound is decreasing over time.

  • Interference from Degradation Products: The degradation products may have their own biological activity or may interfere with the assay.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a solid or a recently prepared stock solution immediately before your experiment.

  • Verify Stock Solution Integrity: If using a stored stock solution, re-analyze its purity and concentration by HPLC before preparing working solutions.

  • Review Solution Preparation and Storage: Ensure that you are following the recommended best practices for solution preparation and storage to minimize degradation (see FAQs).

  • Consider Solvent Effects: If you are diluting your stock solution into an aqueous buffer for your assay, be aware that this may affect the stability of the compound. It is advisable to perform a time-course experiment to assess the stability of this compound in your final assay medium.

Data Presentation

Stress ConditionSolvent/MediumTemperatureDuration% Degradation (Illustrative)
Acid Hydrolysis0.1 M HCl60°C24 hours15%
Base Hydrolysis0.1 M NaOH60°C24 hours10%
Oxidation3% H₂O₂Room Temp24 hours25%
Thermal (Solid)N/A80°C7 days5%
PhotostabilityMethanolRoom Temp24 hours30%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound and to generate its degradation products for the development of a stability-indicating analytical method.[7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid and incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide and incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation (Solution): Incubate an aliquot of the stock solution at 60°C.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

  • Analysis: Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2). A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are formed without excessive secondary degradation.[8]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, thus allowing for the accurate quantification of the parent compound and the monitoring of its stability.

Methodology:

  • Chromatographic System: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with varying polarities.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

    • Example Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over a suitable time frame (e.g., 20 minutes) to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance. A DAD can be used to determine the optimal wavelength and to check for peak purity.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of this compound stress Subject to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample analysis Analyze by Stability-Indicating HPLC Method sample->analysis data Data Analysis: - Quantify Degradation - Identify Degradants (LC-MS) analysis->data

Caption: A general experimental workflow for assessing the stability of this compound.

G cluster_pathway Simplified Aurora A Kinase Signaling Pathway in G2/M Transition CycB_CDK1 Cyclin B1/CDK1 AuroraA Aurora A Kinase (Inactive) CycB_CDK1->AuroraA Activates AuroraA_active Aurora A Kinase (Active) AuroraA->AuroraA_active Phosphorylation PLK1 PLK1 AuroraA_active->PLK1 Phosphorylates & Activates CDC25B CDC25B AuroraA_active->CDC25B Phosphorylates & Activates Centrosome Centrosome Maturation & Spindle Assembly PLK1->Centrosome G2M G2/M Transition CDC25B->G2M Centrosome->G2M Inhibitor Aurora Kinase Inhibitor (derived from this compound) Inhibitor->AuroraA_active Inhibits

Caption: Role of Aurora A Kinase in the G2/M cell cycle transition and its inhibition.[9][10][11]

References

Technical Support Center: Optimizing Catalyst Choice for 7-Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst choice in the synthesis of 7-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a 7-substituted indole is resulting in low to no yield. What are the common causes?

A1: Low yields in 7-substituted indole synthesis can arise from several factors. Catalyst deactivation is a common issue in palladium-catalyzed reactions.[1] This can be caused by impurities in the starting materials or solvents, or by the product itself inhibiting the catalyst.[1] Additionally, the choice of directing group on the indole nitrogen is crucial for achieving high reactivity and regioselectivity, especially in rhodium- and ruthenium-catalyzed C-H activation reactions.[2][3][4][5] An inappropriate directing group can lead to poor catalyst coordination and low conversion. Finally, reaction conditions such as temperature, solvent, and base are critical and often need to be optimized for a specific substrate.

Q2: I am observing a mixture of regioisomers (e.g., C2, C3, or other benzene ring positions) instead of the desired C7-substituted product. How can I improve C7-selectivity?

A2: Achieving high C7-regioselectivity is a common challenge due to the inherent reactivity of the C2 and C3 positions of the indole ring.[1][6] The most effective strategy to control regioselectivity is the use of a directing group on the indole nitrogen.[1][7][8][9] For example, an N-pivaloyl group has been shown to direct rhodium catalysts to the C7-position for olefination reactions.[5] Similarly, an N-P(O)tBu₂ group can direct palladium-catalyzed arylation to the C7-position.[7][10][11][12] The choice of ligand can also play a critical role. In some palladium-catalyzed reactions, specific pyridine-type ligands are essential for high C7-selectivity.[10][11][12] For iridium-catalyzed borylations, an N-silyl directing group can effectively control C7-regioselectivity.[13]

Q3: My catalyst appears to be deactivating during the reaction. What are some common causes and solutions?

A3: Catalyst deactivation in the context of indole functionalization can be attributed to several factors. In palladium-catalyzed C-H functionalization, catalyst poisoning from impurities in reagents or solvents is a frequent problem.[1] To mitigate this, ensure all materials are of high purity and are properly dried and degassed.[1] Product inhibition, where the indole product coordinates to the palladium center and halts catalysis, can also occur.[1] Slow addition of one of the coupling partners can sometimes help to minimize this effect.[1] The choice of ligand is also critical for stabilizing the active catalytic species; bulky, electron-rich phosphine ligands are often effective in preventing deactivation.[1]

Q4: How do I choose the most appropriate catalyst for my specific 7-substituted indole synthesis?

A4: The choice of catalyst depends on the desired transformation (e.g., arylation, olefination, amidation, borylation) and the specific indole substrate.

  • For C-H arylation: Palladium catalysts, often directed by an N-phosphinoyl group, are commonly used.[10][11][12] Rhodium catalysts with a phosphine directing group have also been shown to be effective for the arylation of indoles at the C7 position.[13]

  • For C-H olefination: Rhodium(III) catalysts are frequently employed, often requiring a directing group like N-pivaloyl or N-imino for high C7-selectivity.[2][5]

  • For C-H amidation: Ruthenium(II) catalysts have been successfully used for the direct C7-amidation of indoles.[3][14]

  • For C-H borylation: Iridium-catalyzed borylation is the premier method for introducing a boryl group at the C7 position, which can then be further functionalized.[15] This method often utilizes a directing group on the nitrogen.

Consulting the quantitative data tables below can provide a good starting point for selecting a catalyst system based on reported yields and conditions for similar substrates.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Functionalization

Possible Cause Troubleshooting Step
Ineffective Directing Group The choice of directing group is paramount for C7-selectivity.[1][7][8][9] Screen different directing groups such as N-pivaloyl, N-P(O)tBu₂, or N-silyl depending on the catalytic system.
Incorrect Ligand or Catalyst System The ligand plays a crucial role in determining regioselectivity.[6] For palladium-catalyzed reactions, try screening various phosphine or N-heterocyclic carbene (NHC) ligands. For rhodium-catalyzed reactions, ensure the correct rhodium precursor and additives are used as specified in literature protocols.[2]
Inappropriate Solvent The solvent can significantly influence the reaction outcome. A systematic solvent screen is recommended. For example, in some palladium-catalyzed alkenylations, switching solvents can alter the C2/C3 selectivity.[6]
Steric Hindrance Bulky substituents on the indole ring or the coupling partner can influence the regioselectivity.[6] Consider if steric clashes are disfavoring the desired C7-functionalization and if a modified substrate or coupling partner could alleviate this.

Problem 2: Low Conversion or Stalled Reaction

Possible Cause Troubleshooting Step
Catalyst Deactivation Ensure high purity of all reagents and solvents to avoid catalyst poisoning.[1] Consider using a more robust ligand to stabilize the catalyst. Slow addition of a reagent might also prevent catalyst deactivation due to high concentrations of reactants or products.[1]
Suboptimal Reaction Conditions Temperature, reaction time, and the nature and stoichiometry of the base can have a significant impact on the reaction. Perform a systematic optimization of these parameters.
Poor Substrate Reactivity Electron-withdrawing groups on the indole ring can decrease its reactivity.[6] In such cases, a more active catalyst system or harsher reaction conditions might be necessary.
Inadequate Mixing For heterogeneous reactions or reactions with solids, ensure efficient stirring to facilitate proper mixing of all components.

Data Presentation

Table 1: Comparison of Catalysts for C7-Arylation of Indoles

Catalyst SystemDirecting GroupLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂N-P(O)tBu₂Pyridine-typeCs₂CO₃Toluene120up to 85[10][11][12]
[Rh(cod)Cl]₂N-P(tBu)₂P(o-tolyl)₃K₂CO₃Toluene110up to 94[13]
CuIN-P(O)tBu₂-K₂CO₃Dioxane110up to 78 (C6-arylation)[7][9]

Table 2: Comparison of Catalysts for C7-Olefination of Indoles

Catalyst SystemDirecting GroupAdditiveSolventTemp (°C)Yield (%)Reference
[RhCpCl₂]₂N-PivaloylAgSbF₆, Cu(OAc)₂DCE80up to 95[5]
[RhCpCl₂]₂N-IminoAgSbF₆, Cu(OAc)₂DCE100up to 88[2]

Table 3: Comparison of Catalysts for Other C7-Functionalizations of Indoles

FunctionalizationCatalyst SystemDirecting GroupReagentSolventTemp (°C)Yield (%)Reference
Amidation[Ru(p-cymene)Cl₂]₂N-PivaloylDioxazoloneDCE25up to 89[3][14]
Borylation[Ir(cod)OMe]₂N-SiEt₂HB₂pin₂Heptane80up to 85[15]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed C7-Olefination of N-Pivaloylindole [5]

  • Materials: N-pivaloylindole, acrylate, [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂, 1,2-dichloroethane (DCE).

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add N-pivaloylindole (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (2.0 equiv).

    • Add anhydrous and degassed DCE.

    • Add the acrylate (3.0 equiv).

    • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C7-Arylation of N-P(O)tBu₂-indole [10][11][12]

  • Materials: N-P(O)tBu₂-indole, arylboronic acid, Pd(OAc)₂, pyridine-type ligand, Cs₂CO₃, toluene.

  • Procedure:

    • In an oven-dried vial, combine N-P(O)tBu₂-indole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), the pyridine-type ligand (10 mol%), and Cs₂CO₃ (2.0 equiv).

    • Evacuate and backfill the vial with argon three times.

    • Add anhydrous and degassed toluene.

    • Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Mandatory Visualization

Experimental_Workflow_C7_Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: - N-P(O)tBu₂-indole - Arylboronic acid - Pd(OAc)₂ - Ligand - Cs₂CO₃ start->reagents atmosphere Evacuate and backfill with Argon reagents->atmosphere solvent Add anhydrous Toluene atmosphere->solvent heat Heat at 120 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with NaHCO₃ & Brine cool->extract dry Dry over MgSO₄, Filter, Concentrate extract->dry purify Flash Column Chromatography dry->purify end End purify->end

Caption: Experimental workflow for Palladium-Catalyzed C7-Arylation of Indoles.

Catalyst_Selection_Logic cluster_transformation Select Transformation Type cluster_catalyst Choose Catalyst System start Desired 7-Substituted Indole Synthesis arylation C-H Arylation start->arylation olefination C-H Olefination start->olefination amidation C-H Amidation start->amidation borylation C-H Borylation start->borylation pd_cat Palladium Catalyst + N-P(O)tBu₂ DG arylation->pd_cat rh_cat_olef Rhodium Catalyst + N-Pivaloyl DG olefination->rh_cat_olef ru_cat Ruthenium Catalyst + N-Pivaloyl DG amidation->ru_cat ir_cat Iridium Catalyst + N-Silyl DG borylation->ir_cat end Optimized Synthesis pd_cat->end Proceed to Experimental Setup rh_cat_olef->end ru_cat->end ir_cat->end

Caption: Logical workflow for selecting a catalyst for 7-substituted indole synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in Aromatic Amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered the challenge of peak tailing, especially when analyzing aromatic amines. This frustrating phenomenon can compromise resolution and quantification, leading to inaccurate results. This guide is structured to provide not just solutions, but a deep understanding of the underlying chemical principles causing this issue. We will explore the common culprits and provide systematic, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why are my aromatic amine peaks tailing? This is one of the most common issues in chromatography.

Peak tailing for aromatic amines is typically a sign of unwanted secondary interactions between your analyte and the stationary phase.[1] The primary cause is the interaction of basic amine functional groups with acidic silanol groups (Si-OH) on the surface of silica-based columns.[2][3][4] These interactions create a secondary retention mechanism, in addition to the intended reversed-phase hydrophobic interactions, causing a portion of the analyte molecules to lag behind, resulting in an asymmetrical peak.[1][2][3]

Other contributing factors can include:

  • Mobile Phase pH: If the pH is close to the analyte's pKa or allows silanol groups to be ionized (deprotonated), these secondary interactions are exacerbated.[1][5]

  • Column Issues: An old or degraded column, contamination, or physical deformation of the packing bed can create alternative paths for the analyte, leading to tailing.[2][4]

  • System and Method Issues: Excessive extra-column dead volume, sample overload, or a mismatch between the sample solvent and the mobile phase can also contribute to poor peak shape.[1][4]

Q2: What is the quickest way to diagnose the cause of peak tailing for my aromatic amine?

A systematic approach is key. Start by injecting a neutral, well-behaved compound (like toluene or naphthalene). If it also tails, the problem is likely physical (e.g., column void, blocked frit, or extra-column dead volume).[1][2] If the neutral compound's peak is symmetrical, the issue is chemical and specific to your basic analyte. This points towards secondary silanol interactions.

The following flowchart provides a systematic workflow for troubleshooting.

G cluster_0 Troubleshooting Workflow for Aromatic Amine Peak Tailing start Peak Tailing Observed for Aromatic Amine check_neutral Inject Neutral Compound (e.g., Toluene) Does it tail? start->check_neutral chem_path Chemical Issue: Secondary Silanol Interactions check_neutral->chem_path No phys_path Physical/System Issue check_neutral->phys_path Yes ph_adjust Adjust Mobile Phase pH (e.g., pH < 3) chem_path->ph_adjust add_suppressor Add Competing Base (e.g., 0.1% TEA) ph_adjust->add_suppressor change_column Use End-Capped or Polar-Embedded Column add_suppressor->change_column chem_solved Problem Resolved change_column->chem_solved check_frit Check for Blocked Frit Backflush Column phys_path->check_frit check_void Inspect for Column Void Replace Column check_frit->check_void check_dead_volume Minimize Extra-Column Dead Volume (tubing, fittings) check_void->check_dead_volume phys_solved Problem Resolved check_dead_volume->phys_solved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

In-Depth Troubleshooting Guides

Section 1: Mobile Phase Optimization

Q: How does mobile phase pH affect the peak shape of aromatic amines, and what is the optimal range?

The pH of the mobile phase is a critical parameter. Aromatic amines are basic compounds, and their charge state, along with the charge state of the silica surface, is dictated by pH.

  • The Chemistry: Silica surfaces have acidic silanol groups with a pKa around 3.8-4.2.[6] At a mobile phase pH above this value, the silanols become deprotonated and negatively charged (SiO-).[3][5] Your basic aromatic amine, if the pH is below its pKa, will be protonated and positively charged (R-NH3+). This leads to a strong electrostatic (ion-exchange) interaction, causing significant tailing.[7]

  • The Solution: To minimize this interaction, you can either protonate the silanols or deprotonate the amine.

    • Low pH (Recommended): By lowering the mobile phase pH to < 3, you protonate the silanol groups, neutralizing their negative charge.[2][3][8] This minimizes the secondary ionic interactions. While your amine will be fully protonated, the primary cause of the strong interaction is removed.[8]

    • High pH: Alternatively, using a high pH mobile phase (e.g., pH > 10, if your column is stable) will deprotonate the amine, making it neutral. This also eliminates the ionic interaction but requires a specialized pH-stable column.[9]

Protocol: Mobile Phase pH Adjustment

  • Determine Analyte pKa: Find the pKa of your aromatic amine.

  • Select a Buffer: Choose a buffer effective in the desired pH range (e.g., phosphate for pH 2-3, formate for pH 2.8-4.8).

  • Prepare Low pH Mobile Phase:

    • Prepare an aqueous buffer (e.g., 20 mM potassium phosphate) and adjust the pH to 2.5 using phosphoric acid.[10]

    • Filter the buffer before mixing with the organic modifier.

    • Caution: Be mindful of buffer solubility in your organic solvent, especially when using acetonitrile with phosphate buffers.[10]

  • Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Q: I've adjusted the pH, but still see some tailing. Should I add something to the mobile phase?

Yes, if pH adjustment alone is insufficient, adding a competing base like triethylamine (TEA) can be very effective.[10][11]

  • The Mechanism: TEA is a small basic molecule that acts as a "silanol suppressor".[10] In its protonated form, it competes with your protonated amine analyte for the active, negatively charged silanol sites on the stationary phase.[12] By saturating these sites, TEA effectively masks them from your analyte, leading to a significant improvement in peak shape.[10][12]

Protocol: Using a Competing Base (Triethylamine)

  • Preparation: Add a small concentration of TEA to your mobile phase. A typical starting concentration is 0.1% (v/v).[1]

  • pH Adjustment: After adding TEA, re-adjust the mobile phase to the desired pH with an acid (e.g., phosphoric or formic acid).

  • Equilibration: Thoroughly equilibrate the column with the TEA-containing mobile phase.

  • Considerations: While effective, TEA can sometimes shorten column lifetime by accelerating stationary phase hydrolysis.[10] It may also be semi-permanently adsorbed onto the column, so it's best to dedicate a column for methods using such additives.[13]

AdditiveTypical ConcentrationMechanism of Action
Formic Acid / Acetic Acid 0.1% (v/v)Lowers mobile phase pH to protonate silanol groups.[8]
Phosphate Buffer 10-50 mMProvides robust pH control at low pH ranges.[10]
Triethylamine (TEA) 0.05% - 0.5% (v/v)Acts as a competing base to mask active silanol sites.[10][12]
Section 2: Stationary Phase Selection and Care

Q: Does the type of HPLC column I use matter for analyzing aromatic amines?

Absolutely. Modern column technology offers several solutions designed specifically to mitigate the problems associated with analyzing basic compounds.

  • The Chemistry of Interaction: The diagram below illustrates how a positively charged aromatic amine interacts with a deprotonated silanol site, and how a competing base (like TEA) or an end-capping group can shield this interaction.

Caption: Mitigation of secondary interactions at the silica surface.

  • Column Choices:

    • End-Capped Columns: Most modern columns are "end-capped". After the main C18 or C8 chains are bonded to the silica, a smaller reagent (like trimethylsilyl) is used to cap off many of the remaining accessible silanol groups.[2][14][15][16] This significantly reduces the number of sites available for secondary interactions, leading to much better peak shapes for basic compounds.[8][17] Double end-capping provides even further deactivation.[14]

    • Polar-Embedded Columns: These columns have a polar functional group (like an amide or carbamate) embedded within the long alkyl chain.[18][19] This polar group serves two purposes: it shields the analyte from interacting with underlying silanol groups, and it can provide alternative selectivity compared to standard C18 columns.[18][20]

    • High-Purity Silica ("Type B"): Older columns often used "Type A" silica, which had higher metal content and more acidic silanols, leading to severe tailing.[1] Modern columns use high-purity, "Type B" silica with fewer impurities and less acidic silanols, providing inherently better peak shape for bases.[6][7]

Column TypeKey FeatureBest For
Standard C18 (Non-End-Capped) High silanol activityNot recommended for basic amines.
End-Capped C18/C8 Residual silanols are deactivated with small silyl groups.[14][16]General purpose analysis of basic and neutral compounds.[8]
Polar-Embedded A polar group is incorporated into the alkyl chain.[18]Improving peak shape for basic compounds and offering alternate selectivity.[20][21]
pH-Stable (e.g., Hybrid Silica) Designed to operate at extended pH ranges (e.g., pH 1-12).[22]High pH methods where the amine is kept in its neutral form.

Q: My column used to work well, but now all my peaks are tailing. What happened?

This suggests column degradation or contamination.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[4]

  • Column Void: A physical void or channel can form in the packing material at the column inlet, often due to pressure shocks or dissolution of the silica bed under harsh pH conditions.[2][9] This allows the sample band to spread, resulting in broad and tailing peaks.[4]

  • Frit Blockage: Particulates from the sample or mobile phase can block the inlet frit, causing poor flow distribution and peak distortion.[1]

Protocol: Column Cleaning and Maintenance

  • Inspect for Voids: Disconnect the column and carefully look at the inlet. If you see a visible gap between the frit and the packing bed, the column is likely compromised and should be replaced.[3]

  • Back-flush the Column: If you suspect a frit blockage, disconnect the column from the detector and flush it in the reverse direction to waste (check manufacturer's instructions first).[1]

  • Use Guard Columns: A guard column is a small, disposable column placed before the main analytical column to adsorb contaminants and protect the primary column.[1]

  • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter to prevent particulate matter from reaching the column.[1]

Section 3: Sample and System Effects

Q: Could my sample injection be causing peak tailing?

Yes, both the concentration of your sample and the solvent it's dissolved in can have a significant impact.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[1][4] This is a common issue and is often mistaken for other problems.

  • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause the analyte band to spread improperly at the column inlet, resulting in distorted peaks.[4]

Protocol: Diagnosing Injection-Related Tailing

  • Test for Overload: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[1][2] The solution is to inject a smaller volume or dilute your sample.

  • Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If you must use a stronger solvent for solubility reasons, inject the smallest possible volume.

References

dealing with low reactivity of starting materials for indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indole Synthesis

A Guide for Researchers on Overcoming Low Reactivity of Starting Materials

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unreactive starting materials in their synthetic routes. Instead of a simple list of protocols, this resource provides in-depth, mechanistically grounded troubleshooting advice in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions to overcome synthetic hurdles.

Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and versatile method for creating the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2][3] Despite its utility, the reaction is notorious for failing with certain substrates, particularly those that are sterically hindered or electronically deactivated.

Frequently Asked Questions & Troubleshooting

Question 1: My Fischer indole reaction is not proceeding. TLC analysis shows only unreacted starting materials or a stable hydrazone. What are the primary causes and solutions?

Answer: This is a classic issue in Fischer indolization and typically points to an inability to overcome the activation energy for the key[4][4]-sigmatropic rearrangement, which is often the rate-determining step.[5][6]

  • Causality: The reaction proceeds via a hydrazone, which must tautomerize to an ene-hydrazine. This ene-hydrazine then undergoes the acid-catalyzed rearrangement. If the initial hydrazone is too stable or the reaction conditions are not energetic enough, the reaction stalls.[5][7]

  • Troubleshooting Workflow:

    • Increase Thermal Energy: The Fischer synthesis often requires high temperatures.[5][8] If you are running the reaction at a moderate temperature (e.g., 80 °C), incrementally increase it to reflux conditions.

    • Strengthen the Acid Catalyst: The choice of acid is critical.[1][2][7] If a mild Lewis acid like ZnCl₂ is failing, consider switching to a stronger Brønsted acid like p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA).[5][7] Ensure your catalyst is fresh and anhydrous.

    • Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a highly effective technique for driving difficult Fischer indolizations to completion.[9][10] The rapid, efficient heating can overcome activation barriers that are insurmountable with conventional heating, often reducing reaction times from hours to minutes and improving yields.[9][11][12]

Protocol 1: Microwave-Assisted Fischer Indole Synthesis for Sluggish Substrates

This protocol is adapted for a scenario where a standard thermal reaction between phenylhydrazine and cyclohexanone shows low conversion.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol), the ketone/aldehyde (1.1 mmol), and p-toluenesulfonic acid (p-TSA) (0.2 mmol).

  • Solvent (Optional): For solvent-free conditions, proceed to the next step. If a solvent is required for solubility, use a high-boiling polar solvent like N,N-dimethylformamide (DMF) or ethylene glycol (2-3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-170°C) for 10-30 minutes.[9] Monitor pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Question 2: I'm using an electron-deficient phenylhydrazine or a sterically hindered ketone, and the yield is extremely low, with many side products. How can I improve this?

Answer: Electron-withdrawing groups on the phenylhydrazine ring or significant steric bulk near the reaction centers can severely impede the reaction.

  • Causality (Electronic Effects): Electron-withdrawing groups (e.g., -NO₂, -CN) on the aniline ring decrease the nucleophilicity of the nitrogen atoms, which can hinder the initial hydrazone formation and, more importantly, slow the crucial C-C bond-forming cyclization step.[13]

  • Causality (Steric Hindrance): Bulky substituents on either the hydrazine or the carbonyl partner can physically block the approach required for the intramolecular[4][4]-sigmatropic rearrangement and subsequent cyclization.[5][13]

  • Solutions & Strategies:

    • Catalyst Choice: For these challenging substrates, stronger catalyst systems are often necessary. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) can be effective but may lead to charring.[7][9] A systematic screening of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) is recommended, as their efficacy can be highly substrate-dependent.[14][15]

    • Buchwald Modification: For cases involving difficult-to-obtain or unreactive hydrazines, consider a palladium-catalyzed approach. The Buchwald modification allows for the cross-coupling of aryl bromides with hydrazones, bypassing the need to handle potentially unstable arylhydrazines directly.[1] This method supports the intermediacy of hydrazones in the classical Fischer pathway.[1]

Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis

Catalyst Type Typical Conditions Advantages Disadvantages
ZnCl₂ Lewis Stoichiometric, 120-180 °C Mild, commonly used, good for many substrates.[5][14] Can be ineffective for deactivated systems.[5]
p-TSA Brønsted Catalytic, Reflux Stronger than many Lewis acids, effective in MAOS.[11] Can cause degradation with sensitive substrates.
PPA Brønsted Solvent/Reagent, 100-200 °C Very strong, effective for highly unreactive substrates.[7] Viscous, difficult to handle, can cause charring.[7]
BF₃·OEt₂ Lewis Stoichiometric, Reflux Potent catalyst, can promote challenging cyclizations.[14] Moisture sensitive, requires inert atmosphere.[14]

| Eaton's Reagent | Brønsted | Solvent/Reagent, RT to 100 °C | Extremely powerful cyclizing medium, high yields reported.[9] | Highly corrosive and hazardous. |

Diagram 1: Troubleshooting Workflow for a Failed Fischer Indole Synthesis

fischer_troubleshooting start Reaction Failed: Low/No Yield check_temp Is Temperature Sufficient? (e.g., >100°C) start->check_temp increase_temp Action: Increase Temperature or Use Microwave check_temp->increase_temp No check_catalyst Is Catalyst Strong Enough? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Action: Switch to Stronger Acid (e.g., p-TSA, PPA, BF3) check_catalyst->change_catalyst No check_substrate Are Substrates Electronically Deactivated or Sterically Hindered? check_catalyst->check_substrate Yes change_catalyst->check_substrate advanced_methods Consider Advanced Methods: - Buchwald Modification - Tandem Heck/Fischer check_substrate->advanced_methods Yes success Reaction Successful check_substrate->success No, Re-evaluate Basics advanced_methods->success

Caption: Decision tree for troubleshooting an unsuccessful Fischer indole synthesis.

Section 2: The Bischler-Möhlau Indole Synthesis

This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[16][17] Historically, it has been hampered by the need for harsh reaction conditions and often gives poor yields, which has limited its application compared to the Fischer synthesis.[16][18]

Frequently Asked Questions & Troubleshooting

Question 3: My Bischler-Möhlau reaction requires very high temperatures for long periods and still gives a low yield. Are there milder, more efficient conditions?

Answer: Yes, modern adaptations of the Bischler-Möhlau synthesis have focused on mitigating the harsh conditions.

  • Causality: The classical procedure requires high temperatures to drive the electrophilic cyclization and subsequent aromatization steps. The excess aniline acts as both a reactant and a high-boiling solvent. These conditions can lead to significant byproduct formation.

  • Modern Solutions:

    • Microwave Irradiation: As with the Fischer synthesis, microwave heating has been shown to be an effective way to accelerate the reaction and improve yields, often under solvent-free conditions.[18][19]

    • Lewis Acid Catalysis: The use of a catalyst can promote the key cyclization step under milder conditions. Lithium bromide (LiBr) has been reported as an effective catalyst for this transformation.[18]

Section 3: Modern Cross-Coupling Methods

For substrates that are fundamentally incompatible with the strongly acidic and high-temperature conditions of classical methods, modern palladium- and copper-catalyzed cross-coupling reactions provide powerful alternatives.

Frequently Asked Questions & Troubleshooting

Question 4: I am attempting a Sonogashira coupling between a 2-haloaniline and a terminal alkyne to build an indole precursor, but the reaction is sluggish. What should I optimize?

Answer: The success of a Sonogashira coupling is highly dependent on the interplay of the catalyst, co-catalyst, base, and solvent.[20]

  • Causality: The catalytic cycle involves a palladium(0) species and, classically, a copper(I) co-catalyst.[20][21] The copper(I) forms a copper acetylide, which then undergoes transmetalation to the palladium center.[20] Low reactivity can stem from inefficient oxidative addition (especially with aryl chlorides or bromides), slow transmetalation, or catalyst deactivation.

  • Troubleshooting & Optimization:

    • Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[20] If you are using an aryl bromide and seeing low conversion, increasing the temperature to 80-100 °C may be necessary.[4] For unreactive aryl chlorides, specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.[21]

    • Copper Co-Catalyst: While CuI is standard, it can also promote undesirable alkyne homocoupling (Glaser coupling).[4] If this is a major side reaction, consider a copper-free protocol. Many modern ligand systems are designed to facilitate the reaction without a copper co-catalyst.[4]

    • Base and Solvent: Triethylamine (TEA) is a common base, but for challenging substrates, a stronger organic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃ may be more effective.[4] The solvent must be chosen to dissolve all components; while DMF and THF are common, toluene or dioxane can sometimes prevent catalyst deactivation.[4]

Diagram 2: Key Catalytic Cycles in Indole Synthesis

coupling_cycles cluster_0 Sonogashira Cycle cluster_1 Buchwald-Hartwig Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)-X(L2) pd0->pd_ox Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L2) pd_ox->pd_alkyne Transmetalation (from Cu-C≡CR) pd_alkyne->pd0 Reductive Elimination product_s Ar-C≡CR pd_alkyne->product_s pd0_bh Pd(0)L2 pd_ox_bh Ar-Pd(II)-X(L2) pd0_bh->pd_ox_bh Oxidative Addition (Ar-X) pd_amide Ar-Pd(II)-NR'R''(L2) pd_ox_bh->pd_amide Amine Binding & Deprotonation pd_amide->pd0_bh Reductive Elimination product_bh Ar-NR'R'' pd_amide->product_bh

Caption: Simplified catalytic cycles for Sonogashira and Buchwald-Hartwig couplings.

Question 5: I need to perform an N-arylation of an existing indole ring with an unreactive aryl halide. Which method is most reliable?

Answer: The Buchwald-Hartwig amination is the premier method for C-N bond formation and is highly effective for the N-arylation of indoles and other azoles.[22]

  • Causality: This palladium-catalyzed cross-coupling reaction directly couples an amine (in this case, the N-H of the indole) with an aryl halide.[22] Its success relies on specialized ligands that facilitate the key steps of oxidative addition and reductive elimination.

  • Key Considerations for Unreactive Partners:

    • Ligand Choice: This is the most critical parameter. For unreactive aryl chlorides or sterically demanding partners, bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, SPhos, and BrettPhos (often called "Buchwald ligands") are designed to promote the reaction with challenging substrates.[23]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the indole N-H. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

    • Aryl Halide vs. Triflates: Aryl triflates can be more reactive coupling partners than the corresponding chlorides or even bromides and should be considered if the halide is unreactive.

References

Technical Support Center: 1H-Indol-7-Amine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1H-indol-7-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most widely adopted and scalable route for the production of this compound involves a two-step process:

  • Nitration of Indoline: An indirect method starting with the nitration of indoline is often preferred for better regioselectivity towards the 7-position. Direct nitration of indole can lead to a mixture of isomers and significant polymerization.[1][2]

  • Reduction of 7-Nitroindole: The subsequent reduction of the nitro group to an amine is a standard and effective transformation. Common methods include catalytic hydrogenation or chemical reduction.[3][4]

Q2: Why is direct nitration of indole not recommended for large-scale synthesis of 7-nitroindole?

Direct nitration of the electron-rich indole ring is challenging to control on a large scale due to:

  • Acid-Induced Polymerization: Strong acidic conditions can cause the indole to polymerize, forming insoluble tars and significantly reducing the yield.[1]

  • Formation of Multiple Isomers: Nitration can occur at various positions on the indole ring, leading to a mixture of 3-, 5-, 6-, and 7-nitroindoles, which complicates purification.[1]

  • Substrate Degradation: The sensitive indole molecule can degrade under the harsh conditions of strong acid nitration.[1]

Q3: What are the key safety considerations when scaling up the synthesis of 7-nitroindole?

The in-situ preparation of acetyl nitrate from nitric acid and acetic anhydride is highly exothermic.[1] Proper temperature control using a robust cooling system is critical to prevent runaway reactions.

Q4: How does the choice of reducing agent impact the scale-up of the 7-nitroindole reduction?

The selection of the reducing agent is critical for a safe, efficient, and scalable process:

  • Catalytic Hydrogenation (e.g., Pd/C): This is often a clean method with high yields. However, on a larger scale, proper handling of the flammable hydrogen gas and the pyrophoric catalyst is paramount. Catalyst deactivation can also be an issue.[5]

  • Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): These are classic and cost-effective methods. However, they generate large amounts of metal waste, which can be problematic for disposal at an industrial scale. The reactions can also be exothermic.[5]

  • Sodium Dithionite: This reagent can be a good alternative, but its stability and the stoichiometry required for complete conversion need to be carefully evaluated at scale.[5][6]

Troubleshooting Guide

Part 1: Synthesis of 7-Nitroindole
IssuePossible Cause(s)Recommended Solution(s)
Low Yield of 7-Nitroindole Incomplete reaction.- Monitor the reaction progress using TLC or HPLC. - Ensure the nitrating agent is freshly prepared and added at the correct stoichiometry.
Acid-catalyzed polymerization of indole starting material.- Switch to an indirect nitration method starting from indoline to improve regioselectivity and reduce polymerization.[1][2] - Maintain strict temperature control at low temperatures (e.g., below 10°C) during the addition of the nitrating agent.[2]
Formation of undesired nitro-isomers.- Employing a protecting group on the indole nitrogen can alter the regioselectivity of nitration. - The use of sodium 1-acetylindoline-2-sulfonate as a starting material directs nitration to the 7-position.[1]
Formation of Tar and Dark-Colored Impurities Polymerization of the indole ring under acidic conditions.- Avoid the use of strong, concentrated acids for direct nitration. - Maintain low reaction temperatures to minimize side reactions.[1]
Difficult Purification of 7-Nitroindole Co-elution of isomers during column chromatography.- Optimize the solvent system and gradient for better separation. - Consider recrystallization as an effective purification method. A suggested method is dissolving the crude product in warm ethanol and then adding water dropwise.[2]
Product decomposition on silica gel.- Neutralize any residual acid during the workup before chromatography. - Use the crude product directly in the next step if purity is acceptable.[1]
Part 2: Reduction of 7-Nitroindole to this compound
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reduction Inactive catalyst (for catalytic hydrogenation).- Use a fresh, high-quality catalyst. - Increase catalyst loading.
Poor solubility of 7-nitroindole.- Select a solvent system in which the starting material is fully soluble. Protic co-solvents can aid in hydrogenation.[5]
Insufficient reducing agent.- Ensure an adequate excess of the reducing agent is used to drive the reaction to completion.[5]
Formation of Side Products (e.g., hydroxylamines, azoxy compounds) Stepwise nature of nitro group reduction.- Ensure complete reduction by providing sufficient reducing equivalents and adequate reaction time. - Maintain proper temperature control, as some reductions are exothermic and can lead to side products.[5]
Low Yield of this compound Degradation of the product during workup or purification.- this compound can be sensitive to air and light. It is often recommended to use the product in-situ for subsequent reactions or to protect the amine group immediately after formation.[6]
Difficult isolation from the reaction mixture.- For reductions using metal salts (e.g., SnCl₂), the workup often involves basification to precipitate metal hydroxides, which are then removed by filtration. Ensure the pH is sufficiently basic to precipitate all metal salts.[5]
Difficulty in Purifying this compound The basic nature of the amine can cause tailing on silica gel chromatography.- Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent.[7]
Product instability on the column.- Minimize the time the product spends on the column. - Consider alternative purification methods such as crystallization or salt formation.

Quantitative Data Summary

StepMethodTypical Lab Scale Yield (%)Key Scale-Up Considerations
Synthesis of 7-Nitroindole Indirect nitration via indoline derivative70-85%- Efficient heat removal during nitration. - Safe handling of nitrating agents. - Control of isomer formation.
Reduction of 7-Nitroindole Catalytic Hydrogenation (Pd/C)85-95%- Hydrogen gas handling and safety. - Catalyst filtration and recovery. - Potential for catalyst poisoning.
Metal/Acid Reduction (SnCl₂)70-90%- Management of exothermic reaction. - Handling and disposal of metal waste. - Product isolation from metal salts.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of 7-Nitroindole via Indoline Intermediate

This protocol is adapted from established methods for the regioselective nitration of indoles.[1][2]

Part A: Synthesis of Sodium 1-acetylindoline-2-sulfonate

  • In a reaction vessel, react indole with sodium bisulfite to achieve simultaneous reduction of the pyrrole ring and sulfonation at the 2-position.

  • Acetylate the resulting sodium indoline-2-sulfonate with acetic anhydride to protect the nitrogen atom, yielding sodium 1-acetylindoline-2-sulfonate.

Part B: Nitration

  • Prepare acetyl nitrate by slowly adding nitric acid to cooled acetic anhydride (maintain temperature below 10°C).

  • Dissolve the sodium 1-acetylindoline-2-sulfonate in acetic anhydride or acetic acid.

  • Slowly add the prepared acetyl nitrate solution to the cooled solution of the indoline derivative, maintaining the temperature at or below 10°C.

  • Monitor the reaction to completion by TLC.

Part C: Hydrolysis and Dehydrogenation

  • Upon completion, quench the reaction mixture.

  • Perform alkaline hydrolysis with an aqueous solution of sodium hydroxide (e.g., 20%). This step removes the sulfonate and acetyl groups and dehydrogenates the indoline ring back to indole, yielding 7-nitroindole.

  • Collect the precipitated 7-nitroindole by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from ethanol/water.[2]

Protocol 2: Laboratory Scale Reduction of 7-Nitroindole using Stannous Chloride

This protocol is a common and effective method for the reduction of aromatic nitro compounds.[5][6]

  • Dissolve 7-nitroindole (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent like ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Filter the resulting suspension through celite to remove the tin salts.

  • Separate the layers of the filtrate and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

Synthesis_Pathway Indoline Indoline Acetylindoline 1-Acetylindoline-2-sulfonate Indoline->Acetylindoline 1. NaHSO3 2. Ac2O Nitroindoline 1-Acetyl-7-nitroindoline-2-sulfonate Acetylindoline->Nitroindoline HNO3 / Ac2O Nitroindole 7-Nitroindole Nitroindoline->Nitroindole NaOH (aq) Aminoindole This compound Nitroindole->Aminoindole Reduction (e.g., Pd/C, H2 or SnCl2/HCl)

Caption: Synthetic pathway for this compound production.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckStep Identify Problematic Step: - Nitration - Reduction - Purification Start->CheckStep NitrationIssue Nitration Issues: - Polymerization - Isomer Formation CheckStep->NitrationIssue Nitration ReductionIssue Reduction Issues: - Incomplete Reaction - Side Products CheckStep->ReductionIssue Reduction PurificationIssue Purification Issues: - Tailing on Column - Product Degradation CheckStep->PurificationIssue Purification NitrationSol Solutions: - Use Indoline Route - Strict Temp. Control - Optimize Nitrating Agent NitrationIssue->NitrationSol ReductionSol Solutions: - Fresh Catalyst/Reagent - Optimize Solvent - Adjust Stoichiometry ReductionIssue->ReductionSol PurificationSol Solutions: - Add Base to Eluent - Recrystallization - In-situ Use PurificationIssue->PurificationSol

Caption: Troubleshooting workflow for scale-up issues.

ScaleUp_Considerations center Scale-Up Success node1 Heat Transfer center->node1 node2 Mass Transfer (Mixing) center->node2 node3 Safety (Exotherms, Reagents) center->node3 node4 Process Control & Automation center->node4 node5 Waste Management center->node5 node6 Purification Strategy center->node6

Caption: Key considerations for successful process scale-up.

References

Technical Support Center: Purification of 7-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 7-aminoindole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude 7-aminoindole appears as a dark oil or discolored solid. What are the likely impurities?

A1: Discoloration in crude 7-aminoindole often indicates the presence of oxidation byproducts or residual starting materials and catalysts from the synthesis. 7-Aminoindole is sensitive to air and can oxidize over time, leading to colored impurities.[1] Common impurities can also include unreacted starting materials like 4-chloro-7-nitroindole or residual catalysts such as palladium on charcoal used during synthesis.[2]

Q2: I am observing a low yield after purification. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors during the purification process:

  • Product Loss During Extraction: Ensure complete extraction from the aqueous phase by using multiple portions of an organic solvent like chloroform or toluene.[2]

  • Incomplete Elution in Chromatography: The chosen solvent system for column chromatography might not be optimal for eluting all the 7-aminoindole.

  • Precipitation During Work-up: Changes in pH or solvent composition can cause the product to precipitate out of solution unexpectedly.

  • Degradation: As 7-aminoindole is air-sensitive, prolonged exposure to air during purification can lead to degradation.[1] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.

Q3: What is the recommended method for purifying crude 7-aminoindole?

A3: The most common and effective methods for purifying 7-aminoindole are flash column chromatography and recrystallization.[3][4] The choice between these methods often depends on the nature and quantity of the impurities. Sublimation has also been reported as a successful purification method.[2]

Q4: I am using column chromatography, but the separation of impurities is poor. What can I do?

A4: Poor separation in column chromatography can be addressed by:

  • Optimizing the Mobile Phase: For amino compounds like 7-aminoindole, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and separation by neutralizing the acidic silica gel surface.[5] A common mobile phase for related indole compounds is a mixture of dichloromethane and ethyl acetate.[3]

  • Changing the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like basic alumina or an amine-functionalized silica.[5]

  • Using a Gradient Elution: Starting with a less polar solvent and gradually increasing the polarity can help in separating compounds with different polarities.

Q5: Can you provide a starting point for a recrystallization protocol for 7-aminoindole?

A5: While specific solvent systems for 7-aminoindole recrystallization are not detailed in the provided literature, a general approach involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals. For amine compounds, it is sometimes beneficial to use a solvent mixture.[6] Experiment with different solvents, starting with those in which the desired compound has high solubility at high temperatures and low solubility at low temperatures. Given its amine functionality, you might explore solvent systems like toluene, ethanol, or mixtures containing them.

Data Presentation

Table 1: Physical and Chemical Properties of 7-Aminoindole

PropertyValueReference
CAS Number5192-04-1[1][7]
Molecular FormulaC₈H₈N₂[7]
Molecular Weight132.16 g/mol [1][7]
Melting Point96-100 °C[1]
AppearanceLight brown to brown solid[8][9]
Purity (Typical)≥95.0% (HPLC)[1]
Storage Temperature2-8°C, protect from light[8]
SensitivityAir sensitive[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude 7-aminoindole.

  • Preparation of the Column:

    • Select a silica gel column appropriate for the amount of crude material.

    • Equilibrate the column with the initial mobile phase (e.g., dichloromethane or a low-polarity mixture like 90:10 dichloromethane/ethyl acetate).[3]

  • Sample Loading:

    • Dissolve the crude 7-aminoindole in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then loading the dried silica onto the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the 7-aminoindole.

    • For improved separation of this basic amine, consider adding 0.1-1% triethylamine to the mobile phase.[5]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 7-aminoindole.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of crude 7-aminoindole in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution:

    • Place the crude 7-aminoindole in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For further crystallization, cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G crude_product Crude 7-Aminoindole (Oil or Discolored Solid) dissolution Dissolve in appropriate organic solvent crude_product->dissolution extraction Aqueous Wash / Extraction (e.g., with water/brine) dissolution->extraction drying Dry organic layer (e.g., with Na2SO4 or MgSO4) extraction->drying concentration Concentrate under reduced pressure drying->concentration purification_choice Choose Purification Method concentration->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid sublimation Sublimation purification_choice->sublimation Volatile Solid analysis Purity Analysis (e.g., HPLC, NMR, MP) chromatography->analysis recrystallization->analysis sublimation->analysis pure_product Pure 7-Aminoindole analysis->pure_product

Caption: Workflow for the purification of crude 7-aminoindole.

References

Validation & Comparative

spectral data comparison of indole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral characteristics of indole and its isomers, providing researchers, scientists, and drug development professionals with comparative data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.

This guide presents a detailed comparison of the spectral data of indole and three of its common isomers: 1-methylindole, 3-methylindole, and 5-methylindole. The information is organized into clear, comparative tables, accompanied by detailed experimental protocols for each analytical technique. Visual diagrams generated using Graphviz illustrate the experimental and logical workflows.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the compound. Electron Impact (EI) is a common ionization method where the sample is bombarded with a high-energy electron beam, causing fragmentation.

Comparative Mass Spectrometry Data of Indole Isomers

The following table summarizes the major fragments observed in the electron impact mass spectra of indole and its methylated isomers. The molecular ion peak (M+) corresponds to the molecular weight of the compound.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and their Relative Abundance
Indole 117117 (100%), 90, 89, 63
1-Methylindole 131131 (89%), 130 (100%), 103, 89, 77[1]
3-Methylindole 131131 (62%), 130 (100%), 103, 77[2]
5-Methylindole 131131 (83%), 130 (100%), 103, 77[3]
Experimental Protocol for Mass Spectrometry

Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of about 10-100 µg/mL. It is crucial to ensure that the sample is free of non-volatile salts and buffers, which can interfere with the ionization process.

Instrumentation and Analysis: Electron impact mass spectra are commonly recorded on a spectrometer, such as a Varian Mat 311 or a similar instrument, at an ionization energy of 70 eV.[4] The ion source temperature is typically maintained around 145-280°C.[4][5] The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their relative abundance. The resulting data is plotted as a mass spectrum.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_output Data Output Dissolve Dissolve Isomer in Volatile Solvent Dilute Dilute to ~10-100 µg/mL Dissolve->Dilute Inject Inject into Mass Spectrometer Dilute->Inject Ionize Electron Impact Ionization (70 eV) Inject->Ionize Separate Mass Analyzer (Sort by m/z) Ionize->Separate Detect Detector (Measure Abundance) Separate->Detect Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detect->Spectrum

Mass Spectrometry Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).

Comparative ¹H NMR Spectral Data of Indole Isomers (in CDCl₃)

The chemical shifts (δ) in parts per million (ppm) for the protons of indole and its methylated isomers are presented below. The position of the methyl protons is a key distinguishing feature.

PositionIndole (δ ppm)1-Methylindole (δ ppm)3-Methylindole (δ ppm)5-Methylindole (δ ppm)
N-H ~8.1 (br s)-~7.9 (br s)~7.9 (br s)
N-CH₃ -3.76 (s)--
C2-H ~6.5 (t)6.43 (d)6.97 (s)6.4 (t)
C3-H ~7.2 (t)7.08 (d)-7.1 (t)
C3-CH₃ --2.31 (s)-
C4-H ~7.6 (d)7.60 (d)7.57 (d)7.5 (d)
C5-H ~7.1 (t)7.18 (t)7.17 (t)-
C5-CH₃ ---2.45 (s)
C6-H ~7.1 (t)7.22 (t)7.25 (t)7.0 (d)
C7-H ~7.6 (d)7.60 (d)7.35 (d)7.2 (s)
Comparative ¹³C NMR Spectral Data of Indole Isomers (in CDCl₃)

The chemical shifts (δ) in ppm for the carbon atoms of indole and its methylated isomers are provided below. Note the significant shift of the carbon atom directly bonded to the methyl group.

PositionIndole (δ ppm)1-Methylindole (δ ppm)3-Methylindole (δ ppm)5-Methylindole (δ ppm)
C2 124.7128.8121.7123.9
C3 102.2100.9111.7102.0
C3a 128.1128.7128.5128.8
C4 120.8120.8119.0120.5
C5 122.0121.1119.2128.7
C6 119.8119.4122.0123.4
C7 111.2109.3111.1110.7
C7a 135.8136.9136.4134.1
N-CH₃ -32.8--
C3-CH₃ --9.7-
C5-CH₃ ---21.4

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, 5-10 mg of the sample is typically dissolved in approximately 0.7-1.0 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution should be clear and free of any solid particles. The prepared solution is then transferred to an NMR tube.

Instrumentation and Analysis: NMR spectra are recorded on a spectrometer, for instance, a Bruker AVANCE 500, operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

NMR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_output Data Output Dissolve Dissolve 5-10 mg of Isomer in ~0.7 mL Deuterated Solvent Transfer Transfer Solution to NMR Tube Dissolve->Transfer Place Place Sample in NMR Spectrometer Transfer->Place Acquire Acquire ¹H and ¹³C Spectra Place->Acquire Process Process Data (Fourier Transform) Acquire->Process Spectrum Generate NMR Spectrum (Intensity vs. Chemical Shift) Process->Spectrum

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Comparative IR Spectral Data of Indole Isomers

The following table lists the characteristic IR absorption peaks (in cm⁻¹) for indole and its methylated isomers. The presence or absence of the N-H stretching peak is a key differentiator.

Functional GroupIndole (cm⁻¹)[7]1-Methylindole (cm⁻¹)[8]3-Methylindole (cm⁻¹)5-Methylindole (cm⁻¹)
N-H Stretch ~3406 (sharp)Absent~3400 (sharp)~3400 (sharp)
Aromatic C-H Stretch ~3049, 3022~3050~3050~3050
Aliphatic C-H Stretch -~2950~2920~2920
Aromatic C=C Stretch ~1616, 1577, 1508, 1456~1610, 1470~1615, 1460~1620, 1460
=C-H Bend ~744, 731~740~740~800

Note: IR peak positions can have slight variations.

Experimental Protocol for IR Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is often prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil.

Instrumentation and Analysis: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the transmitted IR radiation, which is then converted into an absorption or transmission spectrum by a Fourier transform.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Data Output Start Start Choose Liquid or Solid? Start->Choose Liquid Place drop between KBr plates Choose->Liquid Liquid Solid Prepare KBr pellet or Nujol mull Choose->Solid Solid Ready Sample Ready Liquid->Ready Solid->Ready Background Record Background Spectrum Sample Record Sample Spectrum Background->Sample Transform Fourier Transform Sample->Transform Spectrum Generate IR Spectrum (%T vs. Wavenumber) Isomer_Differentiation Start Analyze Spectral Data of Unknown Indole Isomer MS_MW MS: Molecular Ion (m/z)? Start->MS_MW IR_NH IR: N-H Stretch (~3400 cm⁻¹)? One_Methyl 1-Methylindole IR_NH->One_Methyl No Methylated_Indole Methylated Indole IR_NH->Methylated_Indole Yes MS_MW->IR_NH m/z = 131 Indole Indole MS_MW->Indole m/z = 117 NMR_CH3 NMR: Position of Methyl Signal? Three_Methyl 3-Methylindole NMR_CH3->Three_Methyl ~2.3 ppm Five_Methyl 5-Methylindole NMR_CH3->Five_Methyl ~2.45 ppm Methylated_Indole->NMR_CH3

References

Validating the Structure of Synthesized 1H-indol-7-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural validation of newly synthesized compounds is a cornerstone of chemical research and drug development. For heterocyclic amines such as 1H-indol-7-amine, a molecule of interest in medicinal chemistry, confirming the precise substitution pattern is critical. This guide provides a comparative framework for the structural validation of this compound against its positional isomers (1H-indol-4-amine, 1H-indol-5-amine, and 1H-indol-6-amine) using key analytical techniques. The data presented herein is a combination of experimental values found in the literature and predicted values from computational models to ensure a comprehensive comparison.

A Comparative Analysis of Spectroscopic Data

The differentiation between the four aminoindole isomers relies on subtle but distinct differences in their spectroscopic signatures. The following tables summarize the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: Comparative ¹H NMR Spectral Data (Predicted, 400 MHz, DMSO-d₆)

ProtonThis compound (Predicted δ, ppm)1H-indol-4-amine (Predicted δ, ppm)1H-indol-5-amine (Predicted δ, ppm)1H-indol-6-amine (Predicted δ, ppm)
H1 (NH-indole) 10.810.910.710.8
H2 7.27.17.27.1
H3 6.46.86.26.2
H4 6.8 (d)-7.1 (d)7.3 (d)
H5 6.9 (t)6.4 (d)-6.3 (dd)
H6 6.5 (d)6.9 (t)6.6 (dd)-
H7 -6.2 (d)6.9 (d)6.8 (s)
NH₂ 5.1 (s, br)5.0 (s, br)4.7 (s, br)4.8 (s, br)

Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 100 MHz, DMSO-d₆)

CarbonThis compound (Predicted δ, ppm)1H-indol-4-amine (Predicted δ, ppm)1H-indol-5-amine (Predicted δ, ppm)1H-indol-6-amine (Predicted δ, ppm)
C2 124.5123.8125.1123.9
C3 101.2100.5102.3100.7
C3a 127.8128.5131.2125.4
C4 120.3142.1111.8121.5
C5 122.1105.9140.2108.3
C6 115.4118.2112.4144.7
C7 138.9113.7111.596.2
C7a 125.6120.1128.7136.1

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 132105, 78
1H-indol-4-amine 132105, 78
1H-indol-5-amine 132105, 78
1H-indol-6-amine 132105, 78

Note: While the molecular ion peak will be identical for all isomers, the relative intensities of fragmentation peaks may differ upon detailed analysis, though this is often subtle.

Table 4: Comparative IR Spectral Data (Predicted, cm⁻¹)

Functional GroupThis compound1H-indol-4-amine1H-indol-5-amine1H-indol-6-amine
N-H (indole) stretch ~3400~3400~3400~3400
N-H (amine) stretch ~3350, ~3250~3350, ~3250~3350, ~3250~3350, ~3250
C-N stretch ~1330~1330~1330~1330
Aromatic C-H bend ~850-750~850-750~850-750~850-750

Note: The fingerprint region (below 1500 cm⁻¹) will show the most significant differences between the isomers due to variations in bending vibrations.

Experimental Workflow for Structural Validation

A systematic approach is crucial for the efficient and accurate validation of a synthesized compound's structure. The following diagram illustrates a typical workflow.

Structural Validation Workflow Workflow for Validating Synthesized this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesize Crude This compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir data_analysis Analyze Spectral Data nmr->data_analysis ms->data_analysis ir->data_analysis comparison Compare with Expected Data (and Isomers) data_analysis->comparison structure_confirmation Confirm Structure of This compound comparison->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and structural validation of this compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer

    • Parameters:

      • Pulse Program: Standard single-pulse

      • Number of Scans: 16-64

      • Relaxation Delay: 1.0 s

      • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer

    • Parameters:

      • Pulse Program: Proton-decoupled single-pulse with NOE

      • Number of Scans: 1024 or more

      • Relaxation Delay: 2.0 s

      • Spectral Width: 0 to 160 ppm

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

    • Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Parameters (for ESI):

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

    • Mass Range: m/z 50-500

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

By carefully acquiring and interpreting these spectra and comparing them to the expected data for this compound and its isomers, researchers can confidently validate the structure of their synthesized product. The distinct patterns in the aromatic region of the NMR spectra and the unique fingerprint in the IR spectrum are particularly powerful for distinguishing between these closely related molecules.

A Comparative Analysis of the Biological Activities of 1H-Indol-7-Amine and 5-Aminoindole

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the distinct biological profiles of two isomeric aminoindoles, supported by available experimental data.

In the landscape of medicinal chemistry, the indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. Positional isomers of substituted indoles can exhibit remarkably different pharmacological profiles. This guide provides a comparative analysis of the biological activities of two such isomers: 1H-indol-7-amine and 5-aminoindole. While both compounds are simple amino-substituted indoles, the available scientific literature reveals a significant disparity in their studied applications and documented biological effects. 5-Aminoindole has been extensively utilized as a versatile building block in the synthesis of a wide array of therapeutic agents. In stark contrast, direct experimental data on the biological activity of this compound is notably scarce, with much of its potential bioactivity being inferred from structure-activity relationships of related compounds.

Contrasting Biological Profiles

5-Aminoindole has established itself as a valuable precursor in the development of compounds targeting a diverse range of biological targets. It serves as a key intermediate in the synthesis of inhibitors for various enzymes and receptors, demonstrating its utility in oncology, virology, and other therapeutic areas. Its applications include the preparation of:

  • Anticancer Agents: 5-Aminoindole is a starting material for cytotoxic and antimitotic agents, as well as inhibitors of insulin-like growth factor 1 (IGF-1) receptor and other receptor tyrosine kinases with antiangiogenic effects.[1][2][3] It is also used in creating inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway.[3][4]

  • HIV Protease Inhibitors: The 5-aminoindole moiety has been incorporated into molecules designed to inhibit HIV protease, a critical enzyme in the life cycle of the human immunodeficiency virus.[1][2][3]

  • Kinase Inhibitors: It is a reactant for the preparation of Protein Kinase C theta (PKCθ) inhibitors.[1][2][3]

  • Factor Xa Inhibitors: This compound is also utilized in the synthesis of inhibitors for Factor Xa, a key component of the blood coagulation cascade.[2][3][4]

  • Smac Mimetics: 5-Aminoindole is used to prepare Second Mitochondria-derived Activator of Caspases (Smac) mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP.[1][3][4]

  • Antimalarial Agents: Analogs of the aminoindole Genz-644442 have shown potent activity against Plasmodium falciparum in vitro.[5][6]

This compound , on the other hand, remains largely unexplored in terms of its intrinsic biological activity. A predictive technical guide for a derivative, 1-Ethyl-1H-indol-7-amine, highlights the absence of direct experimental data for the parent compound.[7] The guide extrapolates potential activities based on structure-activity relationships (SAR) of structurally similar indoleamines and tryptamines, suggesting that 7-substituted indoles might exhibit activity at serotonergic receptors and could possess anticancer properties.[7] However, without direct experimental validation, these remain hypothetical applications.

Quantitative Biological Data

A significant challenge in directly comparing the two isomers is the lack of quantitative biological data for this compound. For 5-aminoindole, the available data often pertains to the activity of its more complex derivatives rather than the parent compound itself. The following table summarizes the reported biological activities of derivatives of 5-aminoindole.

Derivative ClassTarget/ActivityQuantitative Data (Example)Reference
Aminoindole AnalogsAnti-malarial (P. falciparum)Genz-644442: IC50 = 200-285 nM[5][6]
Aminoindole AnalogsAnti-malarial (P. falciparum)Genz-668764: IC50 = 28-65 nM[6]

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Due to the lack of specific bioactivity studies for this compound, this section focuses on a general methodology for assessing the antimalarial activity of 5-aminoindole derivatives, as described in the literature.

In Vitro Anti-malarial Assay against Plasmodium falciparum

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, at 37°C in an atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay is kept below 0.5% to avoid solvent toxicity.

  • Assay Procedure:

    • Asynchronous parasite cultures with approximately 0.5% parasitemia and 2% hematocrit are plated in 96-well microtiter plates.

    • The serially diluted test compounds are added to the wells.

    • The plates are incubated for 72 hours under the conditions described above.

  • Growth Inhibition Measurement (SYBR Green I-based Assay):

    • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

    • The plates are thawed, and a lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA, and its fluorescence is proportional to the amount of parasitic DNA.

    • The fluorescence is read using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems can aid in understanding the mechanisms of action of small molecules.

Hypothetical Signaling Pathway for 7-Substituted Indoles

Based on the predicted activity of 7-aminoindole derivatives at serotonergic receptors, a hypothetical signaling pathway can be proposed. Serotonin (5-HT) receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger various downstream signaling cascades.

Serotonergic_Signaling 1H-indol-7-amine_Derivative This compound Derivative Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) 1H-indol-7-amine_Derivative->Serotonin_Receptor Binds to G_Protein G-Protein Activation Serotonin_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector_Enzyme Modulates Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector_Enzyme->Second_Messengers Generates Cellular_Response Cellular Response (e.g., Modulation of Neuronal Excitability) Second_Messengers->Cellular_Response Leads to

Caption: Hypothetical serotonergic signaling pathway for this compound derivatives.

Experimental Workflow for In Vitro Anti-malarial Screening

The process of screening compounds for anti-malarial activity follows a structured workflow from parasite culture to data analysis.

Antimalarial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Parasite_Culture P. falciparum Culture Assay_Setup Addition of Parasites to Compound Plates Parasite_Culture->Assay_Setup Compound_Plates Compound Serial Dilution Compound_Plates->Assay_Setup Incubation 72-hour Incubation Assay_Setup->Incubation Lysis_Staining Cell Lysis & SYBR Green I Staining Incubation->Lysis_Staining Fluorescence_Reading Fluorescence Measurement Lysis_Staining->Fluorescence_Reading Data_Analysis IC50 Calculation Fluorescence_Reading->Data_Analysis

Caption: Workflow for in vitro screening of anti-malarial compounds.

Conclusion

The comparison between this compound and 5-aminoindole highlights a significant knowledge gap in the scientific literature. 5-Aminoindole is a well-established and versatile building block in medicinal chemistry, with its derivatives showing a broad spectrum of biological activities against various diseases. In contrast, this compound remains a largely uncharacterized molecule, with its potential biological activities being primarily speculative and based on the properties of related structures. This disparity underscores a clear opportunity for future research to explore the pharmacological profile of this compound and its derivatives, which may unveil novel therapeutic agents. For researchers in drug discovery, 5-aminoindole offers a proven scaffold with a wealth of synthetic and biological data, while this compound represents a frontier for new discoveries.

References

A Comparative Analysis of Indole Synthesis: Fischer vs. Bartoli Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of pharmacologically active compounds. Among the numerous methods developed for its construction, the Fischer and Bartoli syntheses are two of the most prominent, each offering distinct advantages and limitations. This guide provides an objective comparison of these two classical methods, supported by experimental data, detailed protocols, and a mechanistic overview to aid in selecting the most suitable method for a given research objective.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and versatile method that involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a suitable aldehyde or ketone.[1][2][3] In contrast, the Bartoli indole synthesis, developed by Giuseppe Bartoli and his colleagues in 1989, provides a direct route to 7-substituted indoles by reacting ortho-substituted nitroarenes with vinyl Grignard reagents.[4][5][6]

Mechanistic Overview

The fundamental difference between the Fischer and Bartoli methods lies in their reaction mechanisms, which dictates their substrate scope and regioselectivity.

Fischer Indole Synthesis: This reaction proceeds through the formation of an arylhydrazone, which then isomerizes to an enamine tautomer under acidic conditions.[1][7] The key step is a[1][1]-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a di-imine intermediate.[7][8] Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[1][8] Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the indole ring.[7][9]

Bartoli Indole Synthesis: This process begins with the reaction of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent.[10][11] The first equivalent reduces the nitro group to a nitroso group.[4][11] The second equivalent adds to the nitroso group, and the steric bulk of the ortho-substituent facilitates a[1][1]-sigmatropic rearrangement.[5][10] The third equivalent of the Grignard reagent aids in the final aromatization to the indole product after an acidic workup.[5][11] The presence of an ortho-substituent is crucial for high yields.[10][12]

Indole_Synthesis_Comparison cluster_fischer Fischer Indole Synthesis cluster_bartoli Bartoli Indole Synthesis F_start Arylhydrazine + Aldehyde/Ketone F_hydrazone Arylhydrazone F_start->F_hydrazone Condensation F_enamine Enamine (Tautomer) F_hydrazone->F_enamine Isomerization (Acid Catalyst) F_rearrangement [3,3]-Sigmatropic Rearrangement F_enamine->F_rearrangement F_cyclization Cyclization & NH3 Elimination F_rearrangement->F_cyclization F_product Substituted Indole F_cyclization->F_product B_start ortho-Substituted Nitroarene B_grignard1 + 1 eq. Vinyl Grignard B_start->B_grignard1 B_nitroso Nitrosoarene B_grignard1->B_nitroso Reduction B_grignard2 + 1 eq. Vinyl Grignard B_nitroso->B_grignard2 B_rearrangement [3,3]-Sigmatropic Rearrangement B_grignard2->B_rearrangement B_cyclization Cyclization B_rearrangement->B_cyclization B_grignard3 + 1 eq. Vinyl Grignard B_cyclization->B_grignard3 B_aromatization Aromatization (Acid Workup) B_grignard3->B_aromatization B_product 7-Substituted Indole B_aromatization->B_product

Caption: Comparative workflow of Fischer and Bartoli indole synthesis methods.

Comparative Analysis: Performance and Scope

The choice between the Fischer and Bartoli methods often depends on the desired substitution pattern of the target indole and the availability of starting materials.

FeatureFischer Indole SynthesisBartoli Indole Synthesis
Starting Materials Arylhydrazines and aldehydes or ketones[1][2]Ortho-substituted nitroarenes and vinyl Grignard reagents[4][10]
Key Reagents Brønsted or Lewis acids (e.g., HCl, ZnCl₂, PPA)[1][7]Vinyl Grignard reagent (3 equivalents)[10][11]
Typical Products Variously substituted indoles, often at the 2 and 3-positions[8]Primarily 7-substituted indoles[4][6]
Substrate Scope Broad; tolerates a wide range of substituents on both reactants.[3] Unsymmetrical ketones can lead to regioisomeric products.[8]Primarily limited to ortho-substituted nitroarenes.[13] Electron-withdrawing groups can lead to low yields.[4]
Limitations Cannot be used to synthesize the parent indole from acetaldehyde.[1][3] Reaction conditions can be harsh.[14]Generally fails for nitroarenes lacking an ortho-substituent.[10][13] Requires excess Grignard reagent.[4]
Typical Yields Moderate to excellent, but can be sensitive to reaction conditions[1][14]Moderate, typically in the range of 40-80%[4]
Regioselectivity Can be an issue with unsymmetrical ketones[8]Highly regioselective for 7-substituted indoles[6]

Experimental Protocols

Fischer Indole Synthesis: Synthesis of 2-Phenylindole

  • Materials: Phenylhydrazine, acetophenone, and a Lewis acid catalyst such as zinc chloride (ZnCl₂).[1]

  • Procedure:

    • An equimolar mixture of phenylhydrazine and acetophenone is prepared.[1] This can be done in a suitable solvent like acetic acid.[8]

    • The mixture is heated in the presence of an acid catalyst (e.g., ZnCl₂ or polyphosphoric acid).[1][8] The reaction can be performed without isolation of the intermediate phenylhydrazone.[1]

    • The reaction mixture is typically refluxed for several hours.[1]

    • Upon completion, the reaction is worked up, which may involve neutralization and extraction, followed by purification (e.g., crystallization or chromatography) to yield 2-phenylindole.[1]

Bartoli Indole Synthesis: Synthesis of 7-Methylindole

  • Materials: o-Nitrotoluene, vinylmagnesium bromide, and anhydrous tetrahydrofuran (THF).[4]

  • Procedure:

    • A solution of o-nitrotoluene in dry THF is cooled to a low temperature (e.g., -40°C) under an inert atmosphere.[4]

    • Three equivalents of vinylmagnesium bromide in THF are added slowly to the cooled solution.[4]

    • The reaction mixture is stirred for a specified period, allowing it to warm to a slightly higher temperature (e.g., 0°C).[15]

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.[4][5]

    • An acidic workup is performed, followed by extraction with a suitable organic solvent.[4]

    • The crude product is then purified, typically by column chromatography, to afford 7-methylindole.

Conclusion

The Fischer and Bartoli indole syntheses are powerful tools in the arsenal of synthetic chemists. The Fischer method offers broad applicability for a wide range of substituted indoles, provided the starting materials are readily available and can withstand the often acidic and high-temperature conditions. Its main drawback can be a lack of regioselectivity with certain substrates.

The Bartoli synthesis, on the other hand, provides a highly regioselective and direct route to 7-substituted indoles, a class of compounds that can be challenging to access via classical methods.[4][6] Its primary limitation is the requirement for an ortho-substituted nitroarene.[13] Recent modifications, such as the Dobbs modification which uses a removable ortho-bromo directing group, have expanded the scope of the Bartoli reaction.[10][16]

Ultimately, the decision to employ the Fischer or Bartoli synthesis will be guided by the specific substitution pattern of the desired indole target, the commercial availability and stability of the necessary precursors, and the tolerance of other functional groups within the molecule to the respective reaction conditions.

References

A Comparative Guide to Novel 7-Azaindole Derivatives: Characterization and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of novel 7-azaindole derivatives, focusing on their characterization data and performance in various biological assays. The information is compiled from recent studies and presented to facilitate objective comparison and support further research and development.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases through hydrogen bonding.[1][2] This has led to the development of numerous derivatives with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3][4][5] This guide summarizes key characterization data for several recently developed 7-azaindole derivatives and compares their biological activities.

Physicochemical Characterization Data

The structural integrity and purity of novel compounds are paramount. While comprehensive spectral data is detailed in the primary literature, the following table summarizes key identification markers for selected 7-azaindole derivatives.

Table 1: Physicochemical Characterization of Selected 7-Azaindole Derivatives

Compound IDMolecular FormulaMethodKey Spectral Data / Physical PropertiesReference
7-AID C₁₂H₉N₃O¹H NMR, ¹³C NMR, Mass SpecData not fully detailed in abstract. Identified as {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}.[3]
ASM-7 Not SpecifiedNot SpecifiedA 7-azaindole derivative designed to bind to the S1-RBD-hACE2 interface.[5][6]
Compound 7i Not SpecifiedNot SpecifiedAn indole-2-one derivative (related scaffold).[4][7]
Compound 8e Not SpecifiedNot SpecifiedA 7-aza-2-oxindole derivative.[4][7]
Compound 8g Not SpecifiedNot SpecifiedA 7-azaindole derivative bearing a benzocycloalkanone motif.[8]
Compound 8h Not SpecifiedNot SpecifiedA 7-azaindole derivative bearing a benzocycloalkanone motif.[8]
Compound 8i Not SpecifiedNot SpecifiedA 7-azaindole derivative bearing a benzocycloalkanone motif.[8]
Compound 8l Not SpecifiedNot SpecifiedA 7-azaindole derivative bearing a benzocycloalkanone motif.[8]

Note: Detailed spectral data such as ¹H NMR and ¹³C NMR shifts are crucial for structural confirmation and are typically found in the supplementary information of the cited publications.[9][10][11][12]

Performance in Biological Assays

The therapeutic potential of these novel derivatives is demonstrated through their performance in various in vitro and in vivo assays. The following tables compare the biological activities of selected compounds.

Anticancer Activity

Several 7-azaindole derivatives have been investigated for their potential as anticancer agents, often targeting specific proteins involved in cancer progression.

Table 2: Comparison of Anticancer Activity of 7-Azaindole Derivatives

Compound IDTargetCell LineAssay TypeIC₅₀ / EC₅₀Key FindingsReference
7-AID DDX3HeLaMTT Assay16.96 µMEffectively inhibited DDX3 in a dose-dependent manner.[3][3]
7-AID DDX3MCF-7MTT Assay14.12 µMShowed effective inhibitory concentration.[3][3]
7-AID DDX3MDA MB-231MTT Assay12.69 µMDemonstrated potent cytotoxicity.[3][3]
Compound 5 c-Myc G-QuadruplexHeLaCell Proliferation5.08 ± 0.91 µMDownregulated c-Myc mRNA and protein levels.[13][13]
Compound 7 c-Myc G-QuadruplexHeLaCell Proliferation5.89 ± 0.73 µMInduced sub-G1/G1 phase arrest in the cell cycle.[13][13]
Anti-inflammatory Activity

Novel indole-2-one and 7-aza-2-oxindole derivatives have shown promise as anti-inflammatory agents by inhibiting the release of pro-inflammatory cytokines.

Table 3: Comparison of Anti-inflammatory Activity

Compound IDTarget PathwayCell LineAssay TypeKey ResultsReference
Compound 7i LPS-induced inflammationRAW264.7 macrophagesCytokine Release (TNF-α, IL-6)Potent inhibitor of TNF-α and IL-6 release. Showed significant protection from LPS-induced septic death in mouse models.[4][7][4][7]
Compound 8e LPS-induced inflammationRAW264.7 macrophagesCytokine Release (TNF-α, IL-6)Inhibited TNF-α and IL-6 release in a dose-dependent manner.[7][4][7]
Kinase Inhibition

The 7-azaindole scaffold is a well-established hinge-binding motif for protein kinase inhibitors.[2][14]

Table 4: Comparison of Kinase Inhibitory Activity

Compound IDTarget KinaseAssay TypeIC₅₀Key FindingsReference
Compound 8g CDK9/CyclinT, HaspinKinase InhibitionNot specified in abstractActed as a dual inhibitor.[8][8]
Compound 8h CDK9/CyclinT, HaspinKinase InhibitionNot specified in abstractActed as a dual inhibitor.[8][8]
Compound 8l HaspinKinase Inhibition14 nMIdentified as the most potent Haspin inhibitor in the series.[8][8]
Antiviral Activity

Recent research has explored 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein interaction with the human ACE2 receptor.

Table 5: Comparison of Antiviral Activity against SARS-CoV-2

Compound IDTargetAssay TypeEC₅₀Cytotoxicity (IC₅₀)Key FindingsReference
G7a (Hit Compound) S1-RBD-hACE2 InteractionSARS2-S Pseudovirus9.08 µM>10 µM (A549 & MRC-5 cells)Identified as a hit compound targeting the S1-RBD-hACE2 interaction.[5][5]
ASM-7 S1-RBD-hACE2 InteractionPseudovirus and Native VirusNot specified in abstract>10 µM (A549 & MRC-5 cells)Showed excellent antiviral activity and low cytotoxicity.[5][6][5][6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are summaries of methodologies for key experiments.

General Synthesis of 7-Azaindole Derivatives

The synthesis of 7-azaindole derivatives often involves multi-step reactions. For instance, the synthesis of 7-azaindole derivatives as cytokinin analogues was achieved using the Hartwig-Buchwald coupling reaction.[15] The synthesis of anti-inflammatory indole-2-one and 7-aza-2-oxindole derivatives was based on the skeleton of tenidap.[4][7] For detailed, step-by-step synthetic procedures, including reaction conditions, purification methods, and characterization of intermediates, it is essential to consult the supplementary materials of the respective publications.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plates treat Treat cells with varying concentrations of test compounds start->treat incubate1 Incubate for a specified period (e.g., 24-72h) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at a specific wavelength solubilize->read analyze Calculate cell viability and IC50 values read->analyze

Caption: Workflow of the MTT assay for determining cell viability.

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is determined using various biochemical assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Kinase Assay Workflow:

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay reagents Prepare reaction mixture: - Kinase - Substrate - ATP - Test Compound incubate Incubate at optimal temperature reagents->incubate stop_reaction Stop the reaction incubate->stop_reaction detect Detect phosphorylation signal (e.g., luminescence, fluorescence) stop_reaction->detect calculate Calculate % inhibition and IC50 detect->calculate

Caption: General workflow for a kinase inhibition assay.

Anti-inflammatory Activity Assay (Cytokine Release)

The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway in LPS-stimulated Macrophages:

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines TNF-α, IL-6 Release NFkB->Cytokines Inhibitor Compound 7i / 8e Inhibitor->NFkB

Caption: Simplified LPS-induced pro-inflammatory cytokine release pathway.

This comparative guide provides a snapshot of the characterization and performance of novel 7-azaindole derivatives. For comprehensive understanding and further application, consulting the primary research articles is highly recommended. The versatility of the 7-azaindole scaffold continues to make it a focal point for the discovery of new therapeutic agents.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Efficacy Analysis of 1H-Indol-7-Amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The indole scaffold, a privileged structure in medicinal chemistry, has consistently proven to be a versatile template for the design of such agents. This guide provides an in-depth comparative analysis of the efficacy of 1H-indol-7-amine analogs and related indole derivatives, with a focus on their potential as kinase inhibitors. We will delve into the structure-activity relationships that govern their potency, present supporting experimental data, and provide detailed methodologies for their evaluation.

The Strategic Advantage of the Indole Nucleus in Kinase Inhibition

Protein kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in various diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of these enzymes has revolutionized treatment paradigms. The indole ring system, with its unique electronic properties and hydrogen bonding capabilities, serves as an excellent bioisostere for the purine core of ATP, making it an ideal starting point for the design of competitive kinase inhibitors.

A critical aspect of designing effective kinase inhibitors is achieving selectivity to minimize off-target effects. The strategic functionalization of the indole scaffold allows for the fine-tuning of interactions with specific amino acid residues within the kinase active site, thereby enhancing both potency and selectivity. This guide will explore how modifications to the this compound core can significantly impact its inhibitory efficacy.

Comparative Efficacy of Substituted 1H-Indole Derivatives Against Key Kinase Targets

Table 1: Comparative In Vitro Efficacy of Selected Indole-Based Kinase Inhibitors

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Reference
Compound 7 1H-IndoleVEGFR-225Sorafenib35[1][2]
Compound 15 7-ArylindolineTubulin Polymerization17-32 (cell-based)Combretastatin A-42000 (tubulin assay)[3]
Compound 2f IndazoleMultiple Cancer Cell Lines230 - 1150 (cell-based)--[4]
AMG 900 Not specifiedAurora A/B/C5 / 4 / 1--[5]
Alisertib (MLN8237) Not specifiedAurora A / Aurora B1.2 / 396.5--[5]
Danusertib (PHA-739358) 3-AminopyrazoleAurora A / B / C13 / 79 / 61--[5]

Note: IC50 values from different studies should be compared with caution due to variations in experimental conditions.

The data presented in Table 1 underscores the potential of the indole scaffold. Compound 7 , a novel 1H-indole derivative, demonstrates superior in vitro potency against VEGFR-2 compared to the FDA-approved multi-kinase inhibitor, Sorafenib.[1][2] This highlights the significant impact of rational drug design based on the pharmacophoric features of known inhibitors. The design of Compound 7 was guided by the four key features common to many VEGFR-2 inhibitors: an aromatic ring, a spacer moiety, a pharmacophore with hydrogen bond donors and acceptors, and a hydrophobic group.[1]

While not a direct this compound, the potent anti-proliferative activity of Compound 15 , a 7-arylindoline derivative, further emphasizes the importance of substitution at the 7-position of the indole core.[3] Its mechanism of action through tubulin polymerization inhibition showcases the diverse biological activities that can be achieved with this scaffold.

Deciphering Structure-Activity Relationships (SAR)

The efficacy of this compound analogs is intricately linked to the nature and position of substituents on the indole ring. Key SAR insights include:

  • The 7-Amino Group: The amino group at the 7-position can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Modifications to this group can significantly alter binding affinity and selectivity.

  • Substitution on the Benzene Ring: The introduction of various substituents on the benzene portion of the indole ring allows for the exploration of different sub-pockets within the kinase active site. For instance, in a series of 7-arylindoline-1-benzenesulfonamides, a 4'-cyanophenyl group at the 7-position was found to be critical for potent anti-proliferative activity.[3]

  • The Indole Nitrogen (N1): Substitution at the N1 position can modulate the electronic properties of the ring system and provide an additional vector for interacting with the solvent-exposed region of the active site or for improving pharmacokinetic properties.

Experimental Protocols for Efficacy Determination

The objective comparison of this compound analogs necessitates robust and standardized experimental protocols. Below are detailed methodologies for key in vitro and cell-based assays used to evaluate kinase inhibitory activity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Materials:

  • Recombinant target kinase (e.g., VEGFR-2, Aurora A)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Test compounds (this compound analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. A typical starting concentration is 10 µM.

  • Kinase Reaction: In a 96-well plate, add the test compound, the target kinase, and the kinase substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Serial Dilutions of This compound Analogs Plate 96-well Plate Compound->Plate Kinase Kinase Solution Kinase->Plate Substrate Substrate/ATP Mix Substrate->Plate Initiate Reaction Incubate Incubate at 30°C Plate->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Phosphorylation Assay

This assay measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7, HCT 116)[1][2]

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies for the target substrate

  • ELISA or Western blot reagents

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them to release the cellular proteins.

  • Quantification of Phosphorylation:

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate protein and a detection antibody specific for the phosphorylated form.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal. Determine the IC50 value for the inhibition of substrate phosphorylation in the cells.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_quantification Phosphorylation Quantification cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Indole Analogs Seed_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells ELISA ELISA with Phospho-specific Antibody Lyse_Cells->ELISA Western_Blot Western Blot Analysis Lyse_Cells->Western_Blot Normalize_Signal Normalize Phospho-signal to Total Protein ELISA->Normalize_Signal Western_Blot->Normalize_Signal Determine_IC50 Determine Cellular IC50 Normalize_Signal->Determine_IC50

References

Cross-Validation of Analytical Methods for 7-Aminoindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 7-aminoindole: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). In the absence of direct cross-validation studies for 7-aminoindole, this document presents representative performance data derived from validated methods for structurally analogous aromatic amines and indole compounds. The objective is to furnish a data-driven framework to aid in the selection of the most suitable analytical method for specific research and drug development applications, ensuring data integrity and reliability.

Comparative Analysis of Analytical Methods

The choice of an analytical technique for the quantification of 7-aminoindole is a critical step that influences the accuracy, sensitivity, and overall robustness of the results. Each method possesses distinct advantages and limitations in terms of performance characteristics.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines and indole derivatives, serving as a reliable baseline for methods developed for 7-aminoindole.

ParameterHPLC-UVGC-MSLC-MS/MS
Primary Use Quantification, Purity AssessmentIdentification, QuantificationHigh-Sensitivity Quantification, Structural Confirmation
Linearity (R²) >0.999>0.998>0.999[1]
Accuracy (% Recovery) 98 - 102%95 - 105%75 - 114%[1]
Precision (% RSD) < 2%< 15%< 15.9% (inter-day)[1]
Limit of Detection (LOD) 0.015 - 0.08 mg/L[2]Analyte dependent, typically in the µg/L range0.025 - 0.20 ng/mL[1]
Limit of Quantification (LOQ) 0.1 - 10.0 mg/L[2]Analyte dependent, typically in the µg/L range0.1 - 1.0 ng/mL[1]

Experimental Workflows and Logical Relationships

A systematic approach to cross-validation is essential to ensure the reliability and interchangeability of analytical methods. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of 7-aminoindole.

Cross-Validation Workflow for 7-Aminoindole Analysis cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion MD_HPLC HPLC-UV Method Development MV_HPLC HPLC-UV Validation (Accuracy, Precision, Linearity) MD_HPLC->MV_HPLC MD_GCMS GC-MS Method Development MV_GCMS GC-MS Validation (Specificity, LOD, LOQ) MD_GCMS->MV_GCMS MD_LCMSMS LC-MS/MS Method Development MV_LCMSMS LC-MS/MS Validation (Sensitivity, Matrix Effects) MD_LCMSMS->MV_LCMSMS CV_Sample Prepare Standard Solutions & Spiked Samples of 7-Aminoindole MV_HPLC->CV_Sample MV_GCMS->CV_Sample MV_LCMSMS->CV_Sample CV_Analysis Analyze Samples by All Three Validated Methods CV_Sample->CV_Analysis CV_Compare Compare Quantitative Results (Statistical Analysis) CV_Analysis->CV_Compare Conclusion Establish Method Equivalency or Bias CV_Compare->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

Below are representative methodologies for the analysis of 7-aminoindole using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quantification and purity assessment of 7-aminoindole.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 2.7 µm particle size) is a common choice.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.9) and an organic modifier like methanol or acetonitrile is typically employed.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for reproducibility.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for 7-aminoindole, which would need to be determined experimentally (likely in the range of 220-280 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the 7-aminoindole standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity for identification and quantification, particularly for volatile and semi-volatile impurities. Derivatization is often necessary for polar compounds like 7-aminoindole to improve volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: e.g., 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Full scan mode (e.g., m/z 50-400) for identification and selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation and Derivatization:

    • Dissolve the 7-aminoindole standard or sample in a suitable aprotic solvent (e.g., acetonitrile).

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl derivative.

    • Cool the sample to room temperature before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique provides the highest sensitivity and selectivity, making it ideal for the quantification of 7-aminoindole at low concentrations in complex matrices.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: A C18 or other suitable reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid is a common starting point.[3][4]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Controlled, for example, at 40°C.

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for amines.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. The precursor ion (the protonated molecule [M+H]+ of 7-aminoindole) and one or two specific product ions would need to be determined by direct infusion of a standard solution.

  • Sample Preparation:

    • For samples in a biological matrix (e.g., plasma), a protein precipitation step with a cold organic solvent like acetonitrile is typically performed.[3][4]

    • The supernatant is then evaporated and reconstituted in the initial mobile phase.

    • For standards, dissolve 7-aminoindole in a suitable solvent and prepare calibration standards by serial dilution.

    • An internal standard (e.g., a deuterated analog of 7-aminoindole) should be used to improve accuracy and precision.[3][4]

References

A Comparative Analysis of Cytotoxicity: Substituted Indoles Versus Azaindoles in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds investigated, substituted indoles and their bioisosteric analogs, azaindoles, have emerged as promising scaffolds for the development of novel cytotoxic agents. This guide provides an objective comparison of the cytotoxic profiles of these two compound classes, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation cancer therapeutics.

The indole nucleus is a prevalent structural motif in a vast number of biologically active natural products and synthetic drugs.[1] Its derivatives have been shown to exhibit a wide range of pharmacological activities, including potent anticancer effects.[2][3] Azaindoles, where one of the carbon atoms in the benzene ring of indole is replaced by a nitrogen atom, are considered bioisosteres of indoles.[4] This substitution can significantly alter the physicochemical properties of the molecule, such as electron distribution, hydrogen bonding capacity, and metabolic stability, which in turn can influence its biological activity and cytotoxic potential.

Comparative Cytotoxicity Data

The cytotoxic efficacy of various substituted indoles and azaindoles has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are commonly used metrics to quantify cytotoxicity. The following tables summarize key quantitative data from published studies, offering a comparative overview of the performance of these two classes of compounds.

Compound Class Specific Derivative Cancer Cell Line IC50 / GI50 (µM) Reference
Substituted Indole Indole-chalcone derivative 12Multiple cancer cell lines0.22 - 1.80[5]
Quinoline-indole derivative 13Multiple cancer cell lines0.002 - 0.011[5]
Benzimidazole-indole derivative 8Multiple cancer cell lines~0.050[5]
6-aryl-3-aroyl-indole analog 5MDA-MB-231 (Breast)0.102[6]
Indolo–pyrazole grafted with thiazolidinone 6cSK-MEL-28 (Melanoma)3.46[7]
Substituted Azaindole 3-amino-1H-7-azaindole derivative 25HeLa (Cervical)3.7[5]
3-amino-1H-7-azaindole derivative 25HepG2 (Liver)8.0[5]
3-amino-1H-7-azaindole derivative 25MCF-7 (Breast)19.9[5]
Amide derivative of 4-azaindole-oxazole 11mMCF-7 (Breast)0.034[8]
Amide derivative of 4-azaindole-oxazole 11jMCF-7 (Breast)0.036[8]
Azaindole derivatives CM01 and CM02Multiple cancer cell linesSub- or low-micromolar range[9]

Mechanisms of Cytotoxicity: A Tale of Diverse Pathways

Both substituted indoles and azaindoles exert their cytotoxic effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival.

Common Mechanisms of Action:

  • Tubulin Polymerization Inhibition: A significant number of both indole and azaindole derivatives act as microtubule-targeting agents.[2][5] They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][9] Many of these compounds bind to the colchicine binding site on tubulin.[5][6]

  • Kinase Inhibition: Many derivatives function as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[10][11] For instance, 7-azaindole is a key scaffold in vemurafenib, a potent BRAF kinase inhibitor.[10]

  • Induction of Apoptosis: Ultimately, the cytotoxic activity of most of these compounds culminates in the induction of programmed cell death, or apoptosis.[12][13]

Indole derivatives have been shown to modulate multiple signaling pathways, including NFkB/PI3/Akt/mTOR, and act as topoisomerase inhibitors.[2] Azaindole derivatives have also been identified as inhibitors of enzymes like HDAC6 and kinases such as DYRK1A/B and Aurora A.[10]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds relies on standardized in vitro assays. Below are the detailed methodologies for the commonly employed MTT assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (substituted indoles and azaindoles) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanisms

To better understand the cellular processes affected by these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_pathway Tubulin Polymerization Inhibition Pathway Indole_Azaindole Substituted Indole or Azaindole Derivative Tubulin αβ-Tubulin Dimers Indole_Azaindole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Indole_Azaindole->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indole and azaindole derivatives.

G cluster_workflow Cytotoxicity Assay Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding in 96-well Plates Start->Seeding Treatment Treatment with Substituted Indole/Azaindole Derivatives Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Measurement Absorbance Measurement MTT_Assay->Measurement Analysis IC50/GI50 Value Determination Measurement->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: General workflow for in vitro cytotoxicity evaluation.

References

Assessing the Purity of Commercial 1H-Indol-7-Amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 1H-indol-7-amine, a crucial building block in the synthesis of various biologically active compounds. This guide also explores potential impurities, alternative reagents, and detailed experimental protocols to ensure the quality and reliability of your research.

This compound is a versatile intermediate used in the development of a wide range of pharmaceuticals, including kinase inhibitors. The presence of impurities can significantly impact reaction yields, catalyst performance, and the biological activity of the final compounds. Therefore, rigorous purity assessment is a critical first step in any research endeavor utilizing this reagent.

Identifying Potential Impurities

The purity of commercially available this compound can be influenced by the synthetic route employed by the manufacturer. A common method for its synthesis involves the reduction of 7-nitroindole. This process can introduce several potential impurities:

  • Unreacted Starting Material: Residual 7-nitroindole is a common process-related impurity.

  • Incomplete Reduction Byproducts: The reduction of the nitro group can sometimes be incomplete, leading to the formation of intermediates such as 7-nitrosoindole or 7-hydroxylaminoindole.

  • Isomeric Impurities: The initial nitration of indole to produce 7-nitroindole can also yield other positional isomers, such as 3-nitroindole, 5-nitroindole, and 6-nitroindole. These isomers may be carried through the synthesis and be present in the final product.

  • Oxidation Products: The amino group and the indole ring itself are susceptible to oxidation, especially upon exposure to air and light. This can lead to the formation of colored impurities, which may explain the common orange to brown appearance of the commercial product.

Analytical Methods for Purity Determination

A multi-pronged analytical approach is recommended for a comprehensive assessment of this compound purity. This involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the main component and any potential impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Quantitative purity (area %), detection of non-volatile impurities.High resolution, quantitative, robust, and widely available.Requires a chromophore for UV detection; may not identify all co-eluting impurities without a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Molecular weight information for impurity identification and structural elucidation.High sensitivity and specificity; excellent for identifying unknown impurities.More complex and expensive than HPLC-UV; quantification can be less straightforward.
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.Primary analytical method, highly accurate and precise, provides structural information.Lower sensitivity than chromatographic methods; requires a certified internal standard.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Purity assessment for volatile components.High resolution for volatile compounds.Not suitable for non-volatile compounds like this compound without derivatization.

Experimental Protocols

Below are detailed protocols for the key analytical techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound by assessing the area percentage of the main peak.

Instrumentation:

  • HPLC system with a UV detector (Diode Array Detector is recommended for peak purity analysis)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

HPLC Purity Assessment Workflow
Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • NMR data processing software

Reagents:

  • This compound sample

  • High-purity certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d6)

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of >250:1 for the peaks to be integrated.

Data Analysis: The purity of the this compound sample is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Absolute Purity calculate->report

qNMR Purity Determination Workflow

Comparison with Alternatives

For certain applications, researchers may consider alternatives to this compound. The choice of an alternative often depends on the specific reaction, desired electronic properties, or to circumvent potential side reactions.

Table 2: Comparison of this compound with Alternative Indole-based Reagents

CompoundStructureKey Features and ApplicationsPotential Advantages over this compound
1H-Indol-4-amine Isomeric amineUsed in the synthesis of various heterocyclic compounds. The position of the amino group can influence regioselectivity in subsequent reactions.May offer different reactivity or lead to regioisomers with desired biological activities.
1H-Indol-5-amine Isomeric amineA common building block for pharmaceuticals, including kinase inhibitors. The 5-position is often a key site for substitution.More extensive literature and commercially available derivatives.
1H-Indol-6-amine Isomeric amineUtilized in the synthesis of bioactive molecules. Its electronic properties differ from the other isomers.Can provide access to novel chemical space and intellectual property.
7-Azaindole BioisostereA bioisostere of indole where a nitrogen atom replaces the C7-H group. Widely used in medicinal chemistry, particularly for kinase inhibitors, as it can form an additional hydrogen bond with the target protein.[1][2][3]Often exhibits improved solubility and metabolic stability. The nitrogen at the 7-position can act as a hydrogen bond acceptor, potentially increasing binding affinity to biological targets.[1][2][3]

The reactivity of these aminoindoles in common synthetic transformations, such as palladium-catalyzed cross-coupling reactions, can vary. The position of the electron-donating amino group influences the electron density of the indole ring and can affect the outcome of the reaction. For instance, in reactions where the indole nitrogen participates, the proximity of the 7-amino group might lead to different reactivity compared to its isomers.

Conclusion

Ensuring the purity of this compound is a critical step for any researcher in the fields of chemical synthesis and drug discovery. A combination of analytical techniques, with HPLC for routine purity checks and qNMR for absolute purity determination, provides a robust quality control strategy. When unexpected results arise, or for specific applications, considering isomeric aminoindoles or bioisosteric replacements like 7-azaindole can open up new avenues for discovery. The detailed protocols and comparative information in this guide are intended to empower researchers to make informed decisions about the quality of their starting materials and to enhance the reliability and success of their scientific endeavors.

References

The 7-Aminoindole Scaffold: A Privileged Motif for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Novel Inhibitors Across Key Disease-Relevant Kinases

For Immediate Release

Researchers and drug development professionals are constantly seeking molecular scaffolds that offer a blend of potency, selectivity, and favorable drug-like properties. The 7-aminoindole core, and its close chemical cousin the 7-azaindole, has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] This guide provides a comprehensive, head-to-head comparison of various 7-aminoindole-based inhibitors, supported by experimental data, to illuminate their therapeutic potential and guide future drug discovery efforts.

The unique architecture of the 7-azaindole moiety, featuring a pyridine and a pyrrole ring, allows it to form two crucial hydrogen bonds with the hinge region of the ATP binding site in many kinases.[2][4] This bidentate interaction, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH serving as a donor, provides a strong anchor for inhibitor binding and is a key determinant of the high potency observed in this class of compounds.[4][5]

Comparative Analysis of 7-Aminoindole-Based Inhibitors

This section details a comparative analysis of several notable 7-aminoindole-based inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammation.

Table 1: Comparative Potency and Selectivity of 7-Aminoindole-Based Kinase Inhibitors
Compound/SeriesTarget Kinase(s)IC50Selectivity HighlightsKey Therapeutic AreaReference
Vemurafenib (PLX4032) B-RAF V600E31 nMHigh selectivity for B-RAF V600E mutant over other kinases.Melanoma[6]
Pexidartinib CSF1R13 nMPotent inhibitor of Colony-Stimulating Factor 1 Receptor.Tenosynovial Giant Cell Tumor[6]
Dinaciclib CDK1, CDK2, CDK5, CDK9Nanomolar rangePan-CDK inhibitor with superior activity compared to first-generation CDK inhibitors like flavopiridol.Oncology[4]
ROCK Inhibitor Series (e.g., compounds 16, 17, 19, 21, 22) Rho-associated kinase (ROCK)Excellent Potency (specific values proprietary)High selectivity against Protein Kinase A (PKA).Hypertension, Glaucoma[7]
PI3Kγ Inhibitor Series (e.g., compound 10) PI3Kγ0.05 µM>100-fold selectivity against PI3Kα and PI3Kδ for many compounds in the series.Immuno-oncology[8]
ULK1/2 Inhibitor (MR-2088) ULK1/2Not specifiedHighly selective ATP competitive inhibitor.Non-Small Cell Lung Cancer (NSCLC)[9]
Dual CDK9/Haspin Inhibitors (e.g., compounds 8g, 8h, 8i, 8l) CDK9/Cyclin T, HaspinNot specifiedDual inhibition of two important oncology targets.Oncology[10]
Focused Multi-Targeted Kinase Inhibitor (Compound 6z) ABL/SRCNot specifiedPotent and selective for oncogenic kinases.Oncology[11]

Mechanism of Action: The Hinge-Binding Advantage

The remarkable efficacy of 7-aminoindole-based inhibitors stems from their ability to mimic the adenine moiety of ATP and engage in key interactions within the kinase hinge region. This interaction is fundamental to their mechanism as ATP-competitive inhibitors.

G cluster_0 Kinase ATP Binding Site cluster_1 7-Aminoindole Inhibitor ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Backbone Carbonyls & Amides) ATP_Pocket->Hinge Forms floor of the pocket Affinity_Pocket Affinity Pocket Hinge->Affinity_Pocket Adjacent to Inhibitor 7-Aminoindole Core Inhibitor->Hinge Bidentate H-Bonds: - Pyrrole NH (donor) - Pyridine N7 (acceptor) R_groups Substituents (drive selectivity & properties) Inhibitor->R_groups R_groups->Affinity_Pocket Van der Waals & other interactions

Caption: Binding mode of a 7-aminoindole inhibitor in a kinase ATP pocket.

Experimental Protocols for Inhibitor Evaluation

The following are standardized protocols for assessing the potency and selectivity of 7-aminoindole-based kinase inhibitors.

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP at a concentration close to its Km value.

  • Inhibitor Addition: Add the 7-aminoindole-based inhibitor at various concentrations (typically a 10-point serial dilution). Include appropriate controls (no inhibitor for 100% activity, no enzyme for background).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start: Kinase Reaction Mixture Inhibitor Add 7-Aminoindole Inhibitor (Serial Dilution) Start->Inhibitor Incubate Incubate (e.g., 30°C, 60 min) Inhibitor->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Add_ADP_Glo->Add_Detection Read Read Luminescence Add_Detection->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based Assay for Target Engagement (NanoBRET™ Assay)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Methodology:

  • Cell Preparation: Genetically engineer cells to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Plate the engineered cells in a suitable multi-well plate.

  • Compound Addition: Add the 7-aminoindole-based inhibitor at various concentrations.

  • Tracer Addition: Add a fluorescent tracer that is known to bind to the ATP-binding site of the target kinase.

  • Substrate Addition: Add the NanoBRET™ substrate.

  • BRET Measurement: Measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission.

  • Data Analysis: Calculate the BRET ratio. The inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal. Determine the IC50 from the concentration-response curve.

Signaling Pathways Targeted by 7-Aminoindole Inhibitors

The versatility of the 7-aminoindole scaffold allows it to be adapted to inhibit kinases in various critical signaling pathways.

The RAS-RAF-MEK-ERK Pathway (Targeted by B-RAF inhibitors like Vemurafenib)

This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in B-RAF are common in melanoma.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Vemurafenib Vemurafenib (7-Azaindole Inhibitor) Vemurafenib->BRAF Inhibits

Caption: Inhibition of the B-RAF pathway by Vemurafenib.

Conclusion and Future Directions

The 7-aminoindole scaffold has proven to be a highly successful starting point for the development of potent and selective kinase inhibitors. Its ability to form a stable, bidentate hydrogen bond with the kinase hinge region provides a solid foundation for achieving high affinity. As demonstrated by the diverse range of inhibitors targeting kinases from different families, the scaffold's versatility allows for fine-tuning of selectivity and physicochemical properties through modifications at other positions of the ring system.[3] Future research will likely focus on developing next-generation 7-aminoindole-based inhibitors with improved resistance profiles and the ability to target novel and challenging kinase targets.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Indole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Derivatives of indole have shown a wide array of pharmacological activities, with a significant focus on their potential as anticancer agents.[2][3] These compounds can influence various cellular processes, including cell cycle progression, apoptosis (programmed cell death), and the inhibition of key enzymes like topoisomerases and kinases.[3][4] This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of selected indole derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.

Data Presentation: In Vitro vs. In Vivo Performance

A crucial step in drug discovery is to determine if the promising results observed in a controlled laboratory setting (in vitro) can be replicated in a living organism (in vivo). Below is a summary of data for representative indole derivatives, illustrating this comparison.

Table 1: In Vitro Cytotoxicity of Indole Derivatives Against Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of cancer cells. Lower IC50 values denote higher potency.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
2e HCT116Colorectal Carcinoma6.43 ± 0.72[5]
A549Lung Adenocarcinoma9.62 ± 1.14[5]
A375Melanoma8.07 ± 1.36[5]
5f SMMC-7721Hepatocarcinoma0.56 ± 0.08[4]
HepG2Hepatocarcinoma0.91 ± 0.13[4]
10a A498Renal Cancer- (Significant Inhibition)[6]
6c SK-MEL-28Melanoma3.46[7]

Table 2: Summary of In Vivo Anticancer Activity in Xenograft Mouse Models

This table outlines the results from animal studies, which are critical for assessing a compound's efficacy and safety in a complex biological system.

Compound IDAnimal ModelCancer TypeDosing & AdministrationKey In Vivo OutcomeReference
Neocryptolepine Analog Swiss Albino MiceEhrlich Ascites CarcinomaNot SpecifiedRemarkable decrease in tumor volume.[8][9]
10a Nude MiceRenal Cancer (A498 Xenograft)Not SpecifiedSignificant antitumor activity confirmed.[6]
Brucine/Strychnine Nude MiceColorectal Cancer (DLD1 Xenograft)Not SpecifiedSupported suppression of DLD1 tumors.[1]
Bufothionine Nude MiceGastric Cancer XenograftNot SpecifiedSupported ability to suppress tumor growth and weight.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of indole derivatives.

In Vitro Cytotoxicity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium. The plates are then incubated for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Stock solutions of the test indole derivatives are prepared, typically in dimethyl sulfoxide (DMSO). These are then serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compounds. Control wells receive medium with DMSO only. The plates are incubated for an additional 48 to 72 hours.[10][11]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[10][11]

  • Formazan Solubilization and Measurement: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.[10]

In Vivo Efficacy: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of potential anticancer drugs.[6][12]

  • Animal Acclimatization: Immunodeficient mice (e.g., nude mice) are obtained and allowed to acclimatize to the laboratory conditions for at least one week.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., A498 renal cancer cells) is prepared. A specific number of cells (typically 1 x 10⁶ to 1 x 10⁷) are injected subcutaneously into the flank of each mouse.[6]

  • Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups, including a vehicle control group and one or more groups for the test compound.

  • Compound Administration: The indole derivative is administered to the mice according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle solution only.

  • Monitoring: The tumor size and body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length × Width²)/2.

  • Endpoint and Analysis: The study is concluded when the tumors in the control group reach a specific size, or after a predetermined duration. The mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy of the compound is assessed by comparing the tumor growth, volume, and weight between the treated and control groups.[1] Histopathological analysis of the tumors and major organs may also be performed to assess efficacy and toxicity.[8]

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key workflows and biological pathways.

cluster_0 In Vitro MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plates B Incubate for 24h (Cell Adhesion) A->B C Treat with Indole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Workflow of the in vitro MTT cytotoxicity assay.

cluster_1 General Workflow for In Vivo Xenograft Model A Inject Human Cancer Cells into Immunodeficient Mice B Monitor Tumor Growth to Palpable Size A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Indole Derivative or Vehicle (Control) C->D E Measure Tumor Volume & Body Weight Regularly D->E F Euthanize Mice at Study Endpoint E->F G Excise, Weigh, and Analyze Tumors & Organs F->G H Compare Tumor Growth between Groups G->H

General experimental workflow for in vivo anticancer studies.

cluster_2 Potential Anticancer Signaling Pathway Indole Indole Derivative EGFR EGFR/Kinase Inhibition Indole->EGFR Topo Topoisomerase II Inhibition Indole->Topo Microtubule Microtubule Disruption Indole->Microtubule Proliferation Decreased Cell Proliferation EGFR->Proliferation DNA_Damage DNA Damage Topo->DNA_Damage CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Potential signaling pathways for indole-based anticancer agents.

References

A Senior Application Scientist's Guide to Confirming the Molecular Weight of 1H-indol-7-amine with LC-MS: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's molecular weight is a cornerstone of chemical analysis. In this comprehensive guide, we delve into the robust methodology of Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise molecular weight determination of 1H-indol-7-amine. This guide will not only provide a detailed, field-tested experimental protocol but also an objective comparison with alternative analytical techniques, empowering you to make informed decisions in your research endeavors.

Introduction to this compound and the Imperative of Accurate Mass Verification

This compound, with the molecular formula C₈H₈N₂, is an indole derivative of significant interest in medicinal chemistry and drug discovery due to its structural motif being present in numerous biologically active compounds.[1][2] Its theoretical molecular weight is 132.17 g/mol .[1][2][3][4] Accurate confirmation of this molecular weight is a critical first step in verifying the identity and purity of synthesized or procured material, ensuring the reliability of subsequent biological assays and downstream applications.

The Power of LC-MS: A Synergistic Approach

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely adopted analytical technique that synergistically combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry.[5][6][7] This combination allows for the analysis of individual components within a mixture, providing not only retention time data but also crucial information about the molecular weight of each component.[5][6]

At the heart of LC-MS for small, polar molecules like this compound is the Electrospray Ionization (ESI) source.[7][8] ESI is a "soft" ionization technique that imparts a charge onto the analyte molecules in solution with minimal fragmentation.[9][10] This is particularly advantageous as it typically results in the observation of the intact protonated molecule ([M+H]⁺), directly providing the molecular weight information.[9][10]

Experimental Workflow for LC-MS Analysis of this compound

The following workflow diagram illustrates the key stages in the LC-MS analysis of this compound, from sample preparation to data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Weigh 1 mg of This compound prep2 Dissolve in 1 mL of Methanol/Water (50:50 v/v) prep1->prep2 prep3 Vortex and sonicate to ensure dissolution prep2->prep3 prep4 Filter through a 0.22 µm syringe filter prep3->prep4 lc_injection Inject 1-5 µL of the prepared sample prep4->lc_injection lc_separation Separation on a C18 reverse-phase column lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI) in positive mode lc_separation->ms_ionization ms_detection Mass detection in the range of m/z 50-500 ms_ionization->ms_detection data_extraction Extract Total Ion Chromatogram (TIC) ms_detection->data_extraction peak_identification Identify the peak corresponding to the analyte data_extraction->peak_identification mass_spectrum Extract the mass spectrum of the identified peak peak_identification->mass_spectrum mw_confirmation Confirm the presence of the [M+H]⁺ ion at m/z 133.17 mass_spectrum->mw_confirmation

Caption: LC-MS workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is designed to be a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to ensure accurate and reproducible results while protecting the LC-MS system. A concentration of 1 mg/mL is typically sufficient for high-sensitivity instruments. The use of a 50:50 methanol:water solvent ensures good solubility for the polar this compound and is compatible with reverse-phase chromatography. Filtration removes any particulate matter that could clog the column or contaminate the ion source.

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound standard.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water.

    • Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Conditions:

  • Rationale: Reverse-phase chromatography is well-suited for separating small to medium polarity molecules. A C18 column is a good general-purpose choice. The mobile phase consists of water and acetonitrile with a small amount of formic acid. Formic acid is a common additive in LC-MS as it aids in the protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion.[11][12] A gradient elution is employed to ensure good peak shape and efficient elution of the analyte.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.5 min: 95% to 5% B

      • 7.5-10 min: 5% B (re-equilibration)

3. Mass Spectrometry (MS) Conditions:

  • Rationale: Electrospray ionization in positive ion mode (ESI+) is chosen because the amine group in this compound is readily protonated. The scan range is set to cover the expected m/z of the protonated molecule. The capillary voltage, gas flow, and temperature are optimized to achieve stable spray and efficient ionization.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Nebulizer Pressure: 40 psi

Data Analysis and Interpretation

Upon completion of the LC-MS run, the data is processed to confirm the molecular weight of this compound.

  • Examine the Total Ion Chromatogram (TIC): The TIC will show the elution of all ionized species over time. A single, sharp peak should be observed at a specific retention time, indicating the purity of the sample.

  • Extract the Mass Spectrum: The mass spectrum corresponding to the apex of the chromatographic peak is extracted.

  • Identify the Protonated Molecular Ion: For this compound (MW = 132.17 g/mol ), the expected protonated molecular ion ([M+H]⁺) will appear at an m/z of approximately 133.17. The observation of this ion with high intensity is the primary confirmation of the molecular weight.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)High-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography followed by mass-to-charge ratio measurement.Highly accurate mass-to-charge ratio measurement, providing elemental composition.[1][13]Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[14]
Information Provided Molecular weight and purity (based on chromatography).Exact mass and elemental formula confirmation.[13][15]Detailed structural information, including connectivity of atoms. Can infer molecular weight.[16]
Accuracy Typically provides nominal mass (to the nearest integer).High mass accuracy (typically < 5 ppm), allowing for unambiguous formula determination.[17]Provides structural confirmation, from which molecular weight is derived.
Sensitivity High (ng to pg level).[8]Very high (pg to fg level).Lower sensitivity, typically requires µg to mg of sample.[18][19]
Sample Requirement Small sample size, requires sample to be soluble and ionizable.Very small sample size, requires sample to be ionizable.Larger sample size, requires sample to be soluble in deuterated solvents.
Cost & Complexity Moderate cost and complexity. Widely available.Higher cost and complexity.High initial cost and maintenance. Requires specialized expertise.[20]
Primary Application Routine molecular weight confirmation, purity analysis, and quantification.Unambiguous identification of unknowns, confirmation of elemental composition.Definitive structure elucidation of novel compounds.

Conclusion: Choosing the Right Tool for the Job

For the routine confirmation of the molecular weight of a known compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an ideal balance of speed, sensitivity, and cost-effectiveness. The provided protocol serves as a robust starting point for achieving reliable and accurate results.

For applications demanding the highest level of confidence in elemental composition, particularly for novel compounds or in regulated environments, High-Resolution Mass Spectrometry (HRMS) is the superior choice due to its exceptional mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy , while less sensitive and more resource-intensive, remains the gold standard for the complete and unambiguous structural elucidation of molecules.

Ultimately, the selection of the most appropriate analytical technique depends on the specific research question, the available resources, and the required level of analytical detail. By understanding the strengths and limitations of each method, researchers can confidently and efficiently characterize their compounds of interest.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1H-indol-7-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. 1H-indol-7-amine, an important indole derivative, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound (CAS 5192-04-1) is an orange to dark purple crystalline powder.[1] Its primary hazards, as identified in safety data sheets and chemical databases, mandate that it be treated as hazardous waste.[2]

The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," serves as the guiding directive for all disposal activities involving this compound.[1][3] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer system.[4][5]

Table 1: Hazard Profile of this compound

Hazard ClassGHS Hazard StatementCausality and Implication for Handling
Acute Oral Toxicity H302: Harmful if swallowed[1][2][3]Ingestion can lead to significant adverse health effects. Strict hygiene measures, such as prohibiting eating, drinking, or smoking in the lab, are essential.[1][3]
Skin Irritation H315: Causes skin irritation[1][2][3]The compound can cause inflammation and irritation upon contact with the skin. This necessitates the use of appropriate chemical-resistant gloves and a lab coat at all times.[3]
Eye Irritation H319: Causes serious eye irritation[1][2][3]Direct contact with the eyes can result in serious damage. Chemical safety goggles or a face shield are mandatory to prevent accidental splashes.
Respiratory Irritation H335: May cause respiratory irritation[2]Inhalation of the powder can irritate the respiratory tract. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct use of PPE. The hazards outlined above dictate the minimum required PPE for handling this compound waste.

  • Eye Protection : Wear chemical safety goggles or a full-face shield.[3]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.[3]

  • Body Protection : A lab coat must be worn to protect against skin contact.[3]

  • Respiratory Protection : For weighing or transferring the solid, or when spills occur, work within a fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required based on your institution's EHS assessment.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. This process begins the moment the chemical is deemed waste.

Step 1: Waste Characterization and Segregation

Proper disposal starts with correctly identifying and separating the waste.

  • Characterize the Waste : Determine the form of the waste. Is it pure, unreacted this compound solid? Is it dissolved in a solvent? Is it part of a reaction mixture? This information is crucial for the waste manifest.

  • Segregate the Waste : this compound waste must be segregated from other waste streams.[4] Crucially, do not mix amine waste with acids or strong oxidizing agents. [4] Such mixing can cause violent exothermic reactions, releasing toxic fumes and potentially causing fires or explosions. Keep it separate from incompatible materials.[7]

Step 2: Containerization and Labeling

The waste must be stored in a suitable and clearly labeled container.

  • Select a Compatible Container : Use a dedicated, leak-proof container made of a material compatible with amines and any solvents present. High-density polyethylene (HDPE) containers are a common and effective choice.[8]

  • Label the Container : The label must be unambiguous and contain all required information. Affix a "Hazardous Waste" label and fill it out completely, including:

    • The full chemical name: "this compound".

    • All components of the waste stream, including solvents, with percentages.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or lab.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage is a key part of the "cradle-to-grave" waste management system.[7]

  • Location : Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory. This area should be away from general traffic and sources of ignition.[9]

  • Conditions : The storage area should be cool, dry, and well-ventilated.[4][6] Keep the container tightly closed to prevent the release of fumes.[4]

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management contractor for pickup.[8]

  • Documentation : Provide the EHS personnel with all necessary documentation, including a complete list of the container's contents. Do not offer a sealed container with unknown contents.

The entire disposal workflow is a decision-based process, which can be visualized as follows:

G start Waste Generation (this compound) characterize Characterize Waste (Solid, Liquid, Mixed?) start->characterize segregate Segregate from Incompatible Waste (e.g., Acids, Oxidizers) characterize->segregate containerize Select Compatible Container (e.g., HDPE) segregate->containerize label Label Container as 'Hazardous Waste' with Full Details containerize->label store Store in Secure Satellite Accumulation Area label->store contact_ehs Contact EHS for Permanent Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action.

Spill Response Protocol
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate : Ensure the area is well-ventilated by opening sashes in the fume hood.

  • Contain : Use a spill containment kit with absorbent pads or another inert, non-combustible absorbent material to contain the spill. Do not use combustible materials like paper towels.[9]

  • Collect : Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution as recommended by your EHS office. All materials used for decontamination must also be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3][6] Seek immediate medical attention.

By adhering to this comprehensive disposal guide, laboratory professionals can manage this compound waste safely and responsibly, upholding the highest standards of scientific integrity and workplace safety.

References

Essential Safety and Handling Protocols for 1H-Indol-7-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 1H-indol-7-amine. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a secure research environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 5192-04-1

  • Molecular Formula: C₈H₈N₂

Hazard Summary: this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Due to these potential risks, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of any dust or vapors. All handling, weighing, and solution preparation must be done within a fume hood.[3]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][3]
Hand Protection Nitrile or neoprene gloves (minimum 8 mil thickness). Double-gloving is recommended.To prevent skin contact, as the substance causes skin irritation.[1][3] Change gloves immediately if contaminated.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.To protect skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary if working outside of a fume hood.To prevent inhalation of airborne particles, especially when handling the solid compound.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

1. Preparation:

  • Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Don all required PPE as specified in the table above.

  • Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.[3]

2. Weighing and Solution Preparation:

  • Whenever possible, weigh the solid compound directly within the fume hood to contain any dust.[3]

  • If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container outside.

  • When preparing solutions, add solvents to the solid compound slowly and carefully to avoid splashing. Keep containers covered as much as possible.[3]

3. Post-Handling Decontamination:

  • Following handling, decontaminate all surfaces within the fume hood.

  • Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.[3]

  • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[1][2] Rinse mouth with water.[1][2]

  • Spill: In case of a spill, evacuate the area and ensure it is well-ventilated. Absorb the spill with a non-combustible material and collect it into a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection: Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated solid hazardous waste container.[4]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.

  • Final Disposal: Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor. Ensure that a complete and accurate safety data sheet is provided to the disposal company.

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_start Start: Handling this compound ppe Don all required PPE prep_start->ppe work_area Prepare work area in fume hood ppe->work_area weigh Weigh compound in fume hood work_area->weigh dissolve Prepare solutions carefully weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose_ppe Dispose of contaminated materials decontaminate->dispose_ppe wash Wash hands thoroughly dispose_ppe->wash collect_waste Collect waste in labeled, sealed container dispose_ppe->collect_waste store_waste Store in designated area collect_waste->store_waste pickup Arrange for licensed disposal store_waste->pickup

Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-indol-7-amine
Reactant of Route 2
1H-indol-7-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。